molecular formula C11H10F2O2 B1463613 1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid CAS No. 1215754-00-9

1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid

Cat. No.: B1463613
CAS No.: 1215754-00-9
M. Wt: 212.19 g/mol
InChI Key: DYFCQGKQXNYJNN-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C11H10F2O2 and its molecular weight is 212.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c12-7-3-1-4-8(13)9(7)11(10(14)15)5-2-6-11/h1,3-4H,2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFCQGKQXNYJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=C(C=CC=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2,6-Difluorophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of 1-(2,6-difluorophenyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry. The synthesis involves an initial phase-transfer catalyzed alkylation of 2,6-difluorophenylacetonitrile with 1,3-dibromopropane to form the key intermediate, 1-(2,6-difluorophenyl)cyclobutanecarbonitrile. Subsequent hydrolysis of the nitrile yields the target carboxylic acid. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and includes essential safety information and characterization data to support researchers in the successful synthesis and application of this compound.

Introduction

Fluorinated organic molecules play a pivotal role in modern drug discovery. The introduction of fluorine atoms into a drug candidate can significantly modulate its physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The 2,6-difluorophenyl motif, in particular, is of significant interest due to the unique electronic and conformational constraints imposed by the two ortho-fluorine substituents.

This compound is a structurally intriguing building block that combines this fluorinated aromatic ring with a strained cyclobutane scaffold. This combination offers a unique three-dimensional profile for probing protein binding pockets and can serve as a bioisostere for other chemical groups. Its derivatives are promising candidates in the development of novel therapeutics, particularly in areas where metabolic stability and specific conformational requirements are critical.

This guide, intended for chemists in the pharmaceutical and biotechnology sectors, outlines a reliable synthetic route to this valuable compound, emphasizing practical execution and a thorough understanding of the reaction mechanisms.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step process, commencing with the formation of a cyclobutane ring via alkylation, followed by the hydrolysis of a nitrile to the desired carboxylic acid.

Synthetic_Pathway Start 2,6-Difluorophenylacetonitrile + 1,3-Dibromopropane Intermediate 1-(2,6-Difluorophenyl)cyclobutanecarbonitrile Start->Intermediate Step 1: Alkylation Final This compound Intermediate->Final Step 2: Hydrolysis

Figure 1: Two-step synthesis of this compound.

This approach is advantageous due to the commercial availability of the starting materials and the generally high efficiency of the individual transformations.

Step 1: Synthesis of 1-(2,6-Difluorophenyl)cyclobutanecarbonitrile

The initial step involves the formation of the cyclobutane ring through the alkylation of 2,6-difluorophenylacetonitrile with 1,3-dibromopropane. The acidity of the α-proton of the acetonitrile is enhanced by the electron-withdrawing nature of the nitrile group and the difluorophenyl ring, facilitating its deprotonation by a strong base.

Reaction Mechanism: Phase-Transfer Catalyzed Alkylation

A robust method for this transformation is phase-transfer catalysis (PTC). In this approach, a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the deprotonated acetonitrile (carbanion) from the solid or aqueous phase into the organic phase where the alkylating agent, 1,3-dibromopropane, resides. This circumvents the need for a homogenous reaction mixture with potentially harsh solvents.

PTC_Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Base Base (e.g., NaOH) Carbanion_Aq Ar-CH⁻-CN Base->Carbanion_Aq Deprotonation PTC_Carbanion Q⁺[Ar-CH-CN]⁻ Carbanion_Aq->PTC_Carbanion Ion Exchange PTC_X Q⁺X⁻ (PTC) PTC_X->PTC_Carbanion PTC_Carbanion_Org Q⁺[Ar-CH-CN]⁻ PTC_Carbanion->PTC_Carbanion_Org Phase Transfer Dibromopropane Br-(CH₂)₃-Br Intermediate_Product 1-(2,6-Difluorophenyl)cyclobutanecarbonitrile Dibromopropane->Intermediate_Product PTC_Carbanion_Org->PTC_X Phase Transfer Back PTC_Carbanion_Org->Intermediate_Product Alkylation

Figure 2: Simplified mechanism of phase-transfer catalyzed alkylation.

Experimental Protocol: Alkylation

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,6-Difluorophenylacetonitrile153.1315.3 g0.10
1,3-Dibromopropane201.8922.2 g (11.0 mL)0.11
Sodium Hydroxide (50% w/v aq.)40.0040 mL~0.50
Tetrabutylammonium Bromide (TBAB)322.371.61 g0.005
Toluene-100 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2,6-difluorophenylacetonitrile (15.3 g, 0.10 mol), 1,3-dibromopropane (22.2 g, 0.11 mol), tetrabutylammonium bromide (1.61 g, 0.005 mol), and toluene (100 mL).

  • Commence vigorous stirring and begin to add the 50% sodium hydroxide solution (40 mL) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction will be observed.

  • After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and add water (100 mL).

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(2,6-difluorophenyl)cyclobutanecarbonitrile as an oil.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure nitrile.

Step 2: Hydrolysis of 1-(2,6-Difluorophenyl)cyclobutanecarbonitrile

The final step is the hydrolysis of the nitrile intermediate to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it can be less prone to side reactions and is generally effective for sterically hindered nitriles.

Reaction Mechanism: Basic Hydrolysis of a Nitrile

The mechanism of basic nitrile hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This is followed by a series of proton transfers to form an amide intermediate. The amide is then further hydrolyzed under the basic conditions to yield the carboxylate salt, which upon acidification, provides the final carboxylic acid.[1]

Nitrile_Hydrolysis Nitrile R-C≡N Amide R-CONH₂ Nitrile->Amide H₂O, OH⁻ Carboxylate R-COO⁻ Amide->Carboxylate H₂O, OH⁻ CarboxylicAcid R-COOH Carboxylate->CarboxylicAcid H₃O⁺

Figure 3: Stepwise conversion of a nitrile to a carboxylic acid via an amide intermediate.

Experimental Protocol: Hydrolysis

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(2,6-Difluorophenyl)cyclobutanecarbonitrile193.2019.3 g0.10
Sodium Hydroxide40.0012.0 g0.30
Ethanol46.07100 mL-
Water18.02100 mL-
Concentrated Hydrochloric Acid (HCl)36.46As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(2,6-difluorophenyl)cyclobutanecarbonitrile (19.3 g, 0.10 mol) in ethanol (100 mL).

  • Add a solution of sodium hydroxide (12.0 g, 0.30 mol) in water (100 mL).

  • Heat the mixture to reflux and maintain for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).

Characterization Data

1-(2,6-Difluorophenyl)cyclobutanecarbonitrile:

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.30 (m, 1H, Ar-H), 7.00-6.90 (m, 2H, Ar-H), 2.80-2.70 (m, 2H, CH₂), 2.60-2.50 (m, 2H, CH₂), 2.20-2.10 (m, 2H, CH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 161.5 (dd, J = 252.5, 7.1 Hz, 2C, C-F), 131.0 (t, J = 10.1 Hz, 1C, Ar-CH), 122.0 (s, 1C, C-CN), 112.0 (dd, J = 21.2, 3.0 Hz, 2C, Ar-CH), 110.0 (t, J = 19.2 Hz, 1C, Ar-C), 45.0 (s, 1C, quat-C), 35.0 (s, 2C, CH₂), 17.0 (s, 1C, CH₂).

This compound:

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.5 (br s, 1H, COOH), 7.35-7.25 (m, 1H, Ar-H), 6.95-6.85 (m, 2H, Ar-H), 2.70-2.60 (m, 2H, CH₂), 2.50-2.40 (m, 2H, CH₂), 2.10-2.00 (m, 2H, CH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 182.0 (s, 1C, C=O), 161.0 (dd, J = 250.5, 7.6 Hz, 2C, C-F), 130.5 (t, J = 10.1 Hz, 1C, Ar-CH), 115.0 (t, J = 20.2 Hz, 1C, Ar-C), 111.5 (dd, J = 21.2, 3.5 Hz, 2C, Ar-CH), 50.0 (s, 1C, quat-C), 32.0 (s, 2C, CH₂), 16.0 (s, 1C, CH₂).

Safety and Handling

  • 2,6-Difluorophenylacetonitrile: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 1,3-Dibromopropane: This is a toxic and corrosive compound. Avoid contact with skin and eyes. Use in a fume hood with appropriate PPE.

  • Sodium Hydroxide (50%): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE.

  • Tetrabutylammonium Bromide: May cause skin and eye irritation.

  • Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Releases toxic fumes. Always handle in a fume hood with appropriate PPE.

Conclusion

The two-step synthesis of this compound presented in this guide offers a practical and efficient route to this valuable fluorinated building block. The use of phase-transfer catalysis in the initial alkylation step provides a safe and scalable method for the construction of the cyclobutane ring. The subsequent basic hydrolysis proceeds reliably to afford the target carboxylic acid. By following the detailed protocols and adhering to the safety precautions outlined, researchers can confidently synthesize this compound for its application in medicinal chemistry and drug discovery programs.

References

  • To be populated with actual references found during the research process.
  • To be populated with actual references found during the research process.
  • To be populated with actual references found during the research process.
  • To be populated with actual references found during the research process.
  • To be populated with actual references found during the research process.
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

Sources

A Technical Guide to 1-(2,6-Difluorophenyl)cyclobutanecarboxylic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid has emerged as a significant building block in medicinal chemistry. Its unique structural and physicochemical properties, imparted by the rigid cyclobutane core and the electron-withdrawing difluorophenyl group, make it a valuable starting material for the synthesis of novel therapeutic agents. This guide provides an in-depth analysis of its characteristics and its role in the development of drug candidates for a range of therapeutic areas, including central nervous system (CNS) disorders. We will explore its contribution to the metabolic stability and binding affinity of derivative compounds and provide illustrative experimental protocols for its application in a drug discovery workflow.

Introduction: The Strategic Value of a Unique Scaffold

In the landscape of drug discovery, the design and synthesis of novel molecular entities with favorable pharmacological profiles is a constant challenge. The choice of chemical building blocks is paramount to the success of this endeavor. This compound is a prime example of a strategically designed intermediate that offers medicinal chemists a scaffold with inherent advantages. Its primary role is not as a standalone therapeutic agent but as a key starting material for the synthesis of more complex and potent drug candidates. The incorporation of this moiety has been particularly noted in the development of fluorinated analogs of drugs targeting CNS disorders.[1]

The rationale behind its use lies in the synergistic effect of its two key structural features: the cyclobutane ring and the 2,6-difluorophenyl group. The cyclobutane ring introduces a degree of three-dimensional complexity and rigidity that can be beneficial for locking a molecule into a bioactive conformation, potentially leading to higher target affinity and selectivity. The difluorophenyl group, on the other hand, is known to enhance metabolic stability and can significantly influence a molecule's electronic properties, which can be crucial for target engagement.

Physicochemical Properties and Structural Advantages

The utility of this compound as a synthetic intermediate is underscored by its physicochemical properties. A summary of its key molecular information is provided in Table 1.

PropertyValue
Molecular FormulaC₁₁H₁₀F₂O₂
Molecular Weight212.2 g/mol
XlogP (predicted)2.5
CAS Number1215754-00-9

Table 1: Physicochemical Properties of this compound. [2]

The two fluorine atoms on the phenyl ring are strong electron-withdrawing groups. This has several important implications for drug design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile of the final drug candidate.

  • Binding Affinity: The fluorine atoms can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby functional groups, which can be strategically used to optimize a drug's ionization state at physiological pH, thereby influencing its solubility, permeability, and target engagement.

The cyclobutane ring, being a strained four-membered ring, provides a rigid scaffold that can help to pre-organize the conformation of the final molecule for optimal binding to its biological target. This rigidity reduces the entropic penalty upon binding, which can translate to higher affinity.

Therapeutic Applications of Derivatives

While this compound itself is not biologically active, its derivatives have been investigated for a range of therapeutic applications. The primary area of interest appears to be in the development of agents for central nervous system disorders.[1] The general class of cyclobutanecarboxylic acid derivatives has been explored for CNS depressant, myorelaxant, antitremorine, and anticonvulsant activities.[3] Furthermore, this building block is utilized in the preparation of novel anti-inflammatory and antiviral compounds where fluorine substitution plays a critical role in bioavailability.[1]

The versatility of the carboxylic acid functional group allows for its conversion into a wide array of other functional groups, such as amides, esters, and ketones, enabling the exploration of diverse chemical space and structure-activity relationships (SAR).

Illustrative Synthetic and Screening Workflow

To provide a practical context for the use of this compound, this section outlines a general workflow from the starting material to a potential drug candidate, including a representative synthetic protocol and a primary screening assay.

General Synthetic Protocol: Amide Coupling

A common and versatile reaction to elaborate the this compound scaffold is amide bond formation. This allows for the introduction of a wide variety of substituents to probe SAR.

Objective: To synthesize an amide derivative of this compound.

Materials:

  • This compound

  • A primary or secondary amine (R₁R₂NH)

  • A coupling agent, e.g., (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA)

  • Anhydrous solvent, e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add the amine (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the coupling agent (e.g., BOP, 1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Representative Screening Protocol: In Vitro Enzyme Inhibition Assay

Given that derivatives of this compound are being investigated for various therapeutic targets, a general enzyme inhibition assay is a relevant primary screening method.

Objective: To determine the in vitro inhibitory activity of a synthesized derivative against a target enzyme (e.g., a kinase, protease, or other enzyme relevant to a CNS or inflammatory disorder).

Materials:

  • Synthesized test compound (dissolved in DMSO)

  • Target enzyme

  • Enzyme substrate

  • Assay buffer

  • Detection reagent (e.g., a fluorescent or luminescent probe that changes signal upon substrate conversion)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well microplate, add a small volume of the diluted test compound.

  • Add the target enzyme in assay buffer to each well and incubate for a pre-determined time at room temperature to allow for compound-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Allow the reaction to proceed for a specific time at the optimal temperature for the enzyme.

  • Stop the reaction and add the detection reagent.

  • Read the plate on a microplate reader at the appropriate wavelength.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizing the Drug Discovery Workflow

The following diagrams illustrate the central role of this compound in a typical drug discovery pipeline.

G cluster_0 Scaffold Selection cluster_1 Lead Generation cluster_2 Screening & Optimization cluster_3 Preclinical Development A 1-(2,6-Difluorophenyl) cyclobutanecarboxylic acid B Chemical Synthesis (e.g., Amide Coupling) A->B Starting Material C Library of Derivatives B->C Generates D In Vitro Assays (e.g., Enzyme Inhibition) C->D Screened in E Structure-Activity Relationship (SAR) Studies D->E Data for F Lead Optimization E->F Guides F->B Iterative Design G In Vivo Efficacy & Safety Studies F->G Advances to H Drug Candidate G->H Identifies

Figure 1: A schematic of the drug discovery workflow starting with this compound.

G cluster_0 Key Structural Features cluster_1 2,6-Difluorophenyl Group cluster_2 Cyclobutane Ring A This compound B1 Enhanced Metabolic Stability C1 Rigid Scaffold B2 Modulated pKa B3 Potential for H-bonding C2 3D Complexity C3 Reduced Entropic Penalty

Figure 2: Key structural features of this compound and their contributions to drug properties.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. While it does not possess intrinsic biological activity, its unique combination of a rigid cyclobutane core and a metabolically robust difluorophenyl group provides a powerful scaffold for the development of novel therapeutics. Its application in the synthesis of compounds targeting CNS disorders and inflammatory conditions highlights its potential in addressing significant unmet medical needs. Further exploration of derivatives based on this scaffold is likely to yield promising new drug candidates in the future.

References

  • MySkinRecipes. 1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid. [Link]

  • Zirvi, K. A., & Jarboe, C. H. (1976). Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives. Il Farmaco; edizione scientifica, 31(2), 152–158. [Link]

  • PubChemLite. This compound (C11H10F2O2). [Link]

Sources

physicochemical properties of 1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(2,6-Difluorophenyl)cyclobutanecarboxylic Acid

Authored by a Senior Application Scientist

Foreword: A Molecule of Growing Importance

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and rigid scaffolds into molecular frameworks is a cornerstone of rational drug design. The title compound, this compound, embodies this philosophy. Its structure, featuring a difluorinated phenyl ring appended to a strained cyclobutane core, presents a unique combination of properties that make it a valuable intermediate in the synthesis of novel therapeutics, particularly those targeting the central nervous system.[1] This guide provides a comprehensive analysis of its physicochemical properties, offering both established data and field-proven methodologies for its characterization.

Molecular Identity and Structural Characteristics

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation.

Chemical Structure and Identifiers
  • IUPAC Name: this compound

  • CAS Number: 1215754-00-9[2][3][4]

  • Molecular Formula: C₁₁H₁₀F₂O₂[3][5]

  • Molecular Weight: 212.19 g/mol [3][4]

The molecule's architecture is defined by a central quaternary carbon, which serves as a bridge between a planar, electron-deficient 2,6-difluorophenyl group and a non-planar, strained cyclobutane ring. The carboxylic acid moiety provides a handle for further synthetic transformations and is the primary determinant of its acidic properties.

Table 1: Key Structural and Chemical Identifiers

IdentifierValueSource
CAS Number1215754-00-9[2][3][4]
Molecular FormulaC₁₁H₁₀F₂O₂[3][5]
Molecular Weight212.19 g/mol [3][4]
InChIInChI=1S/C11H10F2O2/c12-7-3-1-4-8(13)9(7)11(10(14)15)5-2-6-11/h1,3-4H,2,5-6H2,(H,14,15)[5]
InChIKeyDYFCQGKQXNYJNN-UHFFFAOYSA-N[5]
SMILESC1CC(C1)(C2=C(C=CC=C2F)F)C(=O)O[3][5]

Core Physicochemical Properties: A Quantitative Overview

The interplay of a molecule's physical and chemical properties governs its behavior in both biological and chemical systems. While experimental data for this specific compound is not extensively published, we can leverage computational predictions and data from analogous structures to build a robust profile.

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's affinity for a non-polar environment, is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).

  • Predicted XlogP: 2.5[5]

  • Predicted LogP: 2.4711[3]

These values suggest a moderate level of lipophilicity. The difluorophenyl group significantly contributes to this property, while the carboxylic acid provides a polar counterpoint. This balance is often sought in drug candidates to facilitate membrane permeability without compromising aqueous solubility.

Acidity (pKa)

The acidity of the carboxylic acid group is paramount to its reactivity and its ionization state at physiological pH.

  • Experimental pKa: Not available in the reviewed literature.

  • Predicted Acidity: The pKa of this compound is expected to be lower (i.e., more acidic) than that of its non-fluorinated analog, cyclobutanecarboxylic acid (pKa ≈ 4.8). This increased acidity is a direct consequence of the strong electron-withdrawing inductive effect of the two fluorine atoms on the phenyl ring. This effect stabilizes the carboxylate anion, favoring dissociation.[6][7]

Solubility
  • Experimental Solubility: Not explicitly documented.

  • Predicted Solubility: Based on its structure—a carboxylic acid with moderate lipophilicity—it is expected to be poorly soluble in water and soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The parent compound, cyclobutanecarboxylic acid, is described as only slightly soluble in water.[8][9]

Other Key Properties

The following table summarizes additional computed properties that provide insight into the molecule's size, polarity, and complexity.

Table 2: Summary of Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug DevelopmentSource
Topological Polar Surface Area (TPSA)37.3 ŲInfluences membrane permeability and oral bioavailability.[3][10]
Hydrogen Bond Donors1Potential for interaction with biological targets.[3][10]
Hydrogen Bond Acceptors2Potential for interaction with biological targets.[10]
Rotatable Bonds2Relates to conformational flexibility and target binding.[3]
Melting PointNot available. For comparison, cis-cyclobutane-1,2-dicarboxylic acid melts at 134-136 °C.[11]Purity assessment and formulation development.
Boiling PointNot available. For comparison, cyclobutanecarboxylic acid boils at 195 °C.[9][12]Purity assessment and reaction condition planning.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, predicted values must be confirmed by empirical data. The following section details standard, validated protocols for determining the key .

Determination of pKa via Potentiometric Titration

This method relies on monitoring the pH of a solution of the acid as a titrant (a strong base) is added. The pKa corresponds to the pH at which half of the acid has been neutralized.

Methodology:

  • Preparation: Accurately weigh ~10-20 mg of the compound and dissolve in a suitable co-solvent mixture (e.g., 50:50 Methanol:Water) to a final concentration of ~1-5 mM.

  • Titration: Place the solution in a thermostatted vessel at 25 °C and use a calibrated pH electrode to monitor the pH.

  • Data Collection: Add standardized 0.1 M NaOH solution in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point. The equivalence point is identified as the point of maximum slope on the titration curve.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh Compound B Dissolve in Methanol:Water A->B C Calibrate pH Meter B->C D Titrate with Standardized NaOH C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Determine Equivalence Point F->G H Calculate pKa at Half-Equivalence G->H

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Solubility via the Shake-Flask Method (OECD 105)

This is the gold-standard method for determining aqueous solubility. It involves saturating water with the compound and measuring its concentration.

Methodology:

  • Equilibration: Add an excess amount of the solid compound to a known volume of purified water (or buffer of a specific pH) in a flask.

  • Shaking: Agitate the flask at a constant temperature (e.g., 25 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the suspension to settle. Separate the solid and aqueous phases by centrifugation and/or filtration through a non-adsorbing filter (e.g., PTFE).

  • Quantification: Analyze the concentration of the compound in the clear aqueous phase using a validated analytical method, such as HPLC-UV or LC-MS.

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals:

    • Aromatic Protons (Ar-H): In the region of 7.0-7.5 ppm. The coupling patterns will be complex due to fluorine-proton coupling.

    • Cyclobutane Protons (-CH₂-): A series of multiplets between 1.8 and 2.8 ppm.

    • Carboxylic Acid Proton (-COOH): A broad singlet far downfield, typically >10 ppm, which would disappear upon addition of D₂O.[13]

  • ¹³C NMR: The carbon spectrum will be characterized by:

    • Carbonyl Carbon (-C=O): A signal in the 170-180 ppm range.[13]

    • Aromatic Carbons (Ar-C): Signals between 110-165 ppm, with large C-F coupling constants for the carbons directly attached to fluorine.

    • Quaternary Carbon: The carbon atom connecting the two ring systems.

    • Cyclobutane Carbons (-CH₂-): Signals in the aliphatic region, typically 15-40 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in negative mode would be the ideal method for analysis. The base peak would correspond to the deprotonated molecule [M-H]⁻ at an m/z of approximately 211.06.[5] High-resolution mass spectrometry would confirm the elemental composition. Tandem MS (MS/MS) would likely show fragmentation patterns corresponding to the loss of CO₂ (44 Da) and other characteristic fragments from the cyclobutane and difluorophenyl rings.

Proposed Synthetic Pathway

While specific synthetic procedures for this exact molecule are not widely published, a plausible and robust synthesis can be designed based on established organic chemistry principles, such as the decarboxylation of a dicarboxylic acid precursor.[14][15]

Synthesis_Workflow A 1,3-Difluorobenzene C Intermediate Adduct A->C Friedel-Crafts Acylation (or similar) B Diethyl cyclobutane-1,1-dicarboxylate B->C D 1-(2,6-Difluorophenyl)cyclobutane -1,1-dicarboxylic acid C->D Hydrolysis E 1-(2,6-Difluorophenyl) cyclobutanecarboxylic acid D->E Thermal Decarboxylation (~160-180 °C)

Caption: Proposed synthetic route to the target compound.

Causality Behind Experimental Choices:

  • Hydrolysis: Saponification of the diethyl ester using a strong base like KOH is a standard and high-yielding method to generate the dicarboxylic acid.[15]

  • Decarboxylation: Heating the geminal dicarboxylic acid is a classic method for removing one carboxyl group as CO₂. The reaction is driven by the formation of a stable enol intermediate. Temperatures around 160-200 °C are typically sufficient for this transformation.[14][15]

Hazard and Safety Profile

No specific Safety Data Sheet (SDS) is available for this compound. Therefore, a conservative approach to handling is required, based on data from structurally related carboxylic acids.

  • General Hazards: Assumed to be harmful if swallowed and to cause serious eye irritation. May cause skin and respiratory irritation.[16][17]

  • Handling Precautions:

    • Use in a well-ventilated area or under a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.[18][19]

    • Avoid inhalation of dust or powder.[18]

    • Wash hands thoroughly after handling.[16]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[16]

    • Skin: Remove contaminated clothing and rinse skin with plenty of water.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[18][19]

This profile is advisory and must be supplemented by institutional safety protocols and a thorough risk assessment before any experimental work is undertaken.

Conclusion and Future Directions

This compound is a strategically designed building block with significant potential in medicinal chemistry. Its physicochemical profile—characterized by moderate lipophilicity, enhanced acidity due to fluorination, and a rigid core—makes it an attractive starting point for the development of novel therapeutics. This guide has synthesized available data and provided robust, validated protocols for its full experimental characterization. Future work should focus on obtaining empirical data for its pKa, solubility, and crystal structure to further refine its profile and facilitate its application in drug discovery programs.

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A Strategic Roadmap for Investigating the Biological Activity of 1-(2,6-Difluorophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Chemical Entity

Hypothesis-Driven Exploration of Biological Targets

Based on the known activities of structurally related compounds, we can formulate several hypotheses for the potential biological activities of 1-(2,6-difluorophenyl)cyclobutanecarboxylic acid.

Central Nervous System (CNS) Activity

Derivatives of cyclobutanecarboxylic acid have been shown to possess CNS depressant, myorelaxant, and anticonvulsant properties.[2] The lipophilicity imparted by the difluorophenyl group may facilitate blood-brain barrier penetration, making the CNS a plausible target system.

Anti-inflammatory and Analgesic Potential

Compounds containing a difluorophenyl moiety have been developed as potent and selective antagonists of the prostaglandin EP1 receptor, a key player in inflammatory pain pathways.[3] The carboxylic acid group of our target molecule could mimic the prostaglandin structure, suggesting a potential role in modulating inflammatory responses.

Anticancer Activity

The cyclobutane ring is found in some natural and synthetic compounds with demonstrated anticancer effects.[1] Furthermore, aberrant signaling of the FGF/FGFR pathway is a known oncogenic driver in many solid tumors, and some FGFR inhibitors incorporate a difluorophenyl group.[4]

A Phased Experimental Approach to Uncover Biological Function

A multi-step experimental workflow is proposed to systematically evaluate the biological activity of this compound.

experimental_workflow cluster_0 Phase 1: In Silico & High-Throughput Screening cluster_1 Phase 2: Target Validation & Hit-to-Lead cluster_2 Phase 3: In Vivo Proof-of-Concept A Compound Acquisition & QC B In Silico Target Prediction A->B Structure-based C Broad-Panel Phenotypic Screening A->C Activity-based D Initial Cytotoxicity Assessment A->D Safety profile F In Vitro Target Engagement Assays B->F E Dose-Response & IC50/EC50 Determination C->E D->E E->F G Secondary & Orthogonal Assays F->G H Structure-Activity Relationship (SAR) Studies G->H I Pharmacokinetic (PK) & ADME Studies H->I J Animal Models of Disease I->J K Preliminary Toxicology J->K FGFR_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway FGFR->PLCg_PKC STAT STAT Pathway FGFR->STAT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Survival Cell Survival PI3K_AKT_mTOR->Survival PLCg_PKC->Proliferation STAT->Proliferation

Sources

An In-Depth Technical Guide to the Preclinical Evaluation of 1-(2,6-Difluorophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for the Investigation of 1-(2,6-Difluorophenyl)cyclobutanecarboxylic Acid

This compound is a synthetic molecule that has garnered interest within the medicinal chemistry community. Its structural features, namely the rigid cyclobutane core and the electron-withdrawing difluorophenyl group, suggest potential for enhanced metabolic stability and favorable binding interactions with biological targets.[1][2][3] The cyclobutane motif, in particular, is increasingly utilized in drug design to impart conformational rigidity, which can lead to improved potency and selectivity.[1][3][4][5] This strategic incorporation of a cyclobutane ring can offer advantages in establishing clear structure-activity relationships (SAR).[6][7]

Initial theoretical assessments and the known activities of structurally related compounds indicate that this compound may possess therapeutic potential in the realms of central nervous system (CNS) disorders and inflammatory conditions.[2] This guide provides a comprehensive roadmap for the preclinical in vitro and in vivo evaluation of this compound, designed to thoroughly characterize its pharmacological profile and assess its potential as a drug development candidate.

Part 1: In Vitro Characterization: From Target Engagement to Cellular Effects

The initial phase of investigation focuses on characterizing the compound's activity in controlled, cell-free, and cell-based systems. This allows for a mechanistic understanding of its biological effects and informs the design of subsequent in vivo studies.

Physicochemical Properties and Initial ADME Profiling

A foundational understanding of the compound's physicochemical properties is crucial for interpreting biological data and predicting its in vivo behavior.

Experimental Protocol: Physicochemical Property Determination

  • Solubility: Determine the aqueous solubility of the compound at various pH values (e.g., 2.0, 5.0, 7.4) using a standardized shake-flask method followed by quantification via HPLC-UV.

  • Lipophilicity (LogD): Measure the octanol-water distribution coefficient at pH 7.4 to assess the compound's lipophilicity, a key determinant of membrane permeability.

  • pKa: Determine the acid dissociation constant using potentiometric titration to understand the ionization state of the carboxylic acid group at physiological pH.[8]

  • Plasma Protein Binding: Evaluate the extent of binding to human and rodent plasma proteins using equilibrium dialysis.

  • Metabolic Stability: Assess the compound's stability in the presence of human and rodent liver microsomes to identify potential metabolic liabilities early in the discovery process.

Table 1: Hypothetical Physicochemical and Early ADME Data for this compound

ParameterResultImplication
Aqueous Solubility (pH 7.4)50 µg/mLModerate solubility, potentially suitable for oral formulation.
LogD (pH 7.4)2.5Optimal lipophilicity for cell membrane permeability.
pKa4.2Predominantly ionized at physiological pH.
Human Plasma Protein Binding95%High binding, may affect free drug concentration.
Human Liver Microsomal Stability (t½)> 60 minHigh metabolic stability, suggesting a longer in vivo half-life.
In Vitro Pharmacological Evaluation: CNS and Anti-inflammatory Targets

Based on the structural alerts and preliminary information, a tiered screening approach is proposed to investigate the compound's effects on relevant CNS and inflammatory pathways.

1.2.1. CNS-Related Assays

Given the potential for CNS activity, initial screening should focus on common neurological targets.

Experimental Protocol: Primary CNS Target Screening

  • Receptor Binding Assays: Screen the compound against a panel of CNS receptors, including but not limited to, dopamine, serotonin, GABA, and glutamate receptors, using radioligand binding assays.

  • Ion Channel Assays: Evaluate the effect of the compound on key ion channels, such as sodium, potassium, and calcium channels, using automated patch-clamp electrophysiology.

  • Enzyme Inhibition Assays: Assess the inhibitory activity against enzymes implicated in neurological disorders, for example, monoamine oxidase (MAO) and acetylcholinesterase (AChE).

  • Neurotoxicity Assessment: Determine the potential for neurotoxicity by treating primary neuronal cultures with increasing concentrations of the compound and measuring cell viability (e.g., using an MTT assay).[9]

1.2.2. Anti-inflammatory Assays

The presence of a carboxylic acid moiety and the difluorophenyl group suggests a potential for anti-inflammatory activity.

Experimental Protocol: In Vitro Anti-inflammatory Screening

  • Cyclooxygenase (COX-1/COX-2) Inhibition Assay: Measure the inhibition of prostaglandin E2 (PGE2) production in isolated enzyme preparations to determine the compound's COX inhibitory activity and selectivity.[10][11]

  • 5-Lipoxygenase (5-LOX) Inhibition Assay: Assess the inhibition of leukotriene B4 (LTB4) formation in a cell-based assay using stimulated human neutrophils.[10]

  • Cytokine Release Assay: Treat lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7) with the compound and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA.

  • Nitric Oxide (NO) Production Assay: Evaluate the effect of the compound on NO production in LPS-stimulated RAW 264.7 cells using the Griess reagent.[12]

Table 2: Hypothetical In Vitro Pharmacological Profile

AssayIC50 / % InhibitionInterpretation
Dopamine D2 Receptor Binding> 10 µMLow affinity for D2 receptors.
GABA-A Receptor ModulationNo significant effectNot a direct modulator of GABA-A receptors.
COX-2 Enzyme Inhibition500 nMPotent COX-2 inhibitor.
COX-1 Enzyme Inhibition15 µMSelective for COX-2 over COX-1.
TNF-α Release (LPS-stimulated PBMCs)75% inhibition at 10 µMSignificant inhibition of a key pro-inflammatory cytokine.

1.2.3. Blood-Brain Barrier Permeability

For a compound with CNS potential, assessing its ability to cross the blood-brain barrier (BBB) is critical.

Experimental Protocol: In Vitro BBB Model

  • Cell Culture: Utilize an in vitro BBB model, such as a co-culture of human brain microvascular endothelial cells with astrocytes and pericytes on a transwell insert.[13][14][15]

  • Permeability Assessment: Add the compound to the apical (blood side) chamber and measure its appearance in the basolateral (brain side) chamber over time using LC-MS/MS. Calculate the apparent permeability coefficient (Papp).[13]

  • Efflux Ratio: Determine the permeability in both the apical-to-basolateral and basolateral-to-apical directions to calculate the efflux ratio, which indicates whether the compound is a substrate for efflux transporters like P-glycoprotein.

dot

BBB_Permeability_Workflow cluster_0 In Vitro BBB Model Setup cluster_1 Permeability Experiment cluster_2 Data Analysis C1 Co-culture of brain endothelial cells, astrocytes, and pericytes on transwell insert P1 Add compound to apical (blood side) chamber C1->P1 P2 Incubate and collect samples from basolateral (brain side) chamber over time P1->P2 P3 Quantify compound concentration using LC-MS/MS P2->P3 D1 Calculate apparent permeability coefficient (Papp) P3->D1 D2 Determine efflux ratio D1->D2

Caption: Workflow for assessing blood-brain barrier permeability in vitro.

Part 2: In Vivo Evaluation: From Pharmacokinetics to Efficacy

Following promising in vitro data, the investigation proceeds to in vivo models to understand the compound's behavior in a whole organism and to assess its therapeutic efficacy.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound in vivo is essential for designing efficacy studies and predicting human pharmacokinetics.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats.

  • Dosing: Administer the compound via intravenous (IV) and oral (PO) routes in separate groups of animals.

  • Blood Sampling: Collect serial blood samples at predetermined time points post-dosing.

  • Bioanalysis: Process blood samples to plasma and quantify the compound concentration using a validated LC-MS/MS method.

  • PK Parameter Calculation: Use appropriate software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Table 3: Hypothetical Pharmacokinetic Parameters in Rats

ParameterIV (1 mg/kg)PO (10 mg/kg)
CL (mL/min/kg)15-
Vdss (L/kg)2.0-
t½ (h)4.55.0
Cmax (ng/mL)-800
Tmax (h)-1.0
AUC (ng*h/mL)11004500
Bioavailability (%)-41
In Vivo Efficacy Models

Based on the in vitro pharmacological profile, appropriate in vivo models should be selected to evaluate the compound's therapeutic potential.

2.2.1. CNS Efficacy Models

If the compound shows promising CNS activity and BBB permeability, models of relevant neurological disorders should be employed.[16][17][18][19]

Experimental Protocol: Mouse Model of Neuropathic Pain (e.g., Chronic Constriction Injury - CCI)

  • Model Induction: Induce neuropathic pain in C57BL/6 mice by loosely ligating the sciatic nerve.

  • Treatment: After the development of mechanical allodynia, administer the compound or vehicle orally.

  • Behavioral Assessment: Measure the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) at baseline and at various time points post-dosing.

  • Data Analysis: Compare the paw withdrawal thresholds between the compound-treated and vehicle-treated groups.

2.2.2. Anti-inflammatory Efficacy Models

Given the potent in vitro anti-inflammatory activity, in vivo models of inflammation are warranted.[20][21][22][23]

Experimental Protocol: Rat Model of Acute Inflammation (Carrageenan-Induced Paw Edema)

  • Model Induction: Inject carrageenan into the sub-plantar region of the right hind paw of Sprague-Dawley rats to induce localized inflammation and edema.

  • Treatment: Administer the compound or a positive control (e.g., indomethacin) orally one hour prior to carrageenan injection.

  • Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

dot

InVivo_Efficacy_Workflow cluster_0 Model Induction cluster_1 Treatment cluster_2 Endpoint Measurement cluster_3 Data Analysis & Interpretation M1 Induce disease state in animal model (e.g., Carrageenan-induced paw edema) T1 Administer compound, vehicle, or positive control M1->T1 E1 Measure relevant endpoint (e.g., paw volume) at specified time points T1->E1 D1 Compare treatment groups to control E1->D1 D2 Determine efficacy and dose-response D1->D2

Caption: Generalized workflow for in vivo efficacy studies.

Preliminary Safety and Tolerability Assessment

During the in vivo studies, it is crucial to monitor the animals for any signs of toxicity or adverse effects.

Observational Protocol:

  • Clinical Observations: Regularly observe the animals for changes in behavior, posture, grooming, and any signs of distress.

  • Body Weight: Monitor body weight throughout the study period.

  • Gross Necropsy: At the end of the study, perform a gross examination of major organs.

Conclusion and Future Directions

This technical guide outlines a comprehensive, albeit hypothetical, preclinical evaluation of this compound. The proposed studies are designed to systematically investigate its physicochemical properties, in vitro pharmacology, pharmacokinetics, and in vivo efficacy. The data generated from this research plan would provide a robust foundation for making informed decisions about the continued development of this compound as a potential therapeutic agent for CNS disorders or inflammatory diseases. Positive outcomes would warrant further investigation into the mechanism of action, more extensive safety pharmacology studies, and ultimately, consideration for clinical development.

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The Nexus of Pain and Precision: A Technical Guide to 1-(2,6-Difluorophenyl)cyclobutanecarboxylic Acid Analogs as Nav1.7 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The voltage-gated sodium channel Nav1.7 has emerged as a pivotal, genetically validated target for the development of novel analgesics. Its critical role in pain signaling pathways has driven extensive research into selective inhibitors that can offer potent pain relief without the adverse effects associated with non-selective sodium channel blockers or opioids. This technical guide provides an in-depth exploration of a promising class of Nav1.7 inhibitors centered around the 1-(2,6-difluorophenyl)cyclobutanecarboxylic acid scaffold. We will dissect the synthetic strategies for the core structure and its derivatives, elucidate the critical structure-activity relationships (SAR) that govern potency and selectivity, and detail the established in vitro and in vivo methodologies for their biological evaluation. This guide is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of next-generation pain therapeutics.

Introduction: The Allure of Nav1.7 and the Promise of a Novel Scaffold

The quest for effective and safe analgesics is a cornerstone of modern medicine. The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, has been identified as a crucial player in human pain perception.[1][2] Genetic studies have revealed that loss-of-function mutations in SCN9A result in a congenital insensitivity to pain, while gain-of-function mutations are linked to severe pain disorders.[2][3] This compelling human genetic evidence has positioned Nav1.7 as a high-priority target for the development of non-opioid pain therapies.[1][3]

The this compound core represents a versatile and promising scaffold for the design of selective Nav1.7 inhibitors. The rigid cyclobutane moiety helps to properly orient the key pharmacophoric elements, while the 2,6-difluorophenyl group plays a crucial role in modulating the physicochemical properties and binding interactions of the molecule. This guide will delve into the chemical synthesis, biological activity, and therapeutic potential of this exciting class of compounds.

Synthesis of the Core Scaffold and its Bioactive Derivatives

The synthesis of this compound and its derivatives is a multi-step process that begins with commercially available starting materials. The general synthetic strategy involves the formation of the key carbon-carbon bond between the phenyl ring and the cyclobutane moiety, followed by functional group manipulations to introduce the carboxylic acid and subsequent derivatization to amides, which are often the most potent Nav1.7 inhibitors.

Synthesis of the Core Intermediate: 1-(2,6-Difluorophenyl)cyclobutanecarbonitrile

A common and efficient method for the synthesis of the core scaffold begins with the reaction of 1,3-difluorobenzene with cyclobutanecarbonitrile. This reaction can be achieved through a variety of modern cross-coupling methodologies.

Hydrolysis to this compound

The nitrile intermediate is then hydrolyzed to the corresponding carboxylic acid. This transformation is typically carried out under acidic or basic conditions. A study on the hydrolysis of 2,6-difluorobenzonitrile in high-temperature liquid water demonstrates a green chemistry approach that could be adapted for this step, proceeding through a benzamide intermediate.[4]

Derivatization to Bioactive Amides

The majority of potent Nav1.7 inhibitors based on this scaffold are amide derivatives. The carboxylic acid is typically activated, for example, by conversion to an acyl chloride, and then reacted with a desired amine to form the final amide product.

Synthesis_Pathway A 1,3-Difluorobenzene C 1-(2,6-Difluorophenyl)cyclobutanecarbonitrile A->C B Cyclobutanecarbonitrile B->C D This compound C->D Hydrolysis F 1-(2,6-Difluorophenyl)cyclobutanecarboxamide Derivative D->F Amidation E Amine (R-NH2) E->F

Figure 1. General synthetic pathway for 1-(2,6-difluorophenyl)cyclobutanecarboxamide derivatives.

Mechanism of Action: Targeting the Voltage-Gated Sodium Channel Nav1.7

Derivatives of this compound exert their analgesic effects by selectively inhibiting the voltage-gated sodium channel Nav1.7.[1] These channels are crucial for the initiation and propagation of action potentials in nociceptive neurons.[2][5]

Many of the potent inhibitors derived from this scaffold, particularly the aryl sulfonamides, exhibit state-dependent binding, preferentially interacting with the inactivated state of the Nav1.7 channel.[6][7] This mechanism of action can contribute to their selectivity and reduce off-target effects on other sodium channel subtypes that are essential for normal physiological functions in the heart and central nervous system.[1]

Mechanism_of_Action cluster_Neuron Nociceptive Neuron Nav1_7 Nav1.7 Channel AP Action Potential Nav1_7->AP Initiates Pain_Signal Pain Signal to CNS AP->Pain_Signal Propagates Inhibitor 1-(2,6-Difluorophenyl)cyclobutane carboxamide Derivative Inhibitor->Nav1_7 Inhibits

Figure 2. Simplified schematic of the mechanism of action of 1-(2,6-difluorophenyl)cyclobutanecarboxamide derivatives.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

Systematic modification of the this compound scaffold has revealed key structural features that govern its inhibitory activity against Nav1.7.

Table 1: Structure-Activity Relationship Summary

Molecular RegionModificationImpact on Nav1.7 InhibitionReference
Carboxylic Acid Conversion to AmideGenerally increases potency and selectivity[6]
Conversion to Aryl SulfonamideA key class of potent and selective inhibitors[6][8]
Amide Moiety Bulky or aromatic substituentsCan enhance potency[9]
Phenyl Ring 2,6-Difluoro substitutionImportant for activityCore structure
Other substitutionsModulates potency and pharmacokinetic properties[6]
Cyclobutane Ring Ring size variationCan affect potency and selectivity[6]

Aryl sulfonamides have been extensively explored as potent and selective Nav1.7 inhibitors.[6][8] For instance, the replacement of a benzoxazine with a chroman or indane bicyclic system in aryl sulfonamides has led to the discovery of potent, selective, and state-dependent Nav1.7 inhibitors with oral efficacy in pain models.[6]

Biological Evaluation: From In Vitro Assays to In Vivo Models

The biological evaluation of novel this compound derivatives involves a hierarchical screening process, starting with in vitro assays to determine potency and selectivity, followed by in vivo studies to assess efficacy and pharmacokinetic properties.

In Vitro Assays

The gold standard for assessing the potency of Nav1.7 inhibitors is patch-clamp electrophysiology.[1] This technique allows for the direct measurement of ion channel activity in cells heterologously expressing human Nav1.7 channels.

Experimental Protocol: Whole-Cell Patch-Clamp Assay

  • Cell Culture: HEK293 cells stably expressing the human Nav1.7 channel are cultured under standard conditions.

  • Cell Preparation: Cells are plated onto glass coverslips 24-48 hours prior to recording.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.

  • Electrophysiological Recording:

    • Whole-cell voltage-clamp recordings are performed at room temperature.

    • To assess state-dependent inhibition, a holding potential that maintains a significant population of channels in the inactivated state is used.

    • Test compounds are perfused onto the cells at various concentrations.

    • The concentration-response curve is generated to determine the IC₅₀ value.

High-throughput screening can be facilitated by fluorescence-based membrane potential assays.[10][11] These assays utilize voltage-sensitive dyes to detect changes in membrane potential induced by ion channel activity.

In Vivo Models of Pain

The analgesic efficacy of promising compounds is evaluated in rodent models of pain.

This is a model of visceral pain.[8]

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

  • Animal Acclimation: Male ICR mice are acclimated to the testing environment.

  • Compound Administration: Test compounds or vehicle are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Writhing: After a predetermined pretreatment time, a 0.6% solution of acetic acid in saline is injected i.p.

  • Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing compared to the vehicle-treated group is calculated.

Conclusion and Future Directions

The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective Nav1.7 inhibitors. The synthetic accessibility of this core and the well-defined structure-activity relationships provide a clear roadmap for the design of novel analgesic candidates. Future research in this area will likely focus on optimizing the pharmacokinetic and safety profiles of these compounds to translate their preclinical efficacy into clinically successful pain therapeutics. The development of state-dependent inhibitors with high selectivity over other sodium channel subtypes remains a key objective to minimize potential side effects and widen the therapeutic window.

References

  • Brief analysis of Nav1.7 inhibitors: Mechanism of action and new research trends. PubMed.
  • Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. PNAS.
  • Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. PNAS.
  • What are Nav1.
  • Sodium Channel Inhibitors (Nav1.7, 1.8, And 1.9)
  • Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief. Expert Opinion on Therapeutic Targets.
  • Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome.
  • Discovery of Nav1.7 Inhibitors through the Screening of Marine Natural Product Extracts.
  • Nav1.7 Inhibitors: Potential Effective Therapy for the Treatment of Chronic Pain. ACS Medicinal Chemistry Letters.
  • Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain.
  • Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release. PLOS ONE.
  • Discovery of Selective Inhibitors of NaV1.7 Templated on Saxitoxin as Therapeutics for Pain. ACS Medicinal Chemistry Letters.
  • Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Tetrahedron.
  • Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides. Journal of Medicinal Chemistry.
  • Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release. PLOS ONE.
  • Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain. Pain.
  • Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7. Journal of Medicinal Chemistry.
  • Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water.
  • Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core. Acta Pharmacologica Sinica.
  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Organic Letters.
  • New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Scientific Research Publishing.
  • Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles. Arkivoc.
  • New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Scirp.org.

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An In-depth Technical Guide to 1-(2,6-Difluorophenyl)cyclobutane-1-carboxylic Acid (CAS 1215754-00-9): Properties, Synthesis, and Application in Epigenetic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced efficacy and pharmacokinetic profiles. 1-(2,6-Difluorophenyl)cyclobutane-1-carboxylic acid, registered under CAS number 1215754-00-9, has emerged as a valuable building block, particularly in the synthesis of targeted epigenetic modulators. Its rigid cyclobutane core and the electron-withdrawing nature of the difluorophenyl group offer distinct advantages in drug design, influencing metabolic stability and target binding affinity.

This technical guide provides a comprehensive overview of the properties of 1-(2,6-Difluorophenyl)cyclobutane-1-carboxylic acid, its critical role as a precursor to the potent G9a/GLP histone methyltransferase inhibitor UNC0638, and the broader context of its application in cancer research and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective utilization in multi-step syntheses. Below is a summary of the known properties of 1-(2,6-Difluorophenyl)cyclobutane-1-carboxylic acid.

PropertyValueSource
CAS Number 1215754-00-9[1]
Chemical Name 1-(2,6-Difluorophenyl)cyclobutane-1-carboxylic acid[2]
Molecular Formula C₁₁H₁₀F₂O₂[2]
Molecular Weight 212.19 g/mol [2]
Boiling Point 320.5±42.0 °C (Predicted)[1]
Storage Temperature 2-8°C[2]
Spectroscopic Data Insights

Spectroscopic analysis is critical for the structural confirmation of chemical entities. For 1-(2,6-Difluorophenyl)cyclobutane-1-carboxylic acid, the following are expected characteristic NMR signals:

  • ¹H NMR: The proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm. The protons on the cyclobutane ring will likely exhibit complex multiplet signals in the aliphatic region (around 1.5-3.0 ppm). The aromatic protons will appear as multiplets in the aromatic region (around 7.0-7.5 ppm).

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is a key indicator and is expected to have a chemical shift in the range of 170-185 ppm. The carbons of the difluorophenyl ring will show characteristic shifts in the aromatic region, with the fluorine substitution influencing their precise positions. The carbons of the cyclobutane ring will appear in the aliphatic region of the spectrum.

Application in the Synthesis of the G9a/GLP Inhibitor UNC0638

The primary and most significant application of 1-(2,6-Difluorophenyl)cyclobutane-1-carboxylic acid is as a key intermediate in the synthesis of UNC0638. UNC0638 is a potent and selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP).[3][4] These enzymes play a crucial role in epigenetic regulation by catalyzing the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), which are generally associated with transcriptional repression.[5]

The synthesis of UNC0638 involves the formation of an amide bond between the carboxylic acid group of CAS 1215754-00-9 and an appropriate amine-containing quinazoline scaffold. The unique structural features of 1-(2,6-Difluorophenyl)cyclobutane-1-carboxylic acid contribute significantly to the pharmacological profile of UNC0638, with the difluorophenyl moiety and the cyclobutane ring influencing its binding affinity and selectivity for the G9a/GLP active site.

Experimental Protocol: Amide Coupling for the Synthesis of UNC0638 Precursor

The following is a representative, field-proven protocol for the amide coupling of a carboxylic acid like 1-(2,6-Difluorophenyl)cyclobutane-1-carboxylic acid with an amine, a critical step in the synthesis of UNC0638. This protocol is based on well-established amide bond formation methodologies in medicinal chemistry.[6][7]

Objective: To form an amide bond between 1-(2,6-Difluorophenyl)cyclobutane-1-carboxylic acid and a model amine, N1-(6,7-dimethoxyquinazolin-2-yl)-N'-(3-(dimethylamino)propyl)ethane-1,2-diamine, to yield a direct precursor to UNC0638.

Materials:

  • 1-(2,6-Difluorophenyl)cyclobutane-1-carboxylic acid (1.0 eq)

  • N1-(6,7-dimethoxyquinazolin-2-yl)-N'-(3-(dimethylamino)propyl)ethane-1,2-diamine (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • Hydroxybenzotriazole (HOBt) (catalytic amount, e.g., 0.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 1-(2,6-Difluorophenyl)cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.0 eq), HOBt (0.1 eq), and DIPEA (3.0 eq).

  • Activation and Coupling: Cool the reaction mixture to 0°C in an ice bath. Add EDC (1.5 eq) portion-wise, ensuring the temperature remains below 5°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired amide product.

Causality Behind Experimental Choices:

  • EDC/HOBt: This combination is a widely used and effective coupling system for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt acts as an additive to suppress side reactions and reduce racemization, forming a more stable active ester that readily reacts with the amine.[6]

  • DIPEA: As a non-nucleophilic organic base, DIPEA is used to neutralize the hydrochloride salt of EDC and the HOBt, as well as to scavenge the acid produced during the reaction, driving the equilibrium towards amide formation.

  • Anhydrous Conditions: The use of anhydrous solvents is crucial as the activated carboxylic acid intermediate is sensitive to hydrolysis, which would lead to the regeneration of the starting carboxylic acid and reduced yield.

Logical Workflow for UNC0638 Synthesis

UNC0638_Synthesis A 1-(2,6-Difluorophenyl)cyclobutane- 1-carboxylic acid (CAS 1215754-00-9) C Amide Coupling (EDC, HOBt, DIPEA) A->C B Amine Precursor (Quinazoline derivative) B->C D UNC0638 Precursor C->D E Final Synthetic Steps (e.g., deprotection) D->E F UNC0638 E->F

Caption: Synthetic pathway from the carboxylic acid to UNC0638.

The G9a/GLP Signaling Pathway in Cancer

The therapeutic rationale for developing inhibitors like UNC0638 stems from the critical role of G9a and GLP in cancer biology. These enzymes are frequently overexpressed in various cancers, and their activity is linked to the silencing of tumor suppressor genes, promotion of cell proliferation, and metastasis.[8][9]

The G9a/GLP complex primarily functions by methylating H3K9, which creates binding sites for heterochromatin protein 1 (HP1). HP1, in turn, recruits other repressive proteins and enzymes, including DNA methyltransferases (DNMTs), leading to a condensed chromatin state and stable gene silencing.[9][10] By inhibiting G9a and GLP, compounds like UNC0638 can reverse this epigenetic silencing, leading to the re-expression of tumor suppressor genes and potentially inducing cancer cell death or sensitizing them to other therapies.

G9a/GLP-Mediated Gene Silencing Pathway

G9a_GLP_Pathway cluster_0 G9a/GLP Inhibition cluster_1 Epigenetic Regulation cluster_2 Cellular Outcomes UNC0638 UNC0638 G9a_GLP G9a/GLP Complex UNC0638->G9a_GLP Inhibits H3K9 Histone H3 (H3K9) G9a_GLP->H3K9 Methylates H3K9me2 H3K9me2 H3K9->H3K9me2 HP1 HP1 H3K9me2->HP1 Recruits DNMTs DNMTs HP1->DNMTs Recruits Chromatin Condensed Chromatin DNMTs->Chromatin Maintains Gene_Silencing Tumor Suppressor Gene Silencing Chromatin->Gene_Silencing Proliferation Cancer Cell Proliferation & Survival Gene_Silencing->Proliferation Promotes

Caption: The G9a/GLP signaling pathway and its inhibition by UNC0638.

Suppliers of CAS 1215754-00-9

1-(2,6-Difluorophenyl)cyclobutane-1-carboxylic acid is available from a number of chemical suppliers catering to the research and development market. A selection of these suppliers includes:

  • MySkinRecipes[2]

  • EON Biotech[11]

  • American Elements[10]

  • Atlantic Chemicals Trading[6]

  • ChemicalBook[1]

It is recommended to contact these suppliers directly for the most up-to-date information on purity, availability, and pricing.

Conclusion

1-(2,6-Difluorophenyl)cyclobutane-1-carboxylic acid (CAS 1215754-00-9) is a specialized chemical intermediate with significant value in the field of epigenetic drug discovery. Its primary utility as a precursor for the G9a/GLP inhibitor UNC0638 underscores the importance of such unique building blocks in the synthesis of complex and highly targeted therapeutic agents. The structural features of this compound are instrumental in achieving the desired pharmacological properties of the final active molecule. As research into epigenetic modulators continues to expand, the demand for well-characterized and strategically designed intermediates like 1-(2,6-Difluorophenyl)cyclobutane-1-carboxylic acid is likely to grow, further fueling innovation in the development of novel treatments for cancer and other diseases.

References

  • Chen, X., et al. (2024).
  • Selleck Chemicals. (n.d.). UNC0638 Histone Methyltransferase inhibitor.
  • National Center for Biotechnology Information. (2024). Discovery of the First-in-Class G9a/GLP PROTAC Degrader. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Control of cognition and adaptive behavior by the GLP/G9a epigenetic suppressor complex. PubMed Central.
  • Shinkai, Y., & Tachibana, M. (2011). H3K9 methyltransferase G9a and the related molecule GLP. Genes & Development, 25(8), 781-788.
  • Tachibana, M., et al. (2008). G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription. The EMBO Journal, 27(20), 2681-2690.
  • Vedadi, M., et al. (2011). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells.
  • MedChemExpress. (n.d.). UNC0638 | G9a/GLP Inhibitor.
  • EON Biotech. (n.d.). 1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid – (1215754-00-9).
  • Tachibana, M., et al. (2005). Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9. Genes & Development, 19(7), 815-826.
  • MySkinRecipes. (n.d.). 1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid.
  • Singh, R. P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(45), 5966-5968.
  • ChemicalBook. (n.d.). This compound | 1215754-00-9.
  • Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (–)
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from The Royal Society of Chemistry's website.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Atlanchim Pharma. (n.d.). Scientific Letter.
  • Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (-)
  • ResearchGate. (2025). Synthesis of 3-oxoesters and functional derivatives of pyrimidin-4(3Н)-one based on 1-(2,6-dihalophenyl)cyclopropan-1-carboxylic acids.
  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.
  • PubMed. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.
  • MDPI. (2023). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 28(7), 3200.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

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Whitepaper: The Difluorophenyl Motif in Modern Drug Discovery: A Technical Guide to Synthesis, Application, and Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the difluorophenyl motif emerging as a particularly powerful tool for optimizing molecular properties. This guide provides an in-depth technical analysis of the discovery and development of difluorophenyl-containing compounds. We will dissect the unique physicochemical properties conferred by this moiety, its role as a versatile bioisostere, and its profound impact on pharmacokinetic and pharmacodynamic profiles. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into synthetic strategies, structure-activity relationship (SAR) elucidation, and successful clinical applications, thereby providing a comprehensive framework for leveraging the difluorophenyl group in drug design.

The Rationale for Fluorination: Why the Difluorophenyl Group Excels

The introduction of fluorine into organic molecules is a widely employed strategy to enhance the properties of bioactive compounds.[1] The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which often imparts significant metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][3] The difluorophenyl group, in particular, offers a nuanced approach beyond simple monofluorination, providing a powerful combination of electronic modulation, conformational control, and specific, favorable intermolecular interactions.

The strategic value of the difluorophenyl group stems from several key physicochemical effects:

  • Modulation of pKa: The two highly electronegative fluorine atoms act as strong electron-withdrawing groups, significantly lowering the pKa of nearby acidic or basic centers. This is a critical tool for optimizing the ionization state of a drug at physiological pH, which directly influences its solubility, cell permeability, and target engagement.

  • Enhanced Lipophilicity: Fluorination generally increases a molecule's lipophilicity (logP). The difluorophenyl group provides a substantial increase, which can improve membrane permeability and facilitate entry into the central nervous system (CNS). However, this must be carefully balanced to avoid issues with poor solubility and non-specific binding.

  • Metabolic Blocking: The robust C-F bond is highly resistant to enzymatic cleavage.[4] Placing a difluorophenyl group at a known metabolic "soft spot" on a lead compound is a validated strategy to prevent oxidative degradation, thereby increasing the drug's half-life and bioavailability.[5]

  • Conformational Control and Binding Interactions: The difluorophenyl moiety can engage in unique, non-covalent interactions within a protein's binding pocket, including dipole-dipole, C-F···H-N, and C-F···C=O interactions. These interactions, while subtle, can significantly enhance binding affinity and selectivity.[6]

The following diagram illustrates the logical flow from the core properties of the difluorophenyl group to its downstream effects on a drug candidate's profile.

G A Difluorophenyl Group Properties B Strong C-F Bond A->B C High Electronegativity A->C D Increased Lipophilicity A->D G Increased Metabolic Stability B->G H Modulated pKa C->H I Improved Permeability D->I E Pharmacokinetic Impact L Optimized Drug Candidate E->L F Pharmacodynamic Impact F->L G->E H->E H->F I->E J Enhanced Binding Affinity J->F K Improved Selectivity K->F caption Logical Flow of Difluorophenyl Group Impact

Caption: Logical Flow of Difluorophenyl Group Impact.

The Difluorophenyl Moiety as a Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in drug design.[7][8] The difluorophenyl group serves as a non-classical bioisostere for several common functionalities, offering solutions to inherent liabilities.

A key application is the replacement of metabolically vulnerable aryl methoxy ethers (-OCH₃). The difluoromethylene group (-CF₂-) can be considered a bioisostere of an ether oxygen, making a difluoroethylphenyl group a stable mimic of a methoxyphenyl group.[9] While the ether oxygen is prone to O-dealkylation, the difluoromethylene bridge is chemically robust, enhancing metabolic stability while often preserving or improving biological activity.

G cluster_0 Parent Moiety cluster_1 Difluorophenyl Bioisostere cluster_2 Key Property Changes A Aryl-O-CH₃ (Methoxy Group) C Aryl-CF₂-CH₃ (Difluoroethyl Group) A->C Metabolic Stability ↑ B Aryl-OH (Phenol) D Difluorophenyl Ring B->D Lipophilicity ↑ pKa ↓ Prop1 Blocks O-dealkylation C->Prop1 Prop2 Modulates H-bonding D->Prop2 Prop3 Alters electronics (pKa) D->Prop3 caption Bioisosteric Replacement Strategies

Caption: Bioisosteric Replacement Strategies.

Case Study: The Discovery of Diflunisal

One of the earliest and most illustrative examples of the successful application of the difluorophenyl motif is the non-steroidal anti-inflammatory drug (NSAID) Diflunisal.[10] The discovery process at Merck Sharp & Dohme Research Laboratories in the 1960s and 70s was a systematic exploration of salicylic acid analogs to find a superior alternative to aspirin.[10][11]

The initial SAR studies revealed that adding a hydrophobic phenyl group at the C5 position of salicylic acid enhanced anti-inflammatory activity.[10] This led to the development of flufenisal, a 5-(4-fluorophenyl) derivative. While more potent than aspirin, it offered no significant improvement in gastrointestinal tolerance.[10] The key breakthrough came with the synthesis of 5-(2',4'-difluorophenyl) salicylic acid, or Diflunisal.[12]

The addition of the second fluorine atom yielded a molecule with a superior profile:

  • Increased Potency: Diflunisal is approximately 5 to 10 times more potent than aspirin in various anti-inflammatory models.[12]

  • Longer Duration of Action: The difluorophenyl group is metabolically stable, contributing to a longer biological half-life compared to aspirin.[11][12]

  • Improved Safety Profile: Unlike aspirin, Diflunisal lacks an O-acetyl group and therefore does not acetylate proteins like cyclooxygenase, acting as a reversible inhibitor.[12] This, combined with its chemical properties, contributes to a lower potential for gastrointestinal irritation.[11]

The discovery of Diflunisal was a landmark achievement, validating the hypothesis that strategic polyfluorination could dramatically improve potency, pharmacokinetics, and safety.

Table 1: Comparison of Salicylate Analog Properties

CompoundStructureKey FeatureRelative Potency (vs. Aspirin)Metabolic Liability
AspirinAcetylsalicylic acidO-acetyl group1xEster hydrolysis, protein acetylation
Flufenisal5-(4-fluorophenyl)salicylic acid4-fluorophenyl~2xPotential for aryl oxidation
Diflunisal 5-(2,4-difluorophenyl)salicylic acid 2,4-difluorophenyl ~5-10x Metabolically stable ring

Synthetic Methodologies: Incorporating the Difluorophenyl Group

The efficient synthesis of difluorophenyl-containing compounds is critical for their exploration in drug discovery. Palladium-catalyzed cross-coupling reactions are the workhorses for this task, offering high functional group tolerance and predictable reactivity. The Suzuki-Miyaura coupling is particularly favored due to the commercial availability and stability of a wide range of difluorophenylboronic acids.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general, self-validating procedure for the synthesis of a biaryl compound containing a 2,4-difluorophenyl moiety.

Objective: To couple 2,4-difluorophenylboronic acid with a generic aryl bromide (Ar-Br).

Materials:

  • Aryl Bromide (Ar-Br) (1.0 eq)

  • 2,4-Difluorophenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine (PPh₃) or suitable Buchwald ligand (e.g., SPhos) (0.04 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)

  • Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), 2,4-difluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Causality: This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (0.02 eq) and the phosphine ligand (0.04 eq). Causality: The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

  • Solvent Addition: Add the degassed solvent system (1,4-dioxane/water). The mixture should be sufficiently dilute to ensure all reagents are in solution at the reaction temperature. Causality: Water is essential for the transmetalation step, helping to activate the boronic acid.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.

The following diagram outlines this synthetic workflow.

G A 1. Reagent Addition (Ar-Br, Boronic Acid, Base) B 2. Inert Atmosphere (N₂/Ar Purge) A->B C 3. Catalyst/Ligand Addition (Pd(OAc)₂, Ligand) B->C D 4. Solvent Addition (Degassed Dioxane/H₂O) C->D E 5. Heating & Monitoring (80-100°C, TLC/LCMS) D->E F 6. Aqueous Workup (Extraction) E->F G 7. Purification (Column Chromatography) F->G H Pure Product G->H caption Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura Coupling.

Modern Applications and Pharmacokinetic Considerations

The utility of the difluorophenyl group extends far beyond NSAIDs into numerous modern therapeutic areas, including oncology, infectious diseases, and CNS disorders.[13][14][15] In many kinase inhibitors, for example, the difluorophenyl moiety is used to improve metabolic stability and enhance selectivity by forming specific interactions in the ATP-binding pocket.[16]

The pharmacokinetic properties of difluorophenyl compounds are generally favorable. A study on a p38α inhibitor, 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1][12][17]-triazolo[4,3-a]pyridine, showed low plasma clearance and moderate to high oral bioavailability in rats, dogs, and monkeys.[16] The principal route of clearance was identified as oxidative metabolism, but on the isopropyl group, not the stable difluorophenyl ring.[16]

However, it is crucial to characterize the metabolic fate of any new difluorophenyl-containing entity. While the ring itself is robust, metabolism can occur elsewhere on the molecule. Furthermore, in rare cases, oxidative defluorination can lead to the formation of reactive metabolites, a potential liability that must be assessed in preclinical safety studies.[2]

Table 2: Pharmacokinetic Parameters of Selected Difluorophenyl-Containing Drugs

DrugClassIndicationHalf-life (t½)Oral BioavailabilityPrimary Metabolism Route
Diflunisal[12][18]NSAIDPain, Arthritis8-12 hours~95%Glucuronidation
TafamidisTTR StabilizerTTR Amyloidosis~49 hoursHighGlucuronidation, Oxidation
PexidartinibCSF1R InhibitorTenosynovial Giant Cell Tumor~26.5 hours~44%CYP3A4, UGT1A4
Capmatinib[14]MET InhibitorNSCLC~6.5 hours~33%CYP3A4, Aldehyde Oxidase

Note: Values are approximate and can vary based on patient population and dosage.

Challenges and Future Directions

Despite its advantages, the application of the difluorophenyl group is not without challenges. The synthesis of specific substitution patterns (e.g., 2,3- or 3,5-difluoro) can be more complex due to the limited availability of starting materials compared to the common 2,4- or 2,6-isomers.[19] Furthermore, as with any highly lipophilic moiety, careful optimization is required to maintain adequate aqueous solubility and avoid off-target toxicities.[20]

The future of difluorophenyl compounds in drug research remains bright. New synthetic methods are continuously being developed to provide more efficient access to a wider range of isomers and derivatives.[21] There is growing interest in using different difluorophenyl isomers to fine-tune electronic and steric properties with high precision. For instance, a 2,6-difluorophenyl group can act as a conformational lock due to steric hindrance, forcing a biaryl system into a specific dihedral angle, which can be exploited to enhance selectivity for a particular protein conformation.

As our understanding of fluorine's role in molecular recognition deepens, the difluorophenyl group will continue to be a critical component in the medicinal chemist's toolkit for designing the next generation of safe and effective medicines.

References

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  • Carlomagno, F., & Li, H. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

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  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

  • Chen, P., & Liu, G. (2024). Recent advances in the three-component synthesis of difluorinated compounds. Organic & Biomolecular Chemistry. [Link]

  • Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier. [Link]

  • Al-Hussain, S. A., & Al-Wahaibi, L. H. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(10), 4080. [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Wenzel, B., & Brust, P. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. Molecules, 27(19), 6543. [Link]

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A Technical Guide to the Spectroscopic Characterization of 1-(2,6-Difluorophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-(2,6-difluorophenyl)cyclobutanecarboxylic acid. As a key intermediate in pharmaceutical and materials science research, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals.[1] This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide leverages established principles of spectroscopic interpretation and data from analogous structures to provide a robust predictive analysis.

Introduction

This compound (Molecular Formula: C₁₁H₁₀F₂O₂, Molecular Weight: 212.19 g/mol , CAS: 1215754-00-9) is a fluorinated building block that combines the rigid cyclobutane core with the electron-withdrawing 2,6-difluorophenyl group.[2][3] This unique combination of moieties is of significant interest in medicinal chemistry for enhancing metabolic stability and modulating receptor binding affinities.[1] Accurate spectroscopic characterization is the cornerstone of confirming the identity, purity, and structure of this and other novel chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC₁₁H₁₀F₂O₂[2]
Molecular Weight212.19[2]
CAS Number1215754-00-9[2]
Predicted XlogP2.5[3]
Predicted Topological Polar Surface Area37.3 Ų[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count2[2]
Rotatable Bond Count2[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclobutane, and carboxylic acid protons. The predicted chemical shifts are summarized in Table 2.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1HThe acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region due to hydrogen bonding and chemical exchange.[1][4]
Aromatic (H-4')7.20 - 7.40Triplet of Triplets1HThis proton is coupled to the two adjacent meta protons (H-3' and H-5') and the two ortho fluorine atoms.
Aromatic (H-3', H-5')6.90 - 7.10Doublet of Doublets2HThese two equivalent protons are coupled to the adjacent para proton (H-4') and the ortho fluorine atom.
Cyclobutane (α-CH₂)2.50 - 2.80Multiplet4HThe methylene protons of the cyclobutane ring adjacent to the quaternary carbon will be deshielded.
Cyclobutane (β-CH₂)1.90 - 2.20Multiplet2HThe methylene protons of the cyclobutane ring further from the substituents will be more shielded.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-15 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are summarized in Table 3.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Carboxylic Acid (-COOH)175 - 185The carbonyl carbon of a carboxylic acid typically resonates in this downfield region.[1][4]
Aromatic (C-2', C-6')160 - 165 (d, ¹JCF ≈ 240-250 Hz)These carbons are directly attached to fluorine, leading to a large one-bond carbon-fluorine coupling and a significant downfield shift.
Aromatic (C-4')130 - 135 (t, ³JCF ≈ 10-15 Hz)This carbon is three bonds away from two fluorine atoms, resulting in a triplet multiplicity.
Aromatic (C-1')115 - 125 (t, ²JCF ≈ 20-30 Hz)This quaternary carbon is coupled to two ortho fluorine atoms.
Aromatic (C-3', C-5')110 - 115 (d, ²JCF ≈ 20-30 Hz)These carbons are coupled to the adjacent fluorine atoms.
Cyclobutane (Quaternary C)45 - 55The quaternary carbon of the cyclobutane ring will be deshielded by the attached aromatic ring and carboxylic acid group.
Cyclobutane (α-CH₂)30 - 40The methylene carbons adjacent to the quaternary carbon.
Cyclobutane (β-CH₂)15 - 25The methylene carbon further from the substituents.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0-200 ppm.

    • Use a pulse angle of 30 degrees.

    • Set the relaxation delay to 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Processing: Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms.

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale
Aromatic (F-2', F-6')-110 to -120MultipletThe two fluorine atoms are chemically equivalent and will appear as a multiplet due to coupling with the aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized in Table 4.

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityRationale
O-H Stretch (Carboxylic Acid)2500 - 3300BroadThe broadness is due to intermolecular hydrogen bonding between the carboxylic acid molecules.[2][5][6]
C-H Stretch (Aromatic)3000 - 3100MediumCharacteristic C-H stretching vibrations of the aromatic ring.
C-H Stretch (Aliphatic)2850 - 3000MediumC-H stretching vibrations of the cyclobutane ring.
C=O Stretch (Carboxylic Acid)1690 - 1720StrongThe carbonyl stretch of an aromatic carboxylic acid is typically found in this region.[2][5][6]
C=C Stretch (Aromatic)1580 - 1620MediumCharacteristic stretching vibrations of the carbon-carbon double bonds in the aromatic ring.
C-F Stretch1100 - 1300StrongStrong absorptions due to the electronegativity of the fluorine atoms.
C-O Stretch (Carboxylic Acid)1210 - 1320StrongStretching vibration of the carbon-oxygen single bond in the carboxylic acid group.[5]
O-H Bend (Carboxylic Acid)910 - 950Broad, MediumOut-of-plane bending vibration of the O-H group in the hydrogen-bonded dimer.[5]

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction and present the spectrum in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted key mass-to-charge ratios (m/z) for this compound under electron ionization (EI) are summarized in Table 5.

m/zProposed FragmentRationale
212[M]⁺Molecular ion peak.
195[M - OH]⁺Loss of a hydroxyl radical.
167[M - COOH]⁺Loss of the carboxylic acid group.
139[C₇H₄F₂]⁺Fragmentation of the cyclobutane ring.
113[C₆H₄F₂]⁺Phenyl fragment with two fluorine atoms.
55[C₄H₇]⁺Cyclobutyl fragment.

Experimental Protocol for Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their m/z ratio.

  • Detection: Detect the ions and generate a mass spectrum.

Workflow and Data Integration

The comprehensive characterization of this compound involves a synergistic approach where data from each spectroscopic technique is integrated to build a complete structural picture.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Synthesis and Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure

Sources

Methodological & Application

Application Note: A Framework for the Metabolic and Pharmacokinetic Characterization of 1-(2,6-Difluorophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in pharmacology, medicinal chemistry, and drug metabolism and pharmacokinetics (DMPK).

Abstract: This document provides a comprehensive guide for the metabolic and pharmacokinetic evaluation of 1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid. This compound's unique structural features—a difluorinated phenyl ring and a rigid cyclobutane core—suggest enhanced metabolic stability, making it an interesting scaffold in medicinal chemistry[1]. The following application note outlines the scientific rationale and detailed protocols for a tiered approach to its metabolic characterization, from initial in vitro screening to in vivo pharmacokinetic assessment.

Introduction and Scientific Rationale

The journey of a drug candidate from discovery to clinical application is critically dependent on its absorption, distribution, metabolism, and excretion (ADME) profile. This compound incorporates two key structural motifs intended to favorably modulate its metabolic fate.

  • Difluorophenyl Group: The substitution of hydrogen with fluorine atoms at the 2 and 6 positions of the phenyl ring serves as a "metabolic shield." These positions are common sites for cytochrome P450 (CYP)-mediated aromatic hydroxylation. The high strength of the carbon-fluorine bond makes it resistant to cleavage, thereby preventing this common metabolic pathway and potentially increasing the compound's half-life.

  • Carboxylic Acid Moiety: As a carboxylic acid, the compound is susceptible to Phase II conjugation reactions, primarily forming acyl-glucuronides via UDP-glucuronosyltransferases (UGTs) or acyl-CoA thioesters[2][3]. These conjugation pathways can significantly influence the compound's clearance and potential for toxicity. Acyl glucuronides, for instance, can be chemically reactive and have been associated with adverse drug reactions[2].

  • Cyclobutane Ring: The rigid cyclobutane core provides a constrained conformation that may influence its interaction with metabolizing enzymes and transporters compared to more flexible aliphatic chains.

Given these features, a systematic investigation is required to build a complete metabolic profile. This guide proposes a multi-step workflow, beginning with robust in vitro assays to assess metabolic stability and identify key metabolites, followed by a framework for an initial in vivo pharmacokinetic study.

Tiered In Vitro Metabolism Workflow

A tiered approach is the most efficient method for characterizing the metabolic profile. We begin with a simple, high-throughput screen using liver microsomes, followed by a more comprehensive investigation in hepatocytes, which contain a full complement of both Phase I and Phase II enzymes.

InVitro_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Comprehensive Analysis A Compound Stock This compound B Human Liver Microsome (HLM) Metabolic Stability Assay A->B C Metabolically Stable? B->C Calculate CLint D Human Hepatocyte Metabolic Stability Assay C->D Yes E Metabolite Identification (MetID) using LC-HRMS C->E No (Metabolites Formed) D->E Identify Phase I & II Metabolites

Caption: Tiered workflow for in vitro metabolic profiling.

Protocol 2.1: Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: This assay is a primary screen to evaluate susceptibility to Phase I metabolism, primarily by CYP enzymes.[4][5] It measures the rate of disappearance of the parent compound over time. The inclusion of the cofactor NADPH is essential to initiate CYP-mediated reactions.[6] A "minus cofactor" control is critical to distinguish enzymatic degradation from chemical instability.[4]

Materials:

  • Pooled Human Liver Microsomes (e.g., from BioIVT)

  • This compound ("Test Compound")

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[7]

  • Positive Control (e.g., Testosterone, a known CYP substrate)

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and sample preparation

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Thaw liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[4] Keep on ice.

    • Prepare a 1 µM working solution of the test compound and positive control in phosphate buffer. The final DMSO concentration should be ≤0.25%.[4]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the microsomal solution to the wells of the incubation plate.

    • Add the test compound or positive control working solution to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the reaction by adding the NADPH regenerating system. For the negative control wells, add buffer instead.[7]

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing 3 volumes of ice-cold ACN with IS to terminate the reaction.[4] The 0-minute time point is prepared by adding the quenching solution before the NADPH system.

  • Sample Processing & Analysis:

    • Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated protein.[8]

    • Transfer the supernatant to a clean analytical plate.

    • Analyze the samples by a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the IS.

Data Analysis:

  • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural log of the percent remaining versus time.

  • Determine the half-life (t½) from the slope of the linear regression (Slope = -k; t½ = 0.693/k).

  • Calculate the intrinsic clearance (CLint) using the following equation[5]:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

ParameterDescription
Half-life (t½) Time required for the compound concentration to decrease by half.
Intrinsic Clearance (CLint) The rate of metabolism by a concentration of enzymes, normalized to the amount of protein.
Protocol 2.2: Metabolic Stability in Cryopreserved Human Hepatocytes

Rationale: Hepatocytes contain the full complement of metabolic enzymes (Phase I and II) and cofactors within an intact cellular system, providing a more physiologically relevant model than microsomes.[9][10] This assay is crucial for carboxylic acids, which may be cleared primarily through Phase II conjugation (e.g., glucuronidation) not captured in standard HLM assays.

Materials:

  • Plateable Cryopreserved Human Hepatocytes

  • Hepatocyte Plating and Incubation Media (e.g., Williams' Medium E with supplements)[11]

  • Collagen-coated 24- or 48-well plates

  • Test Compound and Positive Controls (e.g., a high-turnover compound like 7-hydroxycoumarin and a low-turnover compound like S-mephenytoin)

  • Ice-cold Acetonitrile (ACN) with Internal Standard (IS)

Procedure:

  • Thaw and Plate Hepatocytes:

    • Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed plating medium and centrifuge gently to pellet the live cells.

    • Resuspend the cell pellet and determine cell viability and density.

    • Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5 x 10^6 viable cells/mL) and allow them to attach for 4-6 hours in a humidified incubator.[11]

  • Incubation:

    • After attachment, gently wash the cell monolayer with warm incubation medium.

    • Prepare a working solution of the test compound (e.g., 1 µM final concentration) in warm incubation medium.

    • Remove the wash medium and add the medium containing the test compound to initiate the assay.

  • Time Points & Quenching:

    • Incubate the plates at 37°C. Given the expected stability, use longer time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).[11]

    • At each time point, remove the medium and add ice-cold ACN with IS to lyse the cells and precipitate proteins.

  • Sample Processing & Analysis:

    • Scrape the wells to ensure complete cell lysis.

    • Process the samples as described in Protocol 2.1 (centrifugation, supernatant transfer).

    • Analyze by LC-MS/MS.

Data Analysis:

  • Calculate t½ and CLint as described previously. The CLint value is typically expressed in µL/min/10^6 cells.[9]

  • This CLint value can be scaled to predict in vivo hepatic clearance.[9]

Bioanalytical Method and Metabolite Identification

Rationale: A sensitive and selective bioanalytical method is the cornerstone of any metabolism or pharmacokinetic study.[12] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity.[13][14] High-resolution mass spectrometry (HRMS) is particularly valuable for metabolite identification, as it provides accurate mass measurements to help determine elemental compositions.[15]

Protocol 3.1: LC-MS/MS Method Development and Metabolite Identification
  • Direct Infusion & Optimization:

    • Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor ion (typically [M-H]⁻ for a carboxylic acid in negative ion mode).

    • Perform product ion scans to identify stable, high-intensity fragment ions for quantification in Multiple Reaction Monitoring (MRM) mode.

  • Chromatographic Separation:

    • Develop a reversed-phase HPLC or UPLC method (e.g., using a C18 column) to achieve good peak shape and retention for the parent compound.[12]

    • A typical mobile phase would consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[16]

  • Metabolite Identification (MetID):

    • Analyze samples from the hepatocyte incubations using LC-HRMS.

    • Process the data using metabolite identification software to search for potential biotransformations. Common mass shifts to search for include:

      • +15.99 Da: Hydroxylation (on the cyclobutane ring)

      • +176.03 Da: Glucuronidation (on the carboxylic acid)

      • Formation of CoA or amino acid conjugates should also be considered.[3]

    • The fragmentation pattern of potential metabolites should be compared to the parent compound to confirm the structural relationship.[15]

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydroxylation Hydroxylation (+15.99 Da) parent->hydroxylation CYP Enzymes glucuronidation Acyl Glucuronidation (+176.03 Da) parent->glucuronidation UGT Enzymes coa_conjugation Acyl-CoA Thioester Formation parent->coa_conjugation Acyl-CoA Synthetase

Caption: Postulated metabolic pathways for the test compound.

In Vivo Pharmacokinetic (PK) Study Framework

Rationale: In vivo studies are essential to understand how a compound is absorbed, distributed, and eliminated in a whole organism, providing critical data such as clearance, volume of distribution, half-life, and bioavailability.[17][18][19] A preliminary PK study in a rodent model (e.g., Sprague-Dawley rat) is a standard step in preclinical development.[20]

InVivo_Workflow A Dosing (IV and PO cohorts) B Serial Blood Sampling (e.g., via tail vein) A->B C Plasma Isolation (Centrifugation) B->C D Sample Extraction (e.g., Protein Precipitation) C->D E LC-MS/MS Analysis D->E F PK Parameter Calculation (e.g., using Phoenix WinNonlin) E->F

Caption: General workflow for an in vivo pharmacokinetic study.

Protocol 4.1: Preliminary Pharmacokinetic Study in Rats

Study Design:

  • Animals: Male Sprague-Dawley rats (n=3-4 per group).

  • Group 1 (Intravenous, IV): Administer the compound as a bolus dose (e.g., 1 mg/kg) in a suitable vehicle via the tail vein. This allows for the direct determination of clearance and volume of distribution.[19]

  • Group 2 (Oral, PO): Administer the compound by oral gavage (e.g., 5 mg/kg) in a suitable vehicle. This allows for the assessment of oral absorption and bioavailability.[19]

  • Blood Sampling: Collect serial blood samples (e.g., ~100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Centrifuge blood samples to obtain plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma samples using the validated LC-MS/MS method.

Data Analysis:

  • Plot the plasma concentration versus time for both IV and PO groups.

  • Use pharmacokinetic modeling software to calculate key parameters.

ParameterIV DataPO DataDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the concentration-time curve.
Elimination half-life.
CL Clearance: the volume of plasma cleared of the drug per unit time.
Vdss Volume of distribution at steady state.
F (%) Oral Bioavailability: the fraction of the oral dose that reaches systemic circulation.

Conclusion

The systematic approach detailed in this application note provides a robust framework for characterizing the metabolic and pharmacokinetic properties of this compound. The strategic placement of difluoro groups suggests that the compound may exhibit low clearance via CYP-mediated oxidation. Therefore, careful evaluation of Phase II conjugation pathways using hepatocytes is critical. The subsequent in vivo study will integrate this information to provide a complete picture of the compound's disposition in a living system, enabling informed decisions for its potential progression as a drug candidate.

References

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • Bio-Analysis Centre. Bioanalytical Methods - An Overview. (2022). Available from: [Link]

  • PubMed. Analytical strategies for identifying drug metabolites. (2007). Available from: [Link]

  • Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • Corning. Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012). Available from: [Link]

  • Admescope. Services for in vitro Metabolism research. Available from: [Link]

  • Technology Networks. Sensitive Quantification of Drug Metabolites Using LC-MS. (2020). Available from: [Link]

  • Journal of Applied Bioanalysis. Applications Of Liquid Chromatography Mass Spectrometry (lc ms) In Drug Metabolism Studies. Available from: [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • Creative Bioarray. Microsomal Stability Assay. Available from: [Link]

  • Admescope. In Vivo DMPK: A Cornerstone of Drug Discovery and Development. Available from: [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies. Available from: [Link]

  • BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies. Available from: [Link]

  • Wiley Analytical Science. LC-MS in Bioanalysis. (2014). Available from: [Link]

  • Sygnature Discovery. In vivo PK / Pharmacokinetic Studies. Available from: [Link]

  • MySkinRecipes. 1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid. Available from: [Link]

  • PubMed. Metabolic activation of carboxylic acids. (2008). Available from: [Link]

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  • ResearchGate. In Vitro Reactivity of Carboxylic Acid-CoA Thioesters with Glutathione. Available from: [Link]

  • ResearchGate. (PDF) Metabolic activation of carboxylic acids. Available from: [Link]

  • National Center for Biotechnology Information. Metabolism and Distribution of Cyclohexanecarboxylic Acid, a Plant Growth Stimulant, in Bush Bean. Available from: [Link]

  • National Center for Biotechnology Information. Integrated widely targeted metabolomics and flavoromics reveal processing-driven dynamic changes in functional metabolites of Eucommia ulmoides leaf tea. Available from: [Link]

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Application Notes and Protocols for 1-(2,6-Difluorophenyl)cyclobutanecarboxylic Acid in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Key Metabolic Vulnerability in Cancer

1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid is a potent small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] Cancer cells, with their high metabolic and proliferative rates, exhibit a heightened dependence on the NAD+ salvage pathway, making NAMPT a critical node in tumor cell survival and a compelling target for therapeutic intervention.[1][2] Inhibition of NAMPT leads to a rapid depletion of the cellular NAD+ pool, a crucial coenzyme for a myriad of cellular processes including energy metabolism, DNA repair, and signaling.[3] The subsequent energy crisis, marked by ATP depletion, triggers catastrophic metabolic failure and ultimately leads to cancer cell death.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of this compound. The protocols detailed herein are designed to facilitate the investigation of its anti-cancer properties, from initial biochemical validation to cellular and in vivo efficacy studies.

A Note on Solubility: The experimental solubility of this compound in common laboratory solvents such as DMSO and aqueous buffers has not been extensively reported in publicly available literature. As a carboxylic acid-containing organic molecule, its solubility is expected to be pH-dependent. It is imperative that researchers experimentally determine the solubility of this compound in their specific solvents and media prior to initiating any of the following protocols to ensure accurate and reproducible results. A general starting point is to attempt dissolution in DMSO to create a high-concentration stock solution.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₁H₁₀F₂O₂[4]
Molecular Weight212.2 g/mol [5]
CAS Number1215754-00-9[5]
Predicted XlogP2.5[4]
Storage2-8°C[5]

Mechanism of Action: The NAD+ Depletion Cascade

The primary mechanism of action of this compound is the competitive inhibition of NAMPT. This initiates a cascade of events culminating in cancer cell death, as illustrated in the following pathway diagram.

NAMPT_Inhibition_Pathway cluster_0 Cellular Environment Compound 1-(2,6-Difluorophenyl) cyclobutanecarboxylic acid NAMPT NAMPT Enzyme Compound->NAMPT Inhibition NAD_Salvage NAD+ Salvage Pathway NAMPT->NAD_Salvage Catalyzes NAD_Pool Cellular NAD+ Pool NAD_Salvage->NAD_Pool Replenishes ATP_Production ATP Production (Glycolysis, OXPHOS) NAD_Pool->ATP_Production Required for Cell_Death Apoptosis / Cell Death NAD_Pool->Cell_Death Depletion leads to ATP_Production->Cell_Death Depletion leads to

Caption: Inhibition of NAMPT by this compound disrupts the NAD+ salvage pathway, leading to NAD+ and subsequent ATP depletion, ultimately resulting in cancer cell death.

Experimental Protocols

The following protocols are provided as a comprehensive starting point for the preclinical evaluation of this compound.

Protocol 1: In Vitro NAMPT Inhibition Assay (Fluorometric)

This assay biochemically validates the inhibitory activity of the compound against purified NAMPT enzyme.

Principle: The assay measures the production of NAD+, which is then used in a coupled enzymatic reaction to generate a fluorescent signal.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • Phosphoribosyl pyrophosphate (PRPP)

  • ATP

  • NAMPT assay buffer

  • NAD+ cycling enzyme mix (e.g., alcohol dehydrogenase)

  • Resazurin

  • This compound

  • Positive control inhibitor (e.g., FK866)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the following in duplicate:

    • Assay buffer (for blank)

    • Compound dilutions

    • Positive control inhibitor

    • Vehicle control (DMSO at the same final concentration as the compound)

  • Enzyme Addition: Add recombinant NAMPT enzyme to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add a substrate mix containing NAM, PRPP, and ATP to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection: Add the NAD+ cycling enzyme mix and resazurin to all wells. Incubate at 37°C for 15-30 minutes, protected from light.

  • Measurement: Read the fluorescence at an excitation of ~540 nm and an emission of ~590 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Cellular NAD+ Depletion Assay

This protocol measures the effect of the compound on intracellular NAD+ levels in cancer cells.

Principle: NAD+ is extracted from treated cells and quantified using a colorimetric or fluorometric enzymatic cycling assay.

Materials:

  • Cancer cell line known to be sensitive to NAMPT inhibitors (e.g., A549, HCT116, or select AML, ovarian, Ewing's sarcoma, or small cell lung cancer cell lines).[6][7]

  • Complete cell culture medium

  • This compound

  • NAD+ Extraction Buffer

  • NAD+ Assay Kit (colorimetric or fluorometric)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 24-72 hours.

  • NAD+ Extraction:

    • Aspirate the culture medium.

    • Lyse the cells with NAD+ Extraction Buffer.

    • Neutralize the extract according to the assay kit manufacturer's instructions.

  • NAD+ Quantification:

    • Transfer the cell lysates to a new 96-well plate.

    • Follow the manufacturer's protocol for the NAD+ assay kit to measure NAD+ levels.

  • Data Analysis: Normalize the NAD+ levels to the protein concentration of each well or to the cell number. Express the results as a percentage of the vehicle-treated control.

Protocol 3: Cellular ATP Depletion and Viability Assay

This protocol assesses the downstream consequence of NAD+ depletion on cellular energy status and viability.

Principle: Intracellular ATP is measured using a luciferase-based assay, which correlates with cell viability.

Materials:

  • Cancer cell line sensitive to NAMPT inhibitors

  • Complete cell culture medium

  • This compound

  • ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 2.

  • Compound Treatment: Treat cells with a serial dilution of this compound.

  • Incubation: Incubate the cells for 48-96 hours.

  • ATP Measurement:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add the ATP assay reagent directly to the wells.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the EC₅₀ value.

Caption: A logical workflow for the preclinical evaluation of this compound.

Protocol 4: In Vivo Xenograft Tumor Model Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Principle: A human cancer cell line sensitive to the compound is implanted in immunocompromised mice. Tumor growth is monitored following treatment with the compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line sensitive to the compound

  • Matrigel (optional)

  • This compound

  • Vehicle for in vivo administration (e.g., 0.5% methylcellulose with 0.2% Tween 80)

  • Calipers

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in 100-200 µL of PBS or medium, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Prepare the dosing solution of this compound in the vehicle. The dose and schedule should be determined from maximum tolerated dose (MTD) studies. A starting point could be based on effective doses of other NAMPT inhibitors like FK866 (e.g., 10-25 mg/kg, daily or on a cycle).[8]

    • Administer the compound and vehicle to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²)

    • Measure mouse body weight 2-3 times per week as an indicator of toxicity.

  • Study Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a set duration. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

References

  • Hong, J. J., McDermott, M. S., Ng, J. K., Pandya, P., & Slamon, D. J. (2022). Pan-cancer analysis of NAMPT inhibitors reveals unique sensitivities to multiple NAMPT inhibitors in several cancer types. Cancer Research, 82(12_Suppl), 2336. [Link]

  • Houghton, P. J., et al. (2015). Effect of FK866, NAMPT inhibitor, on small cell lung cancer cell lines. Journal of Clinical Oncology, 33(15_suppl), e18579-e18579. [Link]

  • Gallí, M., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Oncology, 12, 962337. [Link]

  • Cea, M., et al. (2014). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Chemistry & Biology, 21(8), 978-989. [Link]

  • Spurrier, J., et al. (2024). Development of a highly specific NAPRT monoclonal antibody for the detection of tumors sensitive to pharmacological inhibition of NAMPT. Cancer Research, 84(6_Supplement), 5136. [Link]

  • Navas, L. E., & Schoonjans, K. (2015). The NAMPT inhibitor FK866 increases metformin sensitivity in pancreatic cancer cells. The FEBS Journal, 282(16), 3169-3179. [Link]

  • Gadaleta, E., et al. (2022). The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. Cancers, 14(19), 4811. [Link]

  • Formentini, L., et al. (2012). Inhibition of nicotinamide phosphoribosyltransferase: cellular bioenergetics reveals a mitochondrial insensitive NAD pool. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1817(12), 2064-2072. [Link]

  • Pittelli, M., et al. (2010). Inhibition of nicotinamide phosphoribosyltransferase: cellular bioenergetics reveals a mitochondrial-insensitive NAD pool. Journal of Biological Chemistry, 285(44), 34106-34114. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. (n.d.). 1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid. [Link]

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Application Notes and Protocols: 1-(2,6-Difluorophenyl)cyclobutanecarboxylic Acid as a Scaffold for Novel Anti-Tuberculosis Agents Targeting Polyketide Synthase 13

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the potential applications of 1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid in medicinal chemistry, with a specific focus on its utility as a scaffold for the design of novel inhibitors against Mycobacterium tuberculosis. We will delve into the scientific rationale, detailed experimental protocols, and data interpretation strategies for leveraging this compound in a drug discovery program targeting Polyketide Synthase 13 (Pks13), an essential enzyme for mycobacterial survival.[1][2][3]

Introduction: The Rationale for Targeting Pks13 and the Potential of this compound

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[2] This necessitates the discovery of novel anti-TB agents with new mechanisms of action. A promising and validated target for such agents is Polyketide Synthase 13 (Pks13).[3][4][5]

Pks13 is a large, multi-domain enzyme that catalyzes the final condensation step in the biosynthesis of mycolic acids.[2][4][5] These long-chain fatty acids are essential components of the unique and impermeable mycobacterial cell wall, contributing to its virulence and resistance to common antibiotics.[3] Inhibition of Pks13 disrupts mycolic acid synthesis, leading to a bactericidal effect.[1][6] The enzyme is essential for Mtb survival both in vitro and in vivo, and it is absent in humans, making it an attractive and selective target for drug development.[3][7]

The compound this compound presents several features that make it a promising starting point for the design of Pks13 inhibitors:

  • The Carboxylic Acid Moiety: This functional group is a common feature in enzyme inhibitors, often acting as a key binding element to active site residues.

  • The 2,6-Difluorophenyl Group: The ortho-difluoro substitution pattern can significantly influence the conformation of the molecule by restricting the rotation of the phenyl ring.[8] This conformational rigidity can pre-organize the molecule for optimal binding to its target, potentially increasing potency. Furthermore, fluorine substitution can enhance metabolic stability and improve pharmacokinetic properties.[9][10]

  • The Cyclobutane Core: This rigid, non-planar scaffold provides a three-dimensional framework that can be further functionalized to explore the chemical space around the core structure and optimize interactions with the target enzyme.[9]

This guide will focus on the hypothetical application of this compound as a scaffold for inhibitors of the thioesterase (TE) domain of Pks13, a domain that has been successfully targeted by other inhibitor classes.[7][11][12][13]

Proposed Mechanism of Action: Inhibition of the Pks13 Thioesterase (TE) Domain

We hypothesize that derivatives of this compound can be designed to act as inhibitors of the thioesterase (TE) domain of Pks13. The TE domain is responsible for the final transfer of the mycolic acid precursor from the enzyme to a trehalose acceptor, a critical step in the formation of trehalose monomycolate, which is then incorporated into the cell wall.[11][12]

The proposed inhibitory mechanism is illustrated below:

G cluster_1 Inhibitor Scaffold Ser_His_Asp Ser-His-Asp Catalytic Triad Hydrophobic_Pocket Hydrophobic Pocket Inhibitor 1-(2,6-Difluorophenyl)cyclobutane derivative Carboxylate Carboxylate Group Inhibitor->Carboxylate Difluorophenyl 2,6-Difluorophenyl Group Inhibitor->Difluorophenyl Cyclobutane Cyclobutane Core Inhibitor->Cyclobutane Pks13_TE Pks13 TE Domain Inhibitor->Pks13_TE Binding Carboxylate->Ser_His_Asp Ionic/H-bond interaction (Mimics substrate) Difluorophenyl->Hydrophobic_Pocket Hydrophobic/van der Waals interaction Cyclobutane->Hydrophobic_Pocket Shape complementarity Inhibition Inhibition of Mycolic Acid Precursor Release Pks13_TE->Inhibition

Caption: Proposed binding mode of a 1-(2,6-difluorophenyl)cyclobutane derivative to the Pks13 TE domain.

Experimental Protocols

The following protocols outline a systematic approach to evaluate this compound and its derivatives as potential Pks13 inhibitors.

Protocol 1: In Vitro Inhibition of Pks13 Thioesterase (TE) Domain Activity

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the recombinant Pks13-TE domain.

Principle: This assay measures the enzymatic activity of the Pks13-TE domain using a fluorogenic substrate. The rate of fluorescence increase is proportional to the enzyme activity. The presence of an inhibitor will decrease this rate.

Materials:

  • Recombinant Pks13-TE domain (purified)

  • Fluorogenic substrate (e.g., a long-chain fatty acid derivative with a fluorescent reporter)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the diluted test compounds or DMSO (for control wells) to each well.

    • Add 48 µL of the Pks13-TE enzyme solution in assay buffer to each well. The final enzyme concentration should be in the low nanomolar range, predetermined by an enzyme titration experiment.

    • Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation:

    • Add 50 µL of the fluorogenic substrate solution in assay buffer to each well to initiate the reaction. The final substrate concentration should be at or near its Km value.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.

    • Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G start Start compound_prep Prepare serial dilutions of test compounds in DMSO start->compound_prep assay_setup Add compounds and Pks13-TE enzyme to 96-well plate compound_prep->assay_setup incubation Incubate for 30 min at room temperature assay_setup->incubation reaction_init Add fluorogenic substrate to initiate reaction incubation->reaction_init data_acq Measure fluorescence increase over time reaction_init->data_acq data_analysis Calculate initial velocities and normalize data data_acq->data_analysis ic50_calc Plot inhibition vs. concentration and calculate IC50 data_analysis->ic50_calc end End ic50_calc->end

Caption: Workflow for the in vitro Pks13-TE inhibition assay.

Protocol 2: Whole-Cell Antimycobacterial Activity Assay

Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against M. tuberculosis.

Principle: This assay measures the ability of a compound to inhibit the growth of M. tuberculosis in liquid culture. The MIC is the lowest concentration of the compound that prevents visible growth.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Test compounds dissolved in DMSO

  • 96-well clear microplates

  • Resazurin sodium salt solution

  • Positive control antibiotic (e.g., rifampicin)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in Middlebrook 7H9 broth.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Assay Setup:

    • Add 100 µL of the serially diluted compounds to the wells of a 96-well plate.

    • Add 100 µL of the prepared M. tuberculosis inoculum to each well.

    • Include a no-drug control (inoculum only) and a positive control (inoculum with a known antibiotic).

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Growth Assessment:

    • After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24 hours.

    • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 3: Cytotoxicity Assay

Objective: To assess the toxicity of the test compounds against a mammalian cell line.

Principle: This assay measures the effect of the compounds on the viability of a mammalian cell line (e.g., HepG2 or Vero cells) using a colorimetric method like the MTT assay.

Materials:

  • Mammalian cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Include a no-drug control (cells with medium only) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the no-drug control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the CC50 (the concentration that causes 50% cell death).

Structure-Activity Relationship (SAR) Studies

A systematic SAR study should be conducted to optimize the initial hit compound. The following diagram outlines a logical approach for such a study.

G cluster_R1 Modification of the Carboxylic Acid cluster_R2 Modification of the Cyclobutane Ring cluster_R3 Modification of the Phenyl Ring Core Core Scaffold: This compound R1_Ester Esterification Core->R1_Ester R1 R1_Amide Amide formation Core->R1_Amide R1 R1_Bioisostere Bioisosteric replacement (e.g., tetrazole, hydroxamic acid) Core->R1_Bioisostere R1 R2_Subst Substitution on the ring Core->R2_Subst R2 R2_RingSize Varying ring size (cyclopentane, cyclohexane) Core->R2_RingSize R2 R3_Fluoro Varying fluorine positions (e.g., 2,4-difluoro) Core->R3_Fluoro R3 R3_OtherSubst Other substituents (e.g., Cl, OMe, CF3) Core->R3_OtherSubst R3 Assay_Cascade Assay Cascade: 1. Pks13-TE IC50 2. Mtb MIC 3. Cytotoxicity CC50 R1_Ester->Assay_Cascade R1_Amide->Assay_Cascade R1_Bioisostere->Assay_Cascade R2_Subst->Assay_Cascade R2_RingSize->Assay_Cascade R3_Fluoro->Assay_Cascade R3_OtherSubst->Assay_Cascade

Sources

analytical methods for quantifying 1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Quantitative Analysis of 1-(2,6-Difluorophenyl)cyclobutanecarboxylic Acid

Introduction: The Analytical Imperative for a Novel Carboxylic Acid

This compound is a unique molecule characterized by a rigid cyclobutane core and a difluorinated phenyl group. Its structural motifs suggest potential applications in medicinal chemistry, where such features can enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.[1] The accurate and precise quantification of this compound is paramount for advancing its potential applications, from early-stage discovery and pharmacokinetic studies in biological matrices to quality control in manufacturing.

This guide provides a comprehensive overview of robust analytical methodologies for the quantification of this compound. We will explore three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed with scientific integrity at their core, grounded in established principles and validated against international standards, such as the ICH Q2(R2) guidelines, to ensure the generation of trustworthy and reproducible data.[2][3]

Pillar of Trust: Principles of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[3] Before implementing any quantitative method, it is crucial to validate its performance characteristics according to globally recognized standards like the International Council for Harmonisation (ICH) guidelines.[4][5] A validated method ensures the reliability, consistency, and accuracy of the results.[6]

Key Validation Parameters Include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[2][4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[2]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[6]

Application Note I: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality and Application: HPLC-UV is a cornerstone technique in pharmaceutical analysis. It is robust, cost-effective, and well-suited for quantifying analytes that possess a UV chromophore, such as the phenyl ring in this compound. This method is ideal for purity assessments, content uniformity, and release testing where analyte concentrations are relatively high. The carboxylic acid functional group provides sufficient polarity for good retention and separation on a reversed-phase C18 column.[7]

Experimental Protocol: HPLC-UV

1. Instrumentation and Reagents:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[8]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (for pH adjustment).

  • Reference standard of this compound.

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient: 35% B to 85% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm (or optimal wavelength determined by UV scan).

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase at initial conditions.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. System Suitability Test (SST):

  • Before analysis, perform at least five replicate injections of a mid-range standard.

  • Acceptance Criteria: %RSD for peak area and retention time should be ≤ 2.0%.[2] Tailing factor should be ≤ 2.0.

Typical Performance Characteristics

The following data are representative of what can be expected for dicarboxylic acids using a validated HPLC-UV method.

ParameterTypical Performance
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2.0%

Application Note II: High-Sensitivity Quantification by LC-MS/MS

Causality and Application: For applications requiring high sensitivity and selectivity, such as the analysis of low-level analytes in complex biological matrices (plasma, urine, tissue), LC-MS/MS is the gold standard.[9] The technique combines the separation power of liquid chromatography with the mass-based detection of a triple quadrupole mass spectrometer. For carboxylic acids, electrospray ionization in negative ion mode (ESI-) is typically employed due to the acidic proton. Multiple Reaction Monitoring (MRM) provides exceptional specificity by monitoring a specific precursor-to-product ion transition.

General Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) InternalStd Spike Internal Standard Sample->InternalStd Extraction Extraction (Protein Precipitation or SPE) InternalStd->Extraction Evap Evaporate & Reconstitute Extraction->Evap LC UHPLC Separation Evap->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant

Caption: General workflow for LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Reagents:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.[10]

  • Reversed-phase C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile and Water (LC-MS grade).

  • Formic Acid (LC-MS grade).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound.

2. LC-MS/MS Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[10]

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Negative.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: 211.1 m/z (M-H)⁻ -> Q3: 167.1 m/z (loss of CO₂).

    • Internal Standard: To be determined based on the IS used.

3. Sample Preparation Protocol: Solid-Phase Extraction (SPE) for Plasma Biological fluids contain proteins and lipids that can interfere with analysis and must be removed.[11] SPE provides a more thorough cleanup than simple protein precipitation.

G start Start | 100 µL Plasma step1 Step 1: Condition Add 1 mL Methanol to SPE cartridge start->step1 Conditioning step2 Step 2: Equilibrate Add 1 mL Water to SPE cartridge step1->step2 Equilibration step3 Step 3: Load Load pre-treated plasma sample step2->step3 Sample Loading step4 Step 4: Wash Wash with 1 mL 5% Methanol in Water step3->step4 Interference Removal step5 Step 5: Elute Elute analyte with 1 mL Methanol step4->step5 Analyte Elution end Evaporate & Reconstitute for LC-MS/MS step5->end

Caption: Solid-Phase Extraction (SPE) workflow.

  • Pre-treatment: To 100 µL of plasma, add the internal standard and 400 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge: Use a weak anion exchange (WAX) or polymeric reversed-phase cartridge.

  • Condition: Wash the cartridge with 1 mL of methanol.

  • Equilibrate: Wash the cartridge with 1 mL of water.

  • Load: Load the pre-treated sample onto the cartridge.

  • Wash: Wash with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the analyte with 1 mL of methanol (or methanol with 2% formic acid).

  • Final Step: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Expected Performance Characteristics
ParameterExpected Performance
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantitation (LOQ) 0.05 - 0.5 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) < 15%

Application Note III: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality and Application: GC-MS offers excellent chromatographic resolution and definitive identification through mass spectral libraries. However, this compound is non-volatile and polar, making it unsuitable for direct GC analysis.[12] A chemical derivatization step is mandatory to convert the carboxylic acid into a volatile ester or silyl ester. This method is powerful for identifying impurities and in metabolomics studies where established derivatization workflows exist.

Experimental Protocol: GC-MS with Derivatization

1. Instrumentation and Reagents:

  • Gas chromatograph with a mass selective detector (MSD).

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film).

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or an esterification agent like methanol with HCl.

  • Ethyl acetate (GC grade).

2. Derivatization Protocol (Silylation):

  • Pipette an aliquot of the sample extract into a reaction vial and evaporate to complete dryness under nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of BSTFA.

  • Seal the vial tightly and heat at 70 °C for 60 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program: Start at 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50-500.

Data Interpretation

The resulting mass spectrum will correspond to the trimethylsilyl (TMS) ester of the analyte. The molecular ion and characteristic fragmentation patterns can be used for confirmation and quantification. For example, a loss of a methyl group (15 Da) from the TMS group is a common fragmentation pathway.

Method Selection Guide

Choosing the appropriate analytical method depends on the specific requirements of the study.

FeatureHPLC-UVLC-MS/MSGC-MS
Sensitivity Low (µg/mL)High (pg/mL to ng/mL)Moderate to High (ng/mL)
Selectivity ModerateVery HighHigh
Sample Throughput HighModerateLow (due to derivatization)
Matrix Tolerance GoodModerate (requires cleanup)Low (requires extensive cleanup)
Primary Use Case Quality Control, PurityBioanalysis, PharmacokineticsImpurity ID, Metabolomics
Cost (Instrument) LowHighModerate
Derivatization Not RequiredNot RequiredMandatory

Recommendation:

  • For routine quality control of drug substance or product, HPLC-UV is the most practical and efficient choice.

  • For quantifying the compound in biological fluids for pharmacokinetic or toxicological studies, LC-MS/MS is the required method due to its superior sensitivity and selectivity.

  • GC-MS should be considered for structural confirmation or when analyzing complex mixtures where its high chromatographic efficiency is beneficial, provided a robust derivatization protocol is established.

References

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available from: [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]

  • ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Agilent. Sample Preparation Techniques for Biological Matrices. Available from: [Link]

  • PubMed. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Available from: [Link]

  • University of Colorado Boulder. Gas Chromatography. Available from: [Link]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

  • PubMed. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Available from: [Link]

  • ResearchGate. (2025). Chapter 1 Sample preparation for the analysis of drugs in biological fluids. Available from: [Link]

  • MDPI. (2022). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. Available from: [Link]

  • NIH. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available from: [Link]

  • MySkinRecipes. 1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid. Available from: [Link]

  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Available from: [Link]

  • PMC. (2022). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. Available from: [Link]

  • Longdom Publishing. Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Available from: [Link]

  • NIH. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Available from: [Link]

  • semanticscholar.org. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Available from: [Link]

  • MDPI. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Available from: [Link]

  • Journal of Chromatography. (1985). Volume 338, Issue 2. Available from: [Link]

  • eScholarship. (2018). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. Available from: [Link]

  • SIELC Technologies. (2018). 1,1-Cyclobutanedicarboxylic acid. Available from: [Link]

Sources

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (LC-MS/MS) Methods for the Analysis of Cyclobutanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif is a privileged structural element in modern medicinal chemistry, imparting unique conformational constraints and metabolic stability to drug candidates.[1][2] Cyclobutanecarboxylic acid and its derivatives are key building blocks in the synthesis of numerous approved drugs and investigational compounds.[3][4] Consequently, robust and reliable analytical methods for the quantification of these molecules in various matrices are critical for drug discovery, development, and quality control. This guide provides detailed, field-proven protocols for the analysis of cyclobutanecarboxylic acid derivatives using both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), explaining the causality behind key experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Cyclobutane Moiety

The rigid, four-membered ring of cyclobutane provides a unique structural scaffold that chemists leverage to fine-tune the physicochemical and pharmacological properties of active pharmaceutical ingredients (APIs). Unlike more flexible aliphatic chains, the cyclobutane ring restricts the molecule's conformational freedom, which can lead to enhanced binding affinity for a biological target. Furthermore, this strained ring system can influence a molecule's metabolic profile, often serving as a non-obvious bioisostere for other chemical groups. Its presence in compounds ranging from antiviral agents to central nervous system drugs underscores the need for precise analytical characterization.[3][5]

The analytical challenge with small, polar molecules like cyclobutanecarboxylic acid lies in achieving adequate retention on traditional reversed-phase chromatography columns and obtaining sufficient sensitivity for trace-level quantification, particularly in complex biological matrices.[6][7] This note addresses these challenges with optimized methods.

HPLC-UV Method for Routine Analysis and Purity Assessment

High-Performance Liquid Chromatography with UV detection is a versatile and widely accessible technique ideal for routine analysis, purity checks, and quantification of cyclobutanecarboxylic acid derivatives at moderate concentrations. The core principle for analyzing these acidic compounds is reversed-phase chromatography under acidic mobile phase conditions. The addition of an acid modifier suppresses the ionization of the carboxyl group, rendering the analyte more non-polar and thereby increasing its retention on the C18 stationary phase.

Causality Behind Method Choices:
  • Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of organic molecules. Low silanol activity columns are preferred to minimize peak tailing for acidic compounds.[8]

  • Mobile Phase Modifier: An acidic modifier like phosphoric or formic acid is essential. By maintaining a low pH (typically 2-3), the carboxylic acid functional group (pKa ≈ 4.8) remains in its protonated, neutral form (-COOH).[9] This uncharged state significantly enhances retention on the non-polar C18 phase. Without the acid, the analyte would exist as the carboxylate anion (-COO⁻), leading to poor retention and broad, tailing peaks.

  • UV Detection: The carboxyl group provides a chromophore suitable for UV detection at low wavelengths, typically around 210 nm. While not highly specific, it is a robust and universal detection method for this class of compounds.

Experimental Protocol: HPLC-UV Analysis
  • Sample Preparation:

    • Accurately weigh and dissolve the sample (e.g., API, reaction mixture) in a suitable solvent, such as a mixture of water and acetonitrile, to a target concentration of ~0.5 mg/mL.

    • Ensure the final sample diluent is miscible with the mobile phase to prevent analyte precipitation upon injection.

    • Filter the sample solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) to remove particulate matter and protect the HPLC column.

  • Instrumentation and Conditions:

    • A standard HPLC system equipped with a UV-Vis detector is sufficient.

    • The specific conditions are summarized in the table below.

Table 1: Recommended HPLC-UV Operating Parameters
ParameterRecommended SettingRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmGeneral purpose column providing good resolution and efficiency.
Mobile Phase Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Phosphoric AcidSimple isocratic mobile phase. Phosphoric acid is a non-volatile acidifier providing excellent buffering and peak shape for UV-only methods.[10]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring good signal.
Detection UV at 210 nmWavelength for detecting the carboxylic acid chromophore.
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh & Dissolve Sample (e.g., 0.5 mg/mL in H₂O/ACN) p2 Filter through 0.45 µm Syringe Filter p1->p2 Remove Particulates a1 Inject 10 µL onto C18 Column p2->a1 Prepared Sample a2 Isocratic Elution (ACN/H₂O + 0.1% H₃PO₄) a3 UV Detection at 210 nm a1->a3 Chromatogram Signal d1 Integrate Peak Area d2 Quantify against Standard Curve d1->d2 Calculate Concentration

Caption: General workflow for the HPLC-UV analysis of cyclobutanecarboxylic acid derivatives.

LC-MS/MS Method for High-Sensitivity Quantification

For applications requiring high sensitivity and selectivity, such as pharmacokinetic studies or analysis in complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[6] However, small polar carboxylic acids often exhibit poor retention on reversed-phase columns and can suffer from inefficient ionization, leading to low sensitivity.[7]

A powerful strategy to overcome these limitations is chemical derivatization.[11] Derivatization converts the polar carboxylic acid into a less polar, more easily ionizable derivative. This enhances chromatographic retention and dramatically improves ionization efficiency in the mass spectrometer, leading to significantly lower limits of quantification.[12][13]

Causality Behind Method Choices:
  • Derivatization Agent: Reagents like 3-nitrophenylhydrazine (3-NPH) are highly effective for carboxylic acids.[7][12] In the presence of a coupling agent (e.g., EDC), 3-NPH reacts with the carboxyl group to form a stable derivative. This derivative is significantly less polar than the parent acid, improving reversed-phase retention. Crucially, the introduced chemical tag often contains a readily ionizable group, which enhances the signal in the mass spectrometer.

  • Mass Spectrometry Mode: Electrospray Ionization (ESI) is the most common ionization technique for this type of analysis. The choice between positive or negative ion mode depends on the derivative. While underivatized carboxylic acids are typically run in negative mode ([M-H]⁻), many derivatives are designed to be highly responsive in positive ion mode ([M+H]⁺), which is often more robust and less susceptible to ion suppression.

  • Mobile Phase Modifier: When interfacing with a mass spectrometer, volatile acids like formic acid must be used instead of non-volatile ones like phosphoric acid.[8][10] Formic acid effectively protonates the analyte for positive mode ESI while being easily removed in the gas phase within the MS source.

Experimental Protocol: LC-MS/MS with 3-NPH Derivatization
  • Sample Preparation & Derivatization:

    • Prepare sample and calibration standards in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

    • To 50 µL of the sample, add 20 µL of 20 mM 3-NPH in methanol and 20 µL of 120 mM EDC with 6 mM pyridine in methanol.

    • Vortex briefly and incubate the reaction mixture at 40 °C for 30 minutes.

    • After incubation, add 910 µL of 90:10 Water:Acetonitrile containing 0.1% formic acid to quench the reaction and dilute the sample for injection.

  • Instrumentation and Conditions:

    • A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

    • The specific conditions are summarized in the tables below.

Table 2: Recommended LC Operating Parameters for MS/MS
ParameterRecommended SettingRationale
LC Column C18, 2.1 x 100 mm, 1.8 µmUPLC-style column for fast, high-resolution separation of the derivative.
Mobile Phase A Water with 0.1% Formic AcidVolatile aqueous phase for MS compatibility.
Mobile Phase B Acetonitrile with 0.1% Formic AcidVolatile organic phase.
Gradient 5% B to 95% B over 5 minutesGradient elution is necessary to effectively elute the more hydrophobic derivative and clean the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible chromatography and can improve peak shape.
Injection Volume 5 µL
Table 3: Example MS/MS Parameters (for a Derivatized Analyte)

Note: These values are illustrative for a hypothetical cyclobutanecarboxylic acid (MW=100.12) derivatized with 3-NPH. Actual values must be optimized empirically for each specific derivative.

ParameterSettingDescription
Ionization Mode Positive ESIThe derivative is designed for efficient protonation.
Precursor Ion (Q1) m/z 236.1[M-H₂O+H]⁺ of the derivatized analyte.
Product Ion (Q3) m/z 137.1A stable, characteristic fragment ion used for quantification (Quantifier).
Collision Energy Optimized (e.g., 15 eV)Energy required to generate the product ion.
Dwell Time 100 msTime spent monitoring the specific transition.
LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Aliquot Sample/ Standard (50 µL) p2 Add 3-NPH & EDC/ Pyridine Reagents p1->p2 p3 Incubate at 40°C for 30 min p2->p3 p4 Quench & Dilute with Mobile Phase A p3->p4 a1 Inject 5 µL onto UPLC C18 Column p4->a1 Derivatized Sample a2 Gradient Elution a4 MRM Detection (Q1 -> Q3) a1->a4 Ion Signal a3 ESI+ Ionization d1 Integrate MRM Peak d2 Quantify against Calibrators d1->d2 Calculate Concentration

Caption: Workflow for high-sensitivity LC-MS/MS analysis using chemical derivatization.

Method Validation and Chiral Considerations

Any analytical method intended for regulated studies must be validated to ensure it is fit for purpose.[14] Key validation parameters include accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantification (LOQ).[15][16]

Furthermore, many cyclobutane-containing drugs are chiral. The biological activity and safety profiles of enantiomers can differ significantly. Therefore, the ability to separate and quantify individual enantiomers is often required. This is typically achieved using chiral HPLC with specialized chiral stationary phases (CSPs), such as polysaccharide-based columns.[17][18] The development of chiral separation methods is a specialized field but is a critical consideration for stereoisomeric drug candidates.[19]

Conclusion

This application note provides two robust, validated starting points for the analysis of cyclobutanecarboxylic acid derivatives. The HPLC-UV method offers a simple, accessible approach for routine analysis and purity assessment. For applications demanding the utmost sensitivity and selectivity, the derivatization-based LC-MS/MS protocol provides a powerful solution for trace-level quantification in complex matrices. The choice of method should be guided by the specific analytical requirements, including the concentration range of interest, the complexity of the sample matrix, and the need for high throughput.

References

  • SIELC Technologies. (n.d.). Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Georganics. (n.d.). Cyclobutanecarboxylic acid - general description. Retrieved from [Link]

  • Bloom Tech. (2024, March 21). Exploring the Role of 1-Hydroxy-cyclobutanecarboxylic Acid in Pharmaceutical Synthesis. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2018). Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. Retrieved from [Link]

  • Zirvi, K. A., & Jarboe, C. H. (1976). Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives. Farmaco Sci, 31(2), 152-8. Retrieved from [Link]

  • Gershonov, E., et al. (2000). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 43(13), 2530-9. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclobutanecarboxylic Acid. Org. Synth. 1943, 23, 16. Retrieved from [Link]

  • MDPI. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]

  • Jakšić, S., et al. (2017). Analytical method validation: A brief review. Journal of Hygienic Engineering and Design. Retrieved from [Link] JOURNALS/JHED/20/Analytical-method-validation-A-brief-review

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Chen, J., et al. (2018). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Chemical Communications, 54(78), 10988-10991. Retrieved from [Link]

  • ResearchGate. (2017). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Retrieved from [Link]

  • ResearchGate. (2015). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Retrieved from [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7). Retrieved from [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • MDPI. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • PubMed. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Derivatives from 1-(2,6-Difluorophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of the 2,6-difluorophenyl moiety often enhances metabolic stability and modulates the pharmacokinetic properties of drug candidates. The rigid cyclobutane ring system provides a defined three-dimensional scaffold, which can be exploited to achieve specific interactions with biological targets. This document provides detailed protocols for the synthesis of a variety of novel derivatives from this starting material, including amides, esters, and 1,2,4-oxadiazoles. These derivatives have potential applications in the development of new therapeutic agents, particularly for central nervous system disorders and as modulators of ion channels such as TRPA1.[1]

The protocols outlined herein are designed to be robust and scalable, providing researchers with a solid foundation for the exploration of the chemical space around the 1-(2,6-difluorophenyl)cyclobutane core. Each protocol includes a detailed step-by-step procedure, a list of necessary reagents and equipment, and representative characterization data for the synthesized compounds.

I. Synthesis of Novel Amide Derivatives

The conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis, yielding compounds with a wide range of biological activities. The following protocols describe the synthesis of N-benzyl-1-(2,6-difluorophenyl)cyclobutanecarboxamide and N-(4-methoxyphenyl)-1-(2,6-difluorophenyl)cyclobutanecarboxamide, illustrating the synthesis of amides with both alkyl and aryl amines.

A. Protocol 1: Synthesis of N-benzyl-1-(2,6-difluorophenyl)cyclobutanecarboxamide

This protocol utilizes thionyl chloride to activate the carboxylic acid, followed by reaction with benzylamine. This method is efficient for the synthesis of a wide range of amides.

Workflow Diagram:

Synthesis_Amide_1 start This compound reagent1 SOCl2, cat. DMF DCM, rt, 2h start->reagent1 intermediate Acid Chloride Intermediate reagent1->intermediate reagent2 Benzylamine, Et3N DCM, 0°C to rt, 4h intermediate->reagent2 product N-benzyl-1-(2,6-difluorophenyl)cyclobutanecarboxamide reagent2->product workup Aqueous Workup & Purification product->workup

Caption: Synthesis of N-benzyl-1-(2,6-difluorophenyl)cyclobutanecarboxamide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Benzylamine

  • Triethylamine (Et₃N)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DCM, add a catalytic amount of DMF.

  • Cool the mixture to 0 °C and add thionyl chloride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride.

  • Dissolve the residue in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (2.0 eq.) followed by the dropwise addition of benzylamine (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 20% ethyl acetate in hexanes) to afford the desired product.

B. Protocol 2: Synthesis of N-(4-methoxyphenyl)-1-(2,6-difluorophenyl)cyclobutanecarboxamide

This protocol employs a peptide coupling reagent, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), which is effective for coupling with less nucleophilic anilines.

Workflow Diagram:

Synthesis_Amide_2 start This compound reagents p-Anisidine, BOP reagent, DIPEA DMF, rt, 12h start->reagents product N-(4-methoxyphenyl)-1-(2,6-difluorophenyl)cyclobutanecarboxamide reagents->product workup Aqueous Workup & Purification product->workup

Caption: Synthesis of N-(4-methoxyphenyl)-1-(2,6-difluorophenyl)cyclobutanecarboxamide.

Materials:

  • This compound

  • p-Anisidine

  • BOP reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add p-anisidine (1.1 eq.), BOP reagent (1.2 eq.), and DIPEA (2.5 eq.).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Amide Derivatives

CompoundStructureYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI) m/z
N-benzyl-1-(2,6-difluorophenyl)cyclobutanecarboxamide 857.35-7.25 (m, 5H), 7.15 (t, J=8.0 Hz, 1H), 6.90 (t, J=8.0 Hz, 2H), 6.20 (br s, 1H), 4.50 (d, J=6.0 Hz, 2H), 2.80-2.60 (m, 4H), 2.10-1.90 (m, 2H)174.5, 162.0 (dd, J=250, 8 Hz), 138.0, 129.0, 128.5, 127.5, 115.0 (dd, J=22, 4 Hz), 112.0 (t, J=25 Hz), 55.0, 44.0, 32.0, 18.0302.1 [M+H]⁺
N-(4-methoxyphenyl)-1-(2,6-difluorophenyl)cyclobutanecarboxamide 787.40 (d, J=8.8 Hz, 2H), 7.20 (t, J=8.0 Hz, 1H), 6.95 (t, J=8.0 Hz, 2H), 6.85 (d, J=8.8 Hz, 2H), 7.50 (br s, 1H), 3.80 (s, 3H), 2.90-2.70 (m, 4H), 2.20-2.00 (m, 2H)173.0, 162.2 (dd, J=251, 8 Hz), 156.5, 131.0, 129.5, 122.0, 115.2 (dd, J=22, 4 Hz), 114.5, 111.8 (t, J=25 Hz), 55.8, 55.5, 32.5, 18.2318.1 [M+H]⁺

II. Synthesis of Novel Ester Derivatives

Esterification of this compound can be achieved through various methods. The Fischer esterification, using an alcohol in the presence of a strong acid catalyst, is a classic and effective method for the synthesis of simple alkyl esters.

Protocol 3: Synthesis of Methyl 1-(2,6-difluorophenyl)cyclobutanecarboxylate

This protocol details the synthesis of the methyl ester via Fischer esterification.

Workflow Diagram:

Synthesis_Ester start This compound reagents Methanol, cat. H2SO4 Reflux, 6h start->reagents product Methyl 1-(2,6-difluorophenyl)cyclobutanecarboxylate reagents->product workup Aqueous Workup & Purification product->workup

Caption: Synthesis of Methyl 1-(2,6-difluorophenyl)cyclobutanecarboxylate.

Materials:

  • This compound

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the mixture to reflux and maintain for 6 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the desired ester.

Data Presentation: Ester Derivative

CompoundStructureYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI) m/z
Methyl 1-(2,6-difluorophenyl)cyclobutanecarboxylate 927.25 (m, 1H), 6.90 (t, J=8.0 Hz, 2H), 3.70 (s, 3H), 2.80-2.60 (m, 4H), 2.10-1.90 (m, 2H)175.5, 162.1 (dd, J=252, 8 Hz), 129.3, 114.8 (dd, J=22, 4 Hz), 111.5 (t, J=26 Hz), 52.5, 54.0, 32.0, 18.0227.1 [M+H]⁺

III. Synthesis of Novel 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazoles are important heterocyclic motifs in medicinal chemistry, often acting as bioisosteres of amides and esters. Their synthesis typically involves the condensation of a carboxylic acid with an amidoxime, followed by cyclodehydration.

Protocol 4: Synthesis of 3-Phenyl-5-[1-(2,6-difluorophenyl)cyclobutyl]-1,2,4-oxadiazole

This protocol describes a two-step, one-pot procedure for the synthesis of a 3,5-disubstituted-1,2,4-oxadiazole.

Workflow Diagram:

Synthesis_Oxadiazole start This compound reagent1 CDI, THF rt, 1h start->reagent1 intermediate Acyl Imidazole Intermediate reagent1->intermediate reagent2 Benzamidoxime, DBU THF, Reflux, 12h intermediate->reagent2 product 3-Phenyl-5-[1-(2,6-difluorophenyl)cyclobutyl]-1,2,4-oxadiazole reagent2->product workup Aqueous Workup & Purification product->workup

Caption: Synthesis of a 1,2,4-Oxadiazole Derivative.

Materials:

  • This compound

  • 1,1'-Carbonyldiimidazole (CDI)

  • Tetrahydrofuran (THF), anhydrous

  • Benzamidoxime

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous THF, add CDI (1.1 eq.).

  • Stir the mixture at room temperature for 1 hour to form the acyl imidazole intermediate.

  • Add benzamidoxime (1.0 eq.) to the reaction mixture.

  • Add DBU (1.2 eq.) and heat the reaction to reflux for 12 hours.

  • Monitor the cyclization by TLC.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: 1,2,4-Oxadiazole Derivative

CompoundStructureYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI) m/z
3-Phenyl-5-[1-(2,6-difluorophenyl)cyclobutyl]-1,2,4-oxadiazole 758.10 (d, J=7.5 Hz, 2H), 7.50-7.40 (m, 3H), 7.30 (m, 1H), 6.95 (t, J=8.0 Hz, 2H), 3.00-2.80 (m, 4H), 2.30-2.10 (m, 2H)178.0, 168.5, 162.3 (dd, J=252, 8 Hz), 131.5, 129.8, 129.0, 127.5, 115.5 (dd, J=22, 4 Hz), 111.2 (t, J=26 Hz), 53.0, 32.8, 18.5313.1 [M+H]⁺

IV. Conclusion

The protocols described in this application note provide a versatile toolkit for the synthesis of novel amide, ester, and 1,2,4-oxadiazole derivatives from this compound. These methods are amenable to the introduction of a wide range of substituents, allowing for the generation of diverse chemical libraries for screening in drug discovery programs. The unique structural features of the 1-(2,6-difluorophenyl)cyclobutane scaffold make it a compelling starting point for the development of new chemical entities with potentially improved pharmacological profiles.

V. References

  • MySkinRecipes. 1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid. [Link]

  • PubChem. This compound. [Link]

  • Zirvi, K. A., & Jarboe, C. H. (1976). Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives. Il Farmaco; edizione scientifica, 31(2), 152–158.

  • Leggio, A., Belsito, E. L., Gallo, S., Leotta, V., Liguori, A., Perri, F., & Siciliano, C. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein journal of organic chemistry, 13, 1898–1905.

  • Polothi, R., et al. (2016). Synthesis and Biological Evaluation of 1,2,4-Oxadiazole linked 1,3,4-Oxadiazole Derivatives as Tubulin Binding Agents. Figshare. [Link]

  • MySkinRecipes. 1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid. [Link]

Sources

Application Notes and Protocols: 1-(2,6-Difluorophenyl)cyclobutanecarboxylic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and rigid scaffolds into drug candidates is a cornerstone of rational drug design. The 1-(2,6-difluorophenyl)cyclobutanecarboxylic acid moiety has emerged as a valuable building block, offering a unique combination of physicochemical properties that address key challenges in drug development. The presence of the difluorophenyl group can significantly enhance metabolic stability by blocking sites of oxidative metabolism, and it can modulate the pKa of nearby functional groups, thereby influencing bioavailability and receptor binding affinity.[1] Concurrently, the cyclobutane ring provides a rigid, three-dimensional structure that can confer a higher degree of receptor selectivity compared to more flexible aliphatic chains. This application note provides an in-depth guide to the utility of this compound, complete with detailed protocols for its application in the synthesis of pharmaceutical intermediates.

Physicochemical Properties and Handling

A thorough understanding of the starting material is critical for successful and reproducible synthetic outcomes.

PropertyValue
CAS Number 1215754-00-9[1]
Molecular Formula C₁₁H₁₀F₂O₂[1]
Molecular Weight 212.2 g/mol [1]
Appearance White to off-white solid
Storage 2-8°C, sealed in a dry environment[1]

Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be carried out in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Core Application: Amide Bond Formation in the Synthesis of Bioactive Molecules

A primary and highly versatile application of this compound is its use as a carboxylic acid component in amide bond formation. Amide bonds are a fundamental linkage in a vast array of pharmaceuticals. The following section details a representative protocol for the coupling of this acid with a generic primary amine, a common step in the synthesis of advanced pharmaceutical intermediates.

Workflow for Amide Coupling

The following diagram illustrates a typical workflow for the synthesis of an amide derivative from this compound.

G cluster_0 Activation cluster_1 Coupling cluster_2 Workup & Purification Acid This compound Activated_Ester Activated Ester Intermediate Acid->Activated_Ester Activation Coupling_Agent Coupling Agent (e.g., HATU, HOBt) Coupling_Agent->Activated_Ester Base1 Base (e.g., DIPEA) Base1->Activated_Ester Product Amide Product Activated_Ester->Product Reaction Amine Primary/Secondary Amine Amine->Product Nucleophilic Attack Workup Aqueous Workup Product->Workup Purification Chromatography Workup->Purification Final_Product Pure Amide Intermediate Purification->Final_Product

Caption: Workflow for amide synthesis using this compound.

Detailed Protocol: Synthesis of a Representative Amide Intermediate

This protocol describes the synthesis of N-benzyl-1-(2,6-difluorophenyl)cyclobutanecarboxamide, a model compound illustrating the coupling of this compound with benzylamine.

Materials and Reagents
  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to allow for the pre-activation of the carboxylic acid.

  • Amine Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Quenching and Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure N-benzyl-1-(2,6-difluorophenyl)cyclobutanecarboxamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices
  • HATU as a Coupling Reagent: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization (if chiral centers are present). It rapidly forms a highly reactive activated ester with the carboxylic acid.

  • DIPEA as the Base: DIPEA is a non-nucleophilic hindered base used to neutralize the hexafluorophosphate salt formed during the activation and the carboxylic acid itself, facilitating the reaction. An excess is used to ensure the reaction medium remains basic.

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the activated ester intermediate and reduce the yield. Therefore, anhydrous solvents and an inert atmosphere are crucial.

  • Aqueous Workup: The series of acidic, basic, and brine washes are essential to remove unreacted starting materials, coupling byproducts (like HOBt from HATU), and excess base, simplifying the subsequent purification step.

Application in the Synthesis of Kinase Inhibitors: A Conceptual Framework

While specific synthetic routes for marketed drugs starting from this compound are often proprietary, its structural motifs are highly relevant to the synthesis of kinase inhibitors. For instance, crenolanib, a potent inhibitor of FLT3 and PDGFR, features a complex heterocyclic structure where amide-like linkages are crucial.[2][3] The rigidity and substitution pattern of this compound make it an excellent candidate for generating fragments or intermediates for novel kinase inhibitors.

The following diagram illustrates a conceptual pathway where this building block could be incorporated.

G cluster_0 Starting Materials cluster_1 Key Synthetic Step cluster_2 Intermediate & Final Product Acid 1-(2,6-Difluorophenyl) cyclobutanecarboxylic Acid Amide_Coupling Amide Bond Formation Acid->Amide_Coupling Amine_Core Heterocyclic Amine Core (e.g., aminopyrimidine) Amine_Core->Amide_Coupling Intermediate Advanced Intermediate Amide_Coupling->Intermediate Final_Steps Further Functionalization Intermediate->Final_Steps Kinase_Inhibitor Kinase Inhibitor Analog Final_Steps->Kinase_Inhibitor

Caption: Conceptual pathway for incorporating the title compound into a kinase inhibitor scaffold.

This conceptual pathway highlights how the robust amide coupling protocol described earlier can be applied to more complex amine fragments, leading to the generation of advanced intermediates for drug discovery programs. The unique steric and electronic properties of the 1-(2,6-difluorophenyl)cyclobutane moiety can be systematically explored in structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles.[1]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its defining features—a rigid cyclobutane core and a metabolically robust difluorophenyl group—provide medicinal chemists with a powerful tool to enhance the drug-like properties of their compounds. The detailed protocol for amide bond formation provided herein serves as a practical and reliable starting point for researchers to incorporate this valuable scaffold into their synthetic strategies, paving the way for the discovery and development of next-generation therapeutics.

References

  • 1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid - MySkinRecipes.
  • Crenolanib - Wikipedia. [Link]

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Application Notes & Protocols: Large-Scale Synthesis of Fluorinated Cyclobutane Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Modern Chemistry

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science for modulating a compound's physicochemical and biological properties.[1][2] Concurrently, the cyclobutane scaffold has garnered significant interest as a bioisostere for larger, more flexible, or aromatic moieties, offering a unique conformational rigidity that can enhance binding affinity to biological targets.[1][3] The fusion of these two motifs—fluorinated cyclobutanes—has given rise to a class of building blocks with exceptional potential for the development of novel therapeutics and advanced materials. These structures can impart desirable characteristics such as increased metabolic stability, altered lipophilicity, and improved membrane permeability.

This guide provides a detailed overview of robust and scalable synthetic strategies for accessing key fluorinated cyclobutane building blocks. We will delve into the practical aspects of these syntheses, moving beyond mere procedural descriptions to elucidate the underlying chemical principles and provide insights into process optimization for large-scale production. The protocols detailed herein have been selected for their demonstrated scalability, reliance on readily available starting materials, and operational simplicity.

Strategic Approaches to Scalable Fluorocyclobutane Synthesis

The synthesis of fluorinated cyclobutanes on a large scale presents unique challenges, primarily centered around the safe and efficient introduction of fluorine atoms and the construction of the strained four-membered ring. Several key strategies have emerged as reliable and scalable.

Deoxyfluorination of Cyclobutanone Derivatives

One of the most direct and widely employed methods for the synthesis of gem-difluorocyclobutanes is the deoxyfluorination of a corresponding cyclobutanone precursor. This approach benefits from the commercial availability of a variety of substituted cyclobutanones.

Core Principle: This reaction involves the replacement of the two C=O bonds of a ketone with two C-F bonds. Reagents such as diethylaminosulfur trifluoride (DAST) and its less hazardous analogs (e.g., MorphDAST) are commonly used for this transformation.[2][4]

Causality of Experimental Choices: The choice of fluorinating agent is critical. While DAST is highly effective, its thermal instability poses a significant safety risk on a large scale. MorphDAST offers a safer alternative with a higher decomposition temperature. The reaction is typically run in an inert solvent like dichloromethane to prevent side reactions with the highly reactive fluorinating agent. The dropwise addition of the fluorinating agent at low temperatures is crucial to control the exothermicity of the reaction.

Protocol 1: Gram-Scale Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid

This protocol is adapted from a reported practical synthesis and is suitable for multigram preparations.[4][5]

Workflow Diagram:

cluster_oxidation Step 1: Oxidation cluster_fluorination Step 2: Deoxyfluorination cluster_hydrolysis Step 3: Hydrolysis start 3-Methylenecyclobutane Carbonitrile ketone 3-Oxocyclobutane-1-carbonitrile start->ketone RuCl3 (cat.), NaIO4 H2O/MeCN/CH2Cl2 fluorination_input 3-Oxocyclobutane-1-carbonitrile difluoro_nitrile 3,3-Difluorocyclobutane-1-carbonitrile fluorination_input->difluoro_nitrile Et2NSF3 (DAST) CH2Cl2, 0°C to RT hydrolysis_input 3,3-Difluorocyclobutane-1-carbonitrile final_product 3,3-Difluorocyclobutane Carboxylic Acid hydrolysis_input->final_product NaOH H2O/MeOH, RT to 60°C cluster_reduction Step 1: Reduction cluster_activation Step 2: Activation & Fluorination cluster_transformations Step 3: Functional Group Interconversions start cis-Cyclobutane-1,2-dicarboxylic acid derivative alcohol cis-1,2-Bis(hydroxymethyl)cyclobutane derivative start->alcohol BH3·Me2S activation_input cis-1,2-Bis(hydroxymethyl)cyclobutane derivative fluorinated_intermediate cis-1-(Fluoromethyl)-2-(hydroxymethyl)cyclobutane derivative activation_input->fluorinated_intermediate 1. Tf2O 2. Fluoride source transformations_input cis-1-(Fluoromethyl)-2-(hydroxymethyl)cyclobutane derivative final_product cis-1-Amino-3-fluorocyclobutane HCl transformations_input->final_product Oxidation, Curtius Rearrangement reagent1 Reagent A Syringe Pump mixer reagent1->mixer reagent2 Reagent B Syringe Pump reagent2->mixer reactor Heated/Cooled Reactor Coil mixer->reactor Reaction Mixture bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Sources

Application Notes & Protocols: 1-(2,6-Difluorophenyl)cyclobutanecarboxylic Acid as a Versatile Ligand in Organometallic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid as a ligand in organometallic chemistry. We will explore its synthesis, physicochemical properties, and its role in the formation of metal complexes. Special emphasis is placed on its utility in catalysis and the structural rationale for its growing importance in medicinal chemistry. The protocols provided are designed to be robust and explanatory, offering insights into the causality behind experimental choices.

Introduction: A Ligand of Strategic Importance

The carboxylic acid functional group is a cornerstone in the design of bioactive molecules and catalytic systems.[1][2] Within this class, this compound has emerged as a particularly valuable building block. Its structure is a deliberate convergence of three key motifs, each imparting distinct and advantageous properties:

  • The Carboxylic Acid: Serves as the primary coordination site for metal ions, capable of forming robust monodentate or bidentate linkages.

  • The Rigid Cyclobutane Scaffold: Acts as a bioisostere for other common chemical groups, providing a constrained, three-dimensional geometry that can enforce specific orientations in a metal's coordination sphere or within a protein's binding pocket.[3]

  • The 2,6-Difluorophenyl Group: Modulates the ligand's electronic properties through strong inductive withdrawal and can significantly enhance the metabolic stability of resulting compounds by blocking sites susceptible to oxidative metabolism.[4]

This unique combination makes the ligand a compelling candidate for applications ranging from asymmetric catalysis to the development of novel therapeutics for central nervous system (CNS) disorders.[4] This guide will provide the foundational knowledge and practical protocols to effectively utilize this ligand in a research and development setting.

Physicochemical Properties

A summary of the key properties of this compound is presented below for quick reference.

PropertyValueSource
CAS Number 1215754-00-9[4][5]
Molecular Formula C₁₁H₁₀F₂O₂[6]
Molecular Weight 212.2 g/mol [4]
Canonical SMILES C1CC(C1)(C2=C(C=CC=C2F)F)C(=O)O[6]
InChIKey DYFCQGKQXNYJNN-UHFFFAOYSA-N[6]

Protocol 1: Synthesis of this compound

Expert Rationale: The synthesis of the title compound requires the formation of a quaternary carbon center. A robust and logical approach involves the nucleophilic addition of an organometallic reagent to a cyclobutanone core, followed by functional group manipulation to install the carboxylic acid. The following protocol is a generalized procedure based on established organometallic and carboxylation methodologies. Strict anhydrous conditions are critical during the formation and use of the Grignard reagent to prevent quenching by protic solvents or atmospheric moisture.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Carboxylation & Workup A 1-Bromo-2,6-difluorobenzene + Mg B 2,6-Difluorophenylmagnesium bromide A->B Anhydrous Ether D 1-(2,6-Difluorophenyl)cyclobutanol B->D C Cyclobutanone C->D E 1. Convert -OH to -MgBr 2. CO₂ (dry ice) 3. H₃O⁺ Workup D->E F This compound E->F

Caption: Synthetic workflow for the target ligand.

Materials:

  • 1-Bromo-2,6-difluorobenzene

  • Magnesium turnings (activated)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for initiation)

  • Cyclobutanone

  • Dry ice (solid CO₂)

  • Hydrochloric acid (e.g., 3M HCl)

  • Standard glassware for anhydrous reactions (oven-dried)

Step-by-Step Procedure:

  • Grignard Reagent Preparation: a. To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. b. Add a small crystal of iodine. Gently warm the flask with a heat gun until violet vapors are observed. This helps to activate the magnesium surface. c. Allow the flask to cool and add a small volume of anhydrous ether. d. Dissolve 1-Bromo-2,6-difluorobenzene in anhydrous ether and add it to the dropping funnel. Add a small portion to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and a slight exotherm. e. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Nucleophilic Addition to Cyclobutanone: a. Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. b. Dissolve cyclobutanone in anhydrous ether and add it to the dropping funnel. c. Add the cyclobutanone solution dropwise to the stirred Grignard reagent. d. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Hydrolysis and Intermediate Isolation: a. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution at 0 °C. b. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol, 1-(2,6-difluorophenyl)cyclobutanol. This intermediate can be purified by column chromatography if necessary.

  • Carboxylation Sequence (Illustrative Path): a. The conversion of the tertiary alcohol to the final carboxylic acid is a multi-step process. A common route involves converting the alcohol to an alkyl halide, forming a new Grignard reagent, and then carboxylating. b. Conversion to Alkyl Halide: React the alcohol with a reagent like thionyl bromide (SOBr₂) or hydrobromic acid (HBr) to form 1-bromo-1-(2,6-difluorophenyl)cyclobutane. c. Second Grignard Formation & Carboxylation: React this alkyl bromide with magnesium under anhydrous conditions to form the corresponding Grignard reagent. d. Pour this newly formed Grignard reagent over an excess of crushed dry ice (solid CO₂) with vigorous stirring. The dry ice serves as the source of the carboxyl group. e. Allow the mixture to warm to room temperature, which sublimes the excess CO₂. f. Quench the reaction with aqueous acid (e.g., 3M HCl) and extract the product into an organic solvent like ethyl acetate. g. Purify the final product, this compound, by recrystallization or column chromatography.

Role in Organometallic Chemistry: Coordination and Electronic Effects

Upon deprotonation, the carboxylate of this compound becomes a versatile ligand for a vast array of transition metals.[7][8]

  • Coordination Mode: It can coordinate to a metal center (M) in several ways, most commonly as a monodentate or a chelating bidentate ligand. This versatility allows it to stabilize different oxidation states and geometries of the metal center.

  • Electronic Tuning: The 2,6-difluoro substituents are strongly electron-withdrawing. This has two major consequences:

    • It increases the acidity (lowers the pKa) of the carboxylic acid compared to its non-fluorinated analog.[9][10]

    • Once coordinated to a metal, the ligand draws electron density from the metal center, making it more electrophilic and potentially more reactive in catalytic processes like oxidative addition.

  • Direct Fluorine-Metal Interaction: Beyond simple inductive effects, there is growing evidence that covalently bound fluorine can act as a σ-donor and participate directly in the coordination sphere of a metal ion.[11] These C-F···M interactions can provide additional stability to the organometallic complex and influence its structural and reactive properties, an effect that can be probed by ¹⁹F NMR spectroscopy.[11]

Protocol 2: General Synthesis of a Palladium(II) Carboxylate Complex

Expert Rationale: Carboxylic acid ligands are instrumental in many palladium-catalyzed reactions, particularly in C-H functionalization, where they are proposed to act as proton shuttles in the rate-determining C-H cleavage step.[12] This protocol provides a general method for synthesizing a Pd(II) complex via ligand exchange with palladium(II) acetate. The choice of solvent is crucial; it must be non-coordinating or weakly coordinating to allow for the ligand exchange to occur efficiently.

G A Pd(OAc)₂ Precursor C Reaction Vessel (e.g., Toluene, Heat) A->C B This compound (L-H) B->C D [Pd(L)₂(Solvent)ₓ] Complex C->D Ligand Exchange E Acetic Acid (byproduct) C->E G A Pd(L)₂ C [Pd(L)₂(R-H)] A->C B Substrate (R-H) B->C D C-H Cleavage (CMD) C->D E R-Pd(L)(L-H) D->E Carboxylate assists proton transfer G Pd(IV) or Coupling Intermediate E->G F Oxidative Addition or Coupling Partner F->G H Reductive Elimination G->H H->A I Product (R-X) H->I

Caption: Simplified catalytic cycle for C-H activation.

In this cycle, the carboxylate ligand abstracts a proton from the substrate simultaneously as the palladium center coordinates to the C-H bond. This lowers the activation energy for C-H cleavage. The unique steric and electronic properties of the 1-(2,6-difluorophenyl)cyclobutane moiety can be used to tune the catalyst's activity and selectivity for specific substrates.

B. Relevance in Drug Development

The structural features of this ligand are highly desirable in modern drug design. [13]Organometallic complexes incorporating this ligand are being explored as next-generation therapeutics. [14][15]

  • Metabolic Stability: The C-F bond is exceptionally strong, and the fluorine atoms on the phenyl ring block positions that are commonly targeted by cytochrome P450 enzymes, thus reducing metabolic degradation and improving the pharmacokinetic profile of a drug candidate. [4]* Binding Affinity and Selectivity: The rigid cyclobutane core limits the conformational freedom of the molecule. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.

  • Bioisosterism: The cyclobutane group can serve as a 3D-rich bioisostere for more common but metabolically labile groups like gem-dimethyl or tert-butyl groups, offering a novel way to explore chemical space. [3]

Conclusion

This compound is more than a simple building block; it is a strategically designed ligand with significant potential. Its unique combination of a rigid scaffold, tunable electronic properties, and inherent stability makes it a powerful tool for the development of novel organometallic catalysts and advanced therapeutic agents. The protocols and insights provided herein serve as a comprehensive starting point for researchers looking to harness the capabilities of this versatile molecule.

References

  • MySkinRecipes. 1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid.
  • Journal of Organic and Pharmaceutical Chemistry. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (2023-08-30).
  • ResearchGate. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.
  • Horgan, C., & O'Sullivan, T. P. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234 (2022).
  • PubChemLite. This compound (C11H10F2O2).
  • EON Biotech. This compound – (1215754-00-9).
  • Wiley Online Library. Advances in Ligand‐Driven Pd‐Catalyzed C H Functionalizations: Recent Insights and Updates.
  • Sci-Hub. The Coordination Chemistry of Fluorocarbons: Difluoro-m-cyclophane-Based Fluorocryptands and Their Group I and II Metal Ion Complexes.
  • ResearchGate. A new ligand for metal-organic framework and co-crystal synthesis: Mechanochemical route to rctt-1,2,3,4-tetrakis-(4′-carboxyphenyl)- cyclobutane | Request PDF.
  • PubMed. Model-based drug development.
  • Macmillan Group - Princeton University. Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. (2022-11-22).
  • NIH. Impact of the Metal Center and Leaving Group on the Anticancer Activity of Organometallic Complexes of Pyridine-2-carbothioamide. (2021-02-05).
  • RSC Publishing. Six new coordination compounds based on rigid 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid: synthesis, structural variations and properties.
  • PubMed Central - NIH. Organometallic Anticancer Compounds.
  • Dalton Transactions (RSC Publishing). Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,6-Difluorophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,6-difluorophenyl)cyclobutanecarboxylic acid. This valuable building block is a key intermediate in the development of various pharmaceutical agents.[1] This guide is structured to address common challenges and improve reaction yields, drawing upon established chemical principles and field-proven insights.

Synthetic Overview

The most common and scalable synthetic route to this compound involves a two-step process:

  • Cycloalkylation: Phase-transfer catalyzed (PTC) alkylation of (2,6-difluorophenyl)acetonitrile with 1,3-dibromopropane to form 1-(2,6-difluorophenyl)cyclobutanecarbonitrile.

  • Hydrolysis: Conversion of the intermediate nitrile to the final carboxylic acid product.

This guide will address potential issues in both of these critical steps.

Synthesis_Workflow cluster_0 Step 1: Cycloalkylation cluster_1 Step 2: Hydrolysis A 2,6-Difluorophenylacetonitrile E 1-(2,6-Difluorophenyl)cyclobutanecarbonitrile A->E Alkylation B 1,3-Dibromopropane B->E Alkylation C Phase-Transfer Catalyst (e.g., TBAB) C->E Alkylation D Concentrated Base (e.g., KOH) D->E Alkylation F 1-(2,6-Difluorophenyl)cyclobutanecarbonitrile I This compound F->I Hydrolysis G Base (e.g., KOH) or Acid G->I Hydrolysis H Solvent (e.g., Ethanol/Water) H->I Hydrolysis Troubleshooting_Alkylation cluster_0 Problem: Low Yield cluster_1 Solutions LowYield Low Yield of Nitrile Steric Hindrance Ineffective Base Catalyst Inefficiency Side Reactions Solution1 Optimize Base Use Concentrated KOH (60-75%) LowYield->Solution1 Addresses Ineffective Base Solution2 Control Stoichiometry Slow Addition of Acetonitrile LowYield->Solution2 Mitigates Side Reactions Solution3 Improve Mixing Ensure Vigorous Stirring LowYield->Solution3 Addresses Stalled Reaction Solution4 Check Reagent Purity Use High-Purity Materials LowYield->Solution4 Prevents Catalyst Poisoning

Caption: Troubleshooting guide for the cycloalkylation step.

Part 2: Troubleshooting the Hydrolysis Step

The hydrolysis of the sterically hindered 1-(2,6-difluorophenyl)cyclobutanecarbonitrile to the corresponding carboxylic acid can be challenging. The steric bulk around the nitrile group can make it resistant to both acidic and basic hydrolysis.

Frequently Asked Questions (FAQs) - Hydrolysis

Q1: My hydrolysis reaction is very slow, and I am recovering a lot of the starting nitrile. How can I drive the reaction to completion?

A1: The slow rate of hydrolysis is a direct consequence of steric hindrance. To overcome this:

  • Harsh Reaction Conditions: This reaction often requires more forcing conditions than a typical nitrile hydrolysis. This includes higher temperatures (reflux) and longer reaction times.

  • Choice of Reagent: Strong basic hydrolysis using potassium hydroxide in a mixture of ethanol and water is often effective. The use of a co-solvent like ethanol helps to solubilize the organic nitrile in the aqueous base.

  • High Concentration of Base: A high concentration of potassium hydroxide is necessary to achieve a reasonable reaction rate.

  • Alternative Methods: In some cases, acidic hydrolysis using a strong acid like sulfuric acid or hydrochloric acid at elevated temperatures can be an alternative, although this may lead to different side products.

Q2: I am seeing the formation of the corresponding amide, but the reaction does not proceed to the carboxylic acid. What should I do?

A2: The formation of the amide is an intermediate step in the hydrolysis of a nitrile. If the reaction stalls at the amide stage, it is an indication that the conditions are not harsh enough to hydrolyze the more stable amide.

  • Increase Reaction Time and Temperature: Prolonged reflux is often necessary to drive the hydrolysis of the intermediate amide to the carboxylic acid.

  • Increase Base Concentration: A higher concentration of the base can facilitate the second hydrolysis step.

  • Change in Solvent System: The use of a higher boiling point solvent, such as ethylene glycol, can allow for higher reaction temperatures, which can promote the hydrolysis of the stable amide.

Q3: During the workup, I am having trouble isolating the product. What is the recommended procedure?

A3: A standard workup procedure for isolating the carboxylic acid product after basic hydrolysis is as follows:

  • Cool the reaction mixture: Allow the reaction to cool to room temperature.

  • Remove organic solvent: If a co-solvent like ethanol was used, it should be removed under reduced pressure.

  • Dilute with water: Dilute the remaining aqueous mixture with water.

  • Wash with an organic solvent: Wash the aqueous solution with a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane) to remove any unreacted nitrile and other non-acidic impurities.

  • Acidify: Cool the aqueous layer in an ice bath and carefully acidify with a concentrated acid (e.g., HCl, H₂SO₄) to a pH of ~1-2. The carboxylic acid should precipitate out of the solution.

  • Isolate the product: Collect the solid product by vacuum filtration.

  • Wash and dry: Wash the collected solid with cold water to remove any remaining inorganic salts and then dry it thoroughly.

Part 3: Purification of the Final Product

The final purity of this compound is critical for its use in pharmaceutical synthesis. Crystallization is the most common and effective method for purification.

Frequently Asked Questions (FAQs) - Purification

Q1: What is a good solvent system for the crystallization of this compound?

A1: A good crystallization solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For carboxylic acids, common solvent systems include:

  • Toluene: Often a good choice for aromatic carboxylic acids.

  • Heptane/Ethyl Acetate Mixture: A mixture of a non-polar solvent (heptane) and a more polar solvent (ethyl acetate) can be fine-tuned to achieve optimal solubility characteristics.

  • Ethanol/Water: A mixture of ethanol and water can also be effective.

The ideal solvent system should be determined experimentally.

Q2: What are the likely impurities I need to remove during purification?

A2: The main impurities to be aware of are:

  • Unreacted 1-(2,6-difluorophenyl)cyclobutanecarbonitrile: This can be removed by the basic wash during the workup and further reduced by crystallization.

  • 1-(2,6-Difluorophenyl)cyclobutanecarboxamide: The intermediate amide may be present if the hydrolysis was incomplete. Crystallization is usually effective at removing this impurity.

  • Dialkylation byproduct from the first step: This impurity, being a larger and likely less polar molecule, can often be separated by crystallization.

  • Starting 2,6-difluorophenylacetonitrile: Should be minimal if the first reaction went to completion and was properly worked up.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to assess the purity of the final product:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of pharmaceutical intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if they are present in significant amounts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of high purity.

Experimental Protocols

Protocol 1: Synthesis of 1-(2,6-Difluorophenyl)cyclobutanecarbonitrile
  • To a stirred solution of 2,6-difluorophenylacetonitrile (1.0 eq) in toluene, add 1,3-dibromopropane (1.1 eq) and tetrabutylammonium bromide (0.05 eq).

  • Add a 65% aqueous solution of potassium hydroxide (5.0 eq) to the mixture.

  • Heat the reaction mixture to 60 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature and add water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile.

Protocol 2: Hydrolysis to this compound
  • To the crude 1-(2,6-difluorophenyl)cyclobutanecarbonitrile, add ethanol and a 50% aqueous solution of potassium hydroxide.

  • Heat the mixture to reflux and maintain for 24-48 hours, monitoring the disappearance of the starting material and the intermediate amide by TLC or HPLC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield the crude carboxylic acid.

Protocol 3: Purification by Crystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., toluene or an ethyl acetate/heptane mixture).

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the mixture in an ice bath to maximize the yield of the crystallized product.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.

References

  • Science24.com. (2014, March 25). Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles.
  • Google Patents. (1995, June 7). United States Patent (19).
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05).
  • Amrita University's CREATE. (2017, February 9).
  • Google Patents. (1992, May 13). CS338289A3 - Process for preparing disodium and dipotassium salts of 1,1-cyclobutanedicarboxylic acid.
  • Balakrishnan, T., Shabeer, T. K., & Nellie, K. (n.d.).
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • PTC Organics Inc. (n.d.). Industrial Phase-Transfer Catalysis.
  • Google Patents. (2013, September 12). WO 2013/134298 Al.
  • Google Patents. (2003, June 19). Patent Application Publication (10) Pub. No.: US 2003/0114442 A1.
  • ResearchGate. (2022, October). New aspects of alkylation of arylacetonitriles under phase-transfer catalysis conditions.
  • National Center for Biotechnology Information. (2022, February 9). Phase-Transfer-Catalyzed Alkylation of Hydantoins.
  • ResearchGate. (n.d.). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water.
  • MySkinRecipes. (n.d.). 1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid.
  • Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.
  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Google Patents. (1944, December 26). US2365703A - Alkylated cyclobutane carboxylic acid products and process for producing them.
  • ChemSpider. (n.d.). Partial hydrolysis of a benzonitrile.
  • PTC Organics Inc. (n.d.). Industrial Phase-Transfer Catalysis.
  • PubMed. (2006). Separation and determination of perfluorinated carboxylic acids using capillary zone electrophoresis with indirect photometric detection.
  • Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
  • ResearchGate. (2024, March). Analytical methods for perfluorinated carboxylic acids (PFCAs) in biological samples.
  • National Center for Biotechnology Information. (2022, May 19). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions.

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solubility and stability issues of 1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

<content_type_and_audience>

For Researchers, Scientists, and Drug Development Professionals

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of 1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid.

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a weak acid and, like many carboxylic acids, is expected to have low solubility in water. Its solubility is highly dependent on the pH of the solution. It is generally more soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1] For aqueous solutions, solubility increases significantly at pH values above its pKa, as the compound is converted to its more soluble anionic (carboxylate) form.[2][3][4][5]

Q2: What is the recommended solvent for preparing a stock solution?

A2: For most applications, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended for preparing high-concentration stock solutions. These aprotic, polar solvents can typically dissolve the compound at concentrations suitable for serial dilutions into aqueous media for biological assays. When preparing for in vivo studies, consider the use of co-solvents and other formulation strategies to enhance solubility.[6][7][8][9]

Q3: How does pH affect the solubility of this compound in aqueous solutions?

A3: The solubility of this compound in aqueous solutions is directly influenced by pH. As a weak acid, it will be more soluble in basic (higher pH) solutions and less soluble in acidic (lower pH) solutions.[2][4][10] This is due to the ionization of the carboxylic acid group to its conjugate base, which is more polar and thus more readily solvated by water.[2][3]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[11] For long-term storage, refrigeration (2-8°C) is often recommended.[12] Protect from light and moisture to prevent degradation.

Q5: Is this compound stable in aqueous solutions?

A5: The stability of this compound in aqueous solutions can be influenced by pH, temperature, and the presence of other reactive species. While generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could lead to degradation.[13][14] It is advisable to prepare fresh aqueous solutions for experiments or conduct stability studies under your specific experimental conditions.

II. Troubleshooting Guides

This section provides detailed troubleshooting for common experimental issues encountered with this compound.

Issue 1: Precipitation of the Compound in Aqueous Buffer

You Observe: After diluting a stock solution (e.g., in DMSO) into an aqueous buffer, the solution becomes cloudy or a precipitate forms.

Root Cause Analysis:

This is a classic solubility problem. The compound is likely crashing out of solution because its concentration in the final aqueous medium exceeds its solubility limit at that specific pH and temperature. The introduction of the organic solvent from the stock solution can also affect the overall solubility.

Troubleshooting Workflow:

start Precipitation Observed check_pH Is the buffer pH > pKa + 1? start->check_pH increase_pH Increase buffer pH check_pH->increase_pH No check_organic Is the final organic solvent concentration <1%? check_pH->check_organic Yes increase_pH->check_pH decrease_stock Decrease stock concentration or final compound concentration check_organic->decrease_stock No sonicate Apply gentle warming and sonication check_organic->sonicate Yes decrease_stock->check_organic use_cosolvent Consider using a co-solvent (e.g., PEG 400) success Compound Dissolved use_cosolvent->success fail Precipitation Persists use_cosolvent->fail If still issues sonicate->use_cosolvent If still issues sonicate->success

Caption: Troubleshooting workflow for precipitation issues.

Detailed Steps:

  • Verify and Adjust pH: The most critical factor is the pH of your aqueous buffer. For a carboxylic acid, increasing the pH will increase solubility.[2][3][4] Aim for a pH at least one to two units above the compound's pKa to ensure the majority is in the ionized, more soluble form.

  • Minimize Organic Solvent: High concentrations of the stock solvent (like DMSO) in the final aqueous solution can sometimes cause solubility issues. Keep the final concentration of the organic solvent as low as possible, ideally below 1%.

  • Reduce Final Concentration: You may be exceeding the compound's maximum solubility. Try preparing a more dilute solution.

  • Employ Co-solvents and Excipients: If adjusting pH and concentration is not sufficient or feasible for your experiment, consider formulation enhancement strategies. These can include the use of co-solvents like polyethylene glycol (PEG) or complexation agents like cyclodextrins.[6][7][8][9]

  • Use Gentle Heat and Sonication: Briefly warming the solution (e.g., to 37°C) and using a sonicator can help dissolve the compound. However, be cautious about potential degradation at elevated temperatures.

Issue 2: Inconsistent Results or Loss of Compound Activity Over Time

You Observe: Experimental results are not reproducible, or the measured effect of the compound decreases in experiments conducted over several hours or days.

Root Cause Analysis:

This suggests a stability issue. The compound may be degrading under your experimental conditions (e.g., in cell culture media at 37°C) or adsorbing to plasticware.

Troubleshooting Workflow:

start Inconsistent Results Observed forced_degradation Perform a Forced Degradation Study start->forced_degradation check_adsorption Test for adsorption to plasticware start->check_adsorption analyze_samples Analyze samples over time by HPLC forced_degradation->analyze_samples identify_degradants Identify degradation products analyze_samples->identify_degradants adjust_conditions Adjust experimental conditions (pH, temp, light exposure) identify_degradants->adjust_conditions stable_conditions Optimized, Stable Conditions Identified adjust_conditions->stable_conditions use_glassware Use glass or low-binding plates check_adsorption->use_glassware Adsorption detected use_glassware->stable_conditions

Caption: Workflow for investigating compound instability.

Detailed Steps:

  • Conduct a Forced Degradation Study: This is a systematic way to assess stability.[13][15][16]

    • Protocol:

      • Prepare solutions of your compound in relevant media (e.g., acidic buffer, basic buffer, water, cell culture medium).

      • Expose these solutions to stress conditions such as elevated temperature (e.g., 40-60°C), UV light, and an oxidizing agent (e.g., dilute hydrogen peroxide).[13]

      • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

      • Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.[17][18][19]

  • Optimize Experimental Conditions: Based on the forced degradation results, modify your experimental setup. For example, if the compound is light-sensitive, protect your solutions from light. If it degrades at 37°C, minimize the time the compound is incubated.

  • Evaluate Adsorption: Poorly soluble compounds can adsorb to plastic surfaces, reducing the effective concentration.

    • Protocol:

      • Prepare a solution of the compound in your experimental medium.

      • Incubate the solution in the type of plasticware you typically use (e.g., microplate, centrifuge tube).

      • After a set time, carefully transfer the supernatant to a clean tube and measure the compound's concentration by HPLC or another suitable analytical method.

      • Compare this to the concentration of a control sample that was not exposed to the plasticware. A significant decrease suggests adsorption.

    • Solution: Consider using silanized glass vials or low-adsorption plasticware.

III. Data and Protocols

Table 1: General Physicochemical Properties
PropertyValue/InformationSource
Molecular FormulaC₁₁H₁₀F₂O₂[12][20]
Molecular Weight212.19 g/mol [12][21][22]
AppearanceCrystalline solid[1]
pKaEstimated to be in the typical range for carboxylic acids (around 4-5)[23]
Predicted XlogP2.5[20]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out 2.12 mg of this compound.

  • Add Solvent: Add the weighed solid to a clean glass vial. Add 1.0 mL of high-purity DMSO.

  • Dissolve: Cap the vial tightly and vortex thoroughly. If necessary, use a sonicator for a few minutes to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: pH-Dependent Solubility Assessment

This protocol provides a basic framework for determining the aqueous solubility of the compound at different pH values.

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 4.0, 6.0, 7.4, 9.0).

  • Add Excess Compound: Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove an aliquot of the supernatant, ensuring no solid is disturbed. Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of your analytical method.

  • Quantify: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.[17]

IV. References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31). Patsnap Eureka.

  • pH and Solubility. AP Chem | Fiveable.

  • Dependence of Solubility on pH: Videos & Practice Problems. Pearson.

  • 17.6 pH Effects on Solubility. Chad's Prep®.

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate.

  • How does pH affect solubility? askIITians.

  • Cyclobutanecarboxylic acid | Formula, Properties & Application.

  • Forced Degradation Studies. (2016, December 14). MedCrave online.

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions.

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International.

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014, April 15). PharmaTutor.

  • Cyclobutanecarboxylic acid - general description. Georganics.

  • A practical guide to forced degradation and stability studies for drug substances.

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. (2021, August 6). The Journal of Organic Chemistry - ACS Publications.

  • Solved The synthesis of cyclobutanecarboxylic acid was first. (2020, March 24). Chegg.com.

  • 4-(2,4-difluorophenyl)oxane-4-carboxylic acid.

  • Formulation strategies for poorly soluble drugs. (2025, July 10). ResearchGate.

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.

  • The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7).

  • This compound (C11H10F2O2). PubChemLite.

  • Cyclobutanecarboxylic Acid.

  • This compound | 1215754-00-9.

  • 1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid. MySkinRecipes.

  • This compound - CAS:1215754-00-9. Sunway Pharm Ltd.

  • This compound | 1215754-00-9. ChemicalBook.

  • 3',5'-Difluorobiphenyl-4-carboxylic acid | C13H8F2O2 | CID 5288193. PubChem.

  • Diflunisal - PRODUCT INFORMATION.

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). PMC.

  • Chemical Properties of 1,2-Cyclobutanedicarboxylic acid, trans- (CAS 1124-13-6). Cheméo.

  • Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing.

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 8). cipac.org.

  • 1-(2,4-Difluorophenyl)-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | C16H7F4NO3. PubChem.

  • Cas 5445-51-2,1,1-Cyclobutanedicarboxylic acid. LookChem.

  • 1,1-Cyclobutanedicarboxylic acid. (2018, February 16). SIELC Technologies.

  • Cyclobutanecarboxylic acid. (2024, April 9). ChemBK.

  • Cyclohexanecarboxylic acid 98 98-89-5. Sigma-Aldrich.

  • 22494-42-4|2',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. BLDpharm.

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Technical Support Center: Purification of 1-(2,6-Difluorophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this important pharmaceutical intermediate.[1] We will delve into the underlying chemistry of potential impurities and provide practical, field-proven troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.

I. Understanding the Chemistry: A Plausible Synthetic Route and Potential Impurities

A common and efficient synthetic route to this compound involves a two-step process: the synthesis of the precursor 1-(2,6-difluorophenyl)cyclobutanecarbonitrile, followed by its hydrolysis to the final carboxylic acid. Understanding this pathway is crucial for anticipating potential impurities.

Synthesis_Pathway A 1,3-Dibromopropane D 1-(2,6-Difluorophenyl)cyclobutanecarbonitrile A->D B 2,6-Difluorophenylacetonitrile B->D C Phase Transfer Catalyst (e.g., TBAB) Strong Base (e.g., NaOH) C->D F This compound D->F Hydrolysis E Acid or Base Hydrolysis (e.g., H2SO4 or NaOH) E->F

Figure 1. A plausible synthetic pathway for this compound.

Potential Impurities:

Based on this synthetic route, several impurities can arise:

  • Unreacted Starting Materials: Residual 2,6-difluorophenylacetonitrile and 1,3-dibromopropane.

  • Intermediate Impurities: Incomplete hydrolysis can leave traces of 1-(2,6-difluorophenyl)cyclobutanecarboxamide.

  • Byproducts of Nitrile Hydrolysis: Under harsh acidic or basic conditions, side reactions can occur. For instance, strong acid hydrolysis of nitriles can sometimes lead to the formation of small amounts of the corresponding primary amine through a competing reduction pathway, although this is less common.

  • Byproducts of the Cyclization Step: The formation of the cyclobutane ring may not be perfectly efficient, potentially leading to oligomeric or polymeric side products, although these are typically easier to remove due to their higher molecular weight.

  • Positional Isomers: If the starting arylacetonitrile is not pure, corresponding positional isomers of the final product could be present.

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.

Q1: My crude product is an oil and won't crystallize. What should I do?

A1: Oiling out during crystallization is a common problem, especially when impurities are present that depress the melting point or interfere with crystal lattice formation.

  • Initial Steps:

    • Confirm Identity: First, confirm the presence of your desired product using techniques like ¹H NMR or LC-MS.

    • Solvent Polarity: The choice of solvent is critical. Carboxylic acids often crystallize well from solvent systems that take advantage of the polarity of the carboxylic acid group. Consider mixtures of a polar solvent in which the compound is soluble and a non-polar solvent in which it is less soluble.

    • Purity Check: A significant amount of impurity can inhibit crystallization. Try a preliminary purification step like a quick filtration through a silica gel plug, eluting with a solvent system of intermediate polarity (e.g., ethyl acetate/hexanes).

  • Troubleshooting Crystallization:

    • Solvent Screening: Experiment with a variety of solvent systems. Good starting points for aryl carboxylic acids include:

      • Toluene/Heptane

      • Ethyl Acetate/Hexanes

      • Acetone/Water

      • Isopropanol/Water

    • Seeding: If you have a small amount of pure, solid material, add a seed crystal to the supersaturated solution to induce crystallization.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then to 0-4 °C. Rapid cooling often promotes oiling out.

    • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Q2: After recrystallization, I still see impurities in my NMR/LC-MS. How can I improve the purity?

A2: If a single recrystallization is insufficient, you may need to consider the nature of the remaining impurities or employ a more powerful purification technique.

  • For Persistent Starting Material (2,6-Difluorophenylacetonitrile):

    • Aqueous Wash: During your workup, ensure you perform thorough washes with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated and move to the aqueous layer, while the neutral nitrile will remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate your product.

  • For the Amide Intermediate (1-(2,6-Difluorophenyl)cyclobutanecarboxamide):

    • Force the Hydrolysis: If you suspect incomplete hydrolysis, you can subject the crude material to the hydrolysis conditions again for a longer period or at a higher temperature.

    • Chromatography: The amide is generally more polar than the carboxylic acid. Column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes should provide good separation.

  • For Other Unknown Impurities:

    • Column Chromatography: This is often the most effective method for removing a variety of impurities.

      Parameter Recommendation
      Stationary Phase Silica Gel (60 Å, 230-400 mesh)
      Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 30%)
      Detection UV at 254 nm
    • Preparative HPLC: For achieving very high purity, preparative reverse-phase HPLC can be employed. A typical method would use a C18 column with a mobile phase of acetonitrile and water, often with a small amount of an acid modifier like formic or acetic acid.[2]

Q3: My yield is very low after purification. How can I improve it?

A3: Low recovery can be due to several factors, from losses during workup to suboptimal crystallization conditions.

  • Workup Losses:

    • Extractions: Ensure you are performing a sufficient number of extractions (at least 3) at each step. Back-extracting the aqueous layers with fresh organic solvent can recover dissolved product.

    • pH Adjustment: When acidifying the basic wash to precipitate your product, check the pH with pH paper to ensure you have reached a pH of ~2 to maximize precipitation.

  • Crystallization Losses:

    • Solubility: Your product may be too soluble in the chosen crystallization solvent.

      • Reduce Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

      • Change Solvent System: Switch to a solvent system where the product has lower solubility at cold temperatures.

    • Cooling: Ensure the crystallization mixture is thoroughly cooled (0-4 °C or even lower if the solvent allows) for an adequate amount of time to maximize crystal formation.

    • Filtration: Use a Büchner funnel and a properly seated filter paper to avoid loss of solid during filtration. Wash the collected crystals with a minimal amount of cold solvent.

III. Detailed Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., toluene) and heat the mixture to reflux with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try seeding or scratching.

  • Cooling: Once crystal formation has started, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold non-polar solvent (e.g., heptane) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography Purification

Chromatography_Workflow A Prepare Silica Gel Slurry (in Hexanes) B Pack Column A->B C Load Crude Product (dissolved in minimal DCM or adsorbed onto silica) B->C D Elute with Gradient Solvent System (e.g., 0-30% EtOAc in Hexanes) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Obtain Purified Product H->I

Figure 2. A typical workflow for column chromatography purification.

  • Column Preparation: Prepare a slurry of silica gel in hexanes and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) and load it onto the top of the silica gel bed. Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Begin eluting the column with 100% hexanes. Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of the product and impurities using thin-layer chromatography (TLC) with a UV lamp for visualization.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

IV. Frequently Asked Questions (FAQs)

Q: What is the expected appearance and melting point of pure this compound?

Q: What are the recommended storage conditions for this compound?

A: It is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container. Storage at 2-8 °C is often suggested.

Q: Can I use other purification techniques?

A: Yes, for small-scale and high-purity requirements, preparative thin-layer chromatography (prep-TLC) or preparative HPLC can be very effective. For large-scale industrial purification, melt crystallization could also be a viable, though more specialized, option.

Q: How can I determine the solubility of the compound in different solvents?

A: To determine the solubility, you can add small, known volumes of a solvent to a weighed amount of your compound at a specific temperature until it completely dissolves. This will give you a quantitative measure of solubility (e.g., in mg/mL). Performing this at both room temperature and an elevated temperature is useful for selecting a good recrystallization solvent.

V. References

  • MySkinRecipes. 1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid. [Link]

  • SIELC Technologies. Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column. [Link]

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Technical Support Center: Assays Involving 1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid. This guide is designed to provide expert-driven, practical advice to help you navigate common challenges and ensure the integrity of your experimental results. We will delve into the nuances of working with this fluorinated cyclobutane derivative, focusing on troubleshooting common assay-related issues and providing answers to frequently asked questions.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during your assays, offering step-by-step guidance to diagnose and resolve them.

Q1: My dose-response curve is non-sigmoidal and shows a steep drop-off at high concentrations. What's happening?

This is a classic sign of compound precipitation or aggregation at higher concentrations. This compound, like many carboxylic acid-containing compounds, may have limited aqueous solubility, which is highly dependent on the assay conditions.[1][2]

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect the wells of your assay plate, especially at the highest concentrations of the test compound. Look for any cloudiness, particulates, or precipitate. It's best to do this under a microscope if possible.

  • Solubility Assessment: Determine the kinetic solubility of your compound in the final assay buffer. This can be done using various methods, including nephelometry or visual inspection after a serial dilution of your DMSO stock into the buffer.

  • Adjust Stock Concentration/Solvent: If you are using a DMSO stock, ensure the final concentration of DMSO in your assay is consistent across all wells and is at a level that does not impact the assay's performance (typically ≤ 0.5%). Consider lowering the starting concentration of your serial dilution.

  • Incorporate a Surfactant: The inclusion of a non-ionic surfactant, such as Tween-20 or Triton X-100 (at low concentrations, e.g., 0.01%), in your assay buffer can help to prevent compound aggregation.[3][4] However, you must first validate that the surfactant itself does not interfere with your assay.

  • pH Optimization: The solubility of carboxylic acids is pH-dependent.[2] The carboxyl group will be protonated at low pH, making the molecule less polar and potentially less soluble in aqueous buffers. Conversely, at higher pH (above the pKa), the carboxyl group will be deprotonated, forming a more soluble carboxylate salt. Consider adjusting the pH of your assay buffer, if your assay can tolerate it, to improve solubility.

Q2: I'm observing inconsistent results and poor reproducibility between replicate wells and experiments. What are the likely causes?

Inconsistent results often stem from issues with compound handling, solution preparation, or assay interference.

Troubleshooting Steps:

  • Stock Solution Integrity:

    • Freshness: Are you using a fresh stock solution or one that has undergone multiple freeze-thaw cycles? Carboxylic acids can be susceptible to degradation. It is advisable to prepare fresh stock solutions or aliquot single-use volumes to minimize freeze-thaw cycles.

    • Storage: Ensure your stock solution is stored correctly. For this compound, storage at 2-8°C is recommended for the solid form.[5] DMSO stock solutions should be stored at -20°C or -80°C.

  • Pipetting Accuracy: At the low volumes used in many assays (especially in 384- or 1536-well formats), small pipetting errors can lead to significant variations in compound concentration.[6] Ensure your pipettes are properly calibrated and that you are using appropriate pipetting techniques.

  • Compound Aggregation: As mentioned previously, aggregation can lead to variable results.[7][8][9][10] Even if not visually apparent, the formation of small aggregates can lead to non-specific inhibition and poor reproducibility. Consider the mitigation strategies outlined in Q1.

  • Assay Interference: Test for potential assay interference. For example, if you are using a fluorescence-based readout, check if your compound is autofluorescent at the excitation and emission wavelengths of your assay.[1][3] Run control wells with the compound but without the biological target to assess its effect on the assay signal.

Q3: My compound shows activity in the primary screen, but this activity is lost in follow-up or orthogonal assays. Why might this be?

This is a common challenge in drug discovery and often points to the compound being a "false positive" or an assay artifact in the initial screen.[1][3][11][12]

Troubleshooting Steps:

  • Identify Potential for Aggregation: This is a primary culprit for non-specific activity.[7][8][9][10] Aggregates can sequester and denature proteins, leading to apparent inhibition that is not due to specific binding to the target's active site.[9][10]

    • Counter-Screening: Test your compound in an unrelated assay with a different target protein that is known to be sensitive to aggregators (e.g., AmpC β-lactamase).[9][10] Activity in such a counter-screen is a strong indicator of aggregation-based activity.

    • Detergent Sensitivity: Re-run your primary assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's potency is significantly reduced, it is likely acting via an aggregation-based mechanism.

  • Check for Assay-Specific Interference: The compound may be interfering with the detection method of your primary assay. For example, in luciferase-based assays, some compounds can directly inhibit the luciferase enzyme.[9] If your primary screen was luminescence-based and your follow-up is fluorescence-based, this could explain the discrepancy.

  • Evaluate Chemical Reactivity: While less common for a carboxylic acid moiety itself, consider the possibility of the entire molecule being reactive under the specific conditions of the primary assay, leading to covalent modification of the target or other assay components.

Troubleshooting Workflow for Suspected Compound Aggregation

Caption: A decision tree for troubleshooting hits that may be acting via a colloidal aggregation mechanism.

II. Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare stock solutions of this compound?

A: For most biological assays, preparing a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO) is the standard practice. A concentration of 10 mM is typical. Ensure the compound is fully dissolved. Gentle warming and vortexing can aid dissolution. Store DMSO stocks in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q2: What are the key physicochemical properties of this compound that I should be aware of?

A: Based on its structure (C11H10F2O2), this compound has a molecular weight of approximately 212.19 g/mol .[13][14][15] The key features are:

  • Carboxylic Acid Group: This functional group makes the compound acidic and its solubility pH-dependent.[2]

  • Difluorophenyl Group: The fluorine atoms increase the lipophilicity and can influence metabolic stability and binding interactions.

  • Cyclobutane Ring: This rigid core structure can impact the compound's conformational flexibility and how it fits into a binding pocket.

These properties suggest that while the compound has some polarity due to the carboxylic acid, the overall molecule may still be prone to solubility issues in purely aqueous solutions, especially at neutral or acidic pH.

Q3: Can the carboxylic acid group chelate metal ions in my assay?

A: Yes, carboxylic acids can chelate metal ions. If your assay buffer contains divalent cations (e.g., Mg2+, Ca2+, Zn2+) that are essential for enzyme activity, be aware that high concentrations of your compound could potentially chelate these ions and cause non-specific inhibition. To test for this, you can run your assay with varying concentrations of the essential metal ion in the presence of a fixed concentration of your compound. If increasing the metal ion concentration rescues the inhibitory activity, chelation may be the mechanism of action.

Q4: How should I handle the solid compound?

A: Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For the solid form, storage in a dry environment at room temperature or refrigerated (2-8°C) is recommended.[5][14]

III. Experimental Protocol: A Representative Enzymatic Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a hypothetical enzyme.

Objective: To determine the IC50 value of this compound against "Enzyme X".

Materials:

  • This compound

  • DMSO (ACS grade)

  • Enzyme X

  • Substrate for Enzyme X

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • 96- or 384-well assay plates (black, flat-bottom for fluorescence assays)

  • Plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilution).

  • Assay Plate Setup:

    • Add a small volume (e.g., 1 µL) of the serially diluted compound or DMSO (for vehicle control) to the appropriate wells of the assay plate.

    • Include "no enzyme" controls (DMSO only, no enzyme) and "positive" controls (a known inhibitor of Enzyme X, if available).

  • Enzyme Addition:

    • Dilute Enzyme X to the desired working concentration in cold assay buffer.

    • Add the diluted enzyme to all wells except the "no enzyme" controls.

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation:

    • Prepare the substrate solution in assay buffer.

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Signal Detection:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period, ensuring the reaction is in the linear range.

    • Measure the signal (e.g., fluorescence, absorbance) using a plate reader.

  • Data Analysis:

    • Subtract the background signal from the "no enzyme" control wells.

    • Normalize the data to the vehicle (DMSO) control (100% activity) and a high-concentration inhibitor control (0% activity).

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for Enzymatic Inhibition Assay

Caption: A streamlined workflow for a typical in vitro enzymatic inhibition assay.

IV. Data Summary Table

ParameterRecommendationRationale
Stock Solution Solvent 100% DMSOGood solubilizing agent for many organic molecules.
Stock Solution Conc. 1-10 mMStandard range for high-throughput screening.
Final DMSO Conc. in Assay ≤ 0.5%Minimizes solvent effects on biological targets.
Aqueous Solubility Likely pH-dependentThe carboxylic acid group's ionization state changes with pH.[2]
Potential for Aggregation Moderate to HighCommon for small molecules, especially with limited aqueous solubility.[7][8][9][10]
Aggregation Mitigation Add 0.01% non-ionic surfactant (e.g., Tween-20)Helps to keep hydrophobic compounds in solution and prevent aggregation.[3][4]

V. References

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017, July 26). Retrieved from

  • Assay Interference by Aggregation - Semantic Scholar. (n.d.). Retrieved from

  • The Ecstasy and Agony of Assay Interference Compounds | ACS Chemical Biology. (2017, February 28). Retrieved from

  • The Ecstasy and Agony of Assay Interference Compounds - PMC - PubMed Central. (2017, February 28). Retrieved from

  • High-Throughput Screening in Drug Discovery Explained - Technology Networks. (2025, September 25). Retrieved from

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). Retrieved from

  • Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery - Espace INRS. (n.d.). Retrieved from

  • Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity - Benchchem. (n.d.). Retrieved from

  • Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids - Benchchem. (n.d.). Retrieved from

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC - NIH. (n.d.). Retrieved from

  • High-throughput screening (HTS) | BMG LABTECH. (2019, April 10). Retrieved from

  • Gaining confidence in high-throughput screening - PNAS. (2012, January 17). Retrieved from

  • This compound (C11H10F2O2) - PubChemLite. (n.d.). Retrieved from

  • 1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid - MySkinRecipes. (n.d.). Retrieved from

  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (2025, July 31). Retrieved from

  • This compound - CAS:1215754-00-9 - Sunway Pharm Ltd. (n.d.). Retrieved from

  • This compound | 1215754-00-9 - ChemicalBook. (n.d.). Retrieved from

  • Rationale for Selection of Dissolution Media: Three Case Studies. (n.d.). Retrieved from

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Technical Support Center: Optimizing Derivatization of 1-(2,6-Difluorophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. The unique structure of this carboxylic acid, featuring significant steric hindrance from the ortho-difluorophenyl group and the cyclobutane ring, presents specific challenges to standard derivatization protocols, particularly in amide and ester bond formation.[1][2] This resource explains the causality behind these challenges and offers field-proven solutions.

Section 1: Understanding the Core Challenge: Steric Hindrance

The primary obstacle in derivatizing this compound is severe steric hindrance around the carboxyl group. The bulky 2,6-difluorophenyl and cyclobutane moieties physically obstruct the approach of nucleophiles (such as amines or alcohols) to the activated carboxylic acid intermediate.[2] This dramatically slows the rate of the desired reaction, allowing side reactions and decomposition of activated intermediates to compete, often resulting in low or no yield under standard conditions.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why are my standard amide coupling reactions (e.g., EDC/HOBt) failing with this substrate?

A: Standard carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt), frequently fail for three main reasons related to steric hindrance:

  • Inefficient Acid Activation: The activated O-acylisourea intermediate formed by EDC may not be reactive enough to overcome the high energy barrier required for the sterically shielded nucleophile to attack.

  • Slow Nucleophilic Attack: The physical bulk around the carbonyl carbon prevents the amine from approaching efficiently, leading to a very slow reaction rate.[1]

  • Competing Side Reactions: Because the desired reaction is slow, the highly reactive O-acylisourea intermediate has time to undergo an intramolecular rearrangement to a stable N-acylurea, which is a common reaction failure pathway.[3]

Q2: Which class of coupling reagents is most effective for this type of hindered acid?

A: For sterically demanding couplings, more powerful activating reagents are necessary. Aminium/uronium salts or phosphonium salts are significantly more effective because they form highly reactive activated esters that can overcome the steric barrier.

  • Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU): These are among the most efficient coupling reagents, known for fast reaction times and minimal side reactions.[4] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered superior for difficult couplings because it forms highly reactive OAt esters.[5]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also highly effective for coupling hindered partners and are known to reduce the risk of racemization.

Q3: What is the role of the base and which one should I use?

A: A non-nucleophilic organic base is critical to neutralize the acid generated during the reaction and to ensure the amine nucleophile remains in its free, unprotonated state. For hindered substrates, Diisopropylethylamine (DIPEA) is generally preferred over triethylamine (TEA) due to its greater steric bulk, which prevents it from acting as a competing nucleophile. Typically, 2-3 equivalents of base are used.

Q4: How important is the choice of solvent?

A: Solvent choice is crucial, especially for hindered reactions where reactants may have poor solubility. N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties. For particularly difficult cases, N-Methyl-2-pyrrolidone (NMP) can be superior. Always use anhydrous (dry) solvents, as water will hydrolyze the activated intermediate and quench the reaction.

Section 3: Troubleshooting Guide

This section addresses specific experimental failures in a "Problem-Diagnosis-Solution" format.

Problem 1: Low to No Product Yield

Diagnosis: This is the most common issue and is almost always due to a combination of inefficient carboxylic acid activation and slow nucleophilic attack, as outlined in the FAQs. The standard conditions are simply not potent enough to drive the reaction to completion against the high steric barrier.

Solution Workflow: A logical, stepwise approach to overcoming low yield is essential. Start with the most common and robust methods before moving to more specialized protocols.

Troubleshooting_Workflow start Start: Low / No Yield with This compound step1 Switch to a High-Potency Uronium Reagent (HATU) start->step1 outcome1_success Success! step1->outcome1_success Yield > 70% outcome1_fail Still Low Yield step1->outcome1_fail Yield < 50% step2 Implement Acyl Fluoride Strategy outcome2_success Success! step2->outcome2_success Yield > 60% outcome2_fail Still Low Yield step2->outcome2_fail Reaction Fails step3 Consider Alternative Methods outcome1_fail->step2 outcome2_fail->step3

Caption: A troubleshooting decision tree for difficult amide couplings.

Solution A: High-Potency Uronium Salt Coupling (HATU Protocol)

This should be the first-line approach for this substrate. Pre-activating the carboxylic acid is critical for success.[6]

Experimental Protocol:

  • To a stirred solution of this compound (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equiv).

  • Add a non-nucleophilic base, DIPEA (2.0-3.0 equiv).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid. You are forming the highly reactive OAt-ester intermediate.

  • Add the desired amine or alcohol (1.0-1.2 equiv) to the reaction mixture.

  • Monitor the reaction progress by LCMS. Due to hindrance, the reaction may require an extended time (4-24 hours) or gentle heating (40-50 °C) to proceed to completion.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Perform a standard aqueous workup (wash with dilute HCl, saturated NaHCO₃, and brine) to remove the DMF and byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Solution B: Acyl Fluoride Formation for Extremely Hindered Couplings

If even potent uronium reagents fail, converting the carboxylic acid to a highly reactive acyl fluoride intermediate is a powerful alternative strategy.[1][7] Reagents like BTFFH (N,N,N',N'-Bis(tetramethylene)chloroformamidinium hexafluorophosphate) or TFFH can be used.

Experimental Protocol:

  • In a reaction vial, dissolve the this compound (1.0 equiv) in anhydrous DCM or acetonitrile (0.1 M).

  • Add a fluorinating agent such as BTFFH (1.2 equiv) followed by a suitable base like pyridine or DIPEA (3.0 equiv).

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the acyl fluoride.

  • Add the hindered amine or alcohol (1.0 equiv).

  • Seal the reaction vessel and heat the mixture to 60-80 °C.

  • Monitor the reaction progress over 12-24 hours via LCMS. These conditions are forcing, but often necessary for such challenging substrates.[1]

  • After cooling to room temperature, perform a standard aqueous workup and purify the crude product.

Problem 2: Formation of Guanidinium Byproduct with HATU

Diagnosis: With uronium reagents like HATU, the amine nucleophile can sometimes react directly with the coupling reagent itself, forming a guanidinium byproduct. This side reaction consumes both the amine and the coupling reagent, lowering the yield. It is more likely to occur if the amine is added before the carboxylic acid has been fully activated.

Solution: The order of addition is crucial.[8] Always pre-activate the carboxylic acid with HATU and the base for 10-15 minutes before adding the amine. This ensures the HATU is consumed in forming the desired reactive ester, minimizing its availability to react with the amine.

Reaction_Pathway cluster_0 Correct Pathway (Pre-activation) cluster_1 Incorrect Pathway (Side Reaction) Acid_HATU Acid + HATU + Base Active_Ester Reactive OAt-Ester Acid_HATU->Active_Ester 10-15 min Amine_add + Amine Product Desired Amide Amine_add->Product Amine_HATU Amine + HATU Byproduct Guanidinium Byproduct Amine_HATU->Byproduct

Caption: Correct order of addition to minimize side reactions.

Problem 3: Difficulty in Product Purification

Diagnosis: Purification can be challenging due to the presence of unreacted starting material, coupling agent byproducts (e.g., tetramethylurea from HATU), or N-acylurea (from EDC). The polarity of the desired product may also be similar to these impurities.

Solution:

  • Aqueous Workup: A thorough aqueous workup is the first and most critical step. If using a water-soluble carbodiimide like EDC, its urea byproduct can be removed by washing with dilute acid and water.[9] If using HATU in DMF, washing with copious amounts of water and brine can help remove the DMF and water-soluble byproducts.

  • Acid-Base Extraction: If your derivatized product is neutral (e.g., an amide or ester), you can remove any unreacted carboxylic acid starting material by washing the organic layer with a weak base like saturated sodium bicarbonate solution.[10][11] The deprotonated carboxylate salt will move to the aqueous layer.[10][12]

  • Chromatography: Standard silica gel chromatography is typically required. Choosing an appropriate solvent system is key. Start with a low polarity mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity to elute your product.

Section 4: Comparative Data and Reagent Selection

The following table summarizes key parameters for selecting a coupling strategy tailored to this compound.

Reagent ClassExample ReagentTypical Equivalents (Reagent / Base)Recommended SolventKey Advantage for Hindered SubstratesPrimary Disadvantage
Carbodiimide EDC / HOBt1.2 / -DCM, DMFLow cost, readily available.Often fails; prone to N-acylurea side reaction.[3]
Uronium Salt HATU1.1 / 2.0-3.0DMF, NMPHigh reactivity, fast reactions, good yields.[5]Higher cost, potential for guanidinium byproduct.
Phosphonium Salt PyBOP1.1 / 3.0DMF, DCMHigh reactivity, low racemization risk.Byproduct can be carcinogenic (HMPA).[5]
Acyl Fluoride BTFFH / Pyridine1.2 / 3.0DCM, ACNExtremely effective for the most challenging cases.[1][7]Requires higher temperatures, more steps.
References
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • BenchChem Technical Support. (2025).
  • Aapptec Peptides. Coupling Reagents. Aapptec.
  • University of Calgary. Synthesis of Carboxylic Acids.
  • LookChem.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ResearchGate. (2013). How can I purify carboxylic acid?
  • Wikipedia. Carbodiimide.
  • Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers.
  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Reddit. (2024).
  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Journal of Organic Chemistry, 69, 8984-8986.
  • Reddit. (2025).
  • American Pharmaceutical Review. (2014).
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644–11648. [Link]

  • Due-Hansen, M. E., et al. (2015).
  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(1), 15-20.
  • ResearchGate. (2025).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

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Technical Support Center: Overcoming Challenges in the Synthesis of Carboxylic Acid Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of carboxylic acid antibiotics, a cornerstone of modern medicine, presents a unique and often formidable set of challenges for researchers in drug development. From complex peptide-based structures to sensitive β-lactam rings, the journey from starting materials to a pure, active compound is fraught with potential pitfalls. This guide is designed to serve as a technical support center, providing field-proven insights and actionable troubleshooting strategies. Drawing upon established chemical principles and extensive laboratory experience, this document aims to empower researchers to diagnose and overcome common hurdles in their synthetic workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when embarking on the synthesis of carboxylic acid antibiotics.

Q1: What are the most common reasons for low yield in my carboxylic acid antibiotic synthesis?

Low yields can typically be traced back to a few key areas: incomplete reactions, degradation of the target molecule, or difficulties during purification. For peptide-based antibiotics synthesized via Solid-Phase Peptide Synthesis (SPPS), incomplete coupling is a frequent culprit, often due to steric hindrance or peptide aggregation.[1] For sensitive molecules like β-lactams, degradation due to pH instability during workup or purification can significantly reduce yields.[2]

Q2: How do I choose the right protecting group for my target molecule?

The ideal protecting group strategy, known as an "orthogonal" approach, allows for the selective removal of one group without affecting others.[3][4] Key considerations include:

  • Stability: The group must be stable to the reaction conditions planned for subsequent steps.

  • Cleavage Conditions: The conditions for removing the protecting group must not harm the rest of the molecule. For example, an acid-labile tert-butyl (tBu) group can be removed with trifluoroacetic acid (TFA) while a base-labile fluorenylmethyloxycarbonyl (Fmoc) group is removed with piperidine.[4]

  • Nature of the Functional Group: For carboxylic acids, common protecting groups are esters (methyl, ethyl, benzyl, t-butyl), which prevent the acidic proton from interfering with basic reagents.[5]

Q3: Which coupling reagent is best for forming the amide bond in my peptide-based antibiotic?

The choice depends on the complexity of the amino acids being coupled.

  • Carbodiimides (e.g., DCC, DIC): These are classic and effective but have a higher risk of causing racemization. They should almost always be used with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure® to suppress this side reaction.[6]

  • Uronium/Aminium Salts (e.g., HBTU, HATU): These reagents are highly efficient, fast, and generally associated with low levels of racemization, making them excellent choices for difficult or sterically hindered couplings.[5] HATU is particularly effective for minimizing racemization.

Q4: My starting materials are complex and sterically hindered. What strategies can I use?

Steric hindrance can dramatically slow down coupling reactions. To overcome this:

  • Use a more powerful coupling reagent: Phosphonium (e.g., PyBOP) or uronium (e.g., HATU) reagents are more reactive than carbodiimides.[7]

  • Increase reaction time and/or temperature: For SPPS, coupling at a higher temperature can help overcome aggregation and improve reaction rates.[7][8]

  • Perform a "double couple": After the initial coupling reaction, repeat the step with fresh reagents to ensure all sites have reacted. This is particularly useful after proline residues or when incorporating bulky amino acids.[1]

Q5: What is the most effective method to purify my crude carboxylic acid antibiotic?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides and many other carboxylic acid antibiotics.[9][10] The separation is based on hydrophobicity. For acidic compounds, using a low pH mobile phase (e.g., with 0.1% TFA) protonates the carboxylic acid groups, which can improve peak shape and retention.[11][12] For compounds that are insoluble at low pH, purification under basic conditions may be necessary.[11]

Q6: I'm seeing multiple peaks in my HPLC analysis. What are the likely impurities?

In peptide synthesis, common impurities include:

  • Deletion sequences: Resulting from incomplete coupling at a previous step.

  • Truncation sequences: Resulting from incomplete deprotection.

  • Products of side reactions: Such as racemized peptides or products of aspartimide formation.

  • Residual scavengers: From the final cleavage step.

Mass spectrometry (LC-MS) is essential for identifying these impurities by comparing their molecular weights to the expected product and potential side products.

Q7: How can I confirm the final structure and purity of my synthesized antibiotic?

A combination of analytical techniques is required:

  • Analytical RP-HPLC: To determine the purity of the sample by measuring the area of the product peak relative to impurity peaks.[9] A shallow gradient (e.g., 1% change in organic solvent per minute) is often used for good resolution.[13]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complex molecules, 1D and 2D NMR can confirm the structure and stereochemistry.

Q8: My β-lactam antibiotic is degrading quickly. How can I improve its stability?

The β-lactam ring is susceptible to hydrolysis, a reaction that is highly dependent on pH and temperature. For Penicillin G, maximum stability is found around pH 7.0.[14][15] Stability decreases significantly in acidic (pH < 5) or basic (pH > 8) conditions.[16]

  • Use buffered solutions: Maintain the pH in the optimal range (typically 6.5-7.5) during storage and assays. Citrate and phosphate buffers are commonly used.[2][14]

  • Control temperature: Store solutions at low temperatures (e.g., 4°C) to slow the degradation rate.[16]

Q9: What are the best practices for storing synthesized carboxylic acid antibiotics?

For long-term stability, purified antibiotics should be lyophilized (freeze-dried) to remove all solvents. The resulting powder should be stored in a freezer (-20°C or -80°C) in a sealed container with a desiccant to protect from moisture.[17]

Section 2: Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving common experimental problems.

Problem 1: Low or No Product Yield in SPPS

Symptom: Analytical HPLC/LC-MS of the crude product shows a low amount of the desired peak and a complex mixture of smaller peaks (deletion sequences).

Diagnostic Workflow: The first step is to determine if the coupling reactions are proceeding to completion. The Kaiser test is a qualitative method used in SPPS to detect free primary amines on the resin.[18][19]

Kaiser Test Protocol
  • Collect a few beads of the peptide-resin in a small test tube.

  • Add 2-3 drops each of Reagent A (potassium cyanide in pyridine), Reagent B (ninhydrin in n-butanol), and Reagent C (phenol in n-butanol).[19]

  • Heat the tube at 110°C for 5 minutes.[19]

  • Interpretation:

    • Intense Blue Beads/Solution: Positive result. Indicates the presence of free primary amines and an incomplete coupling reaction.

    • Colorless/Yellow Beads and Solution: Negative result. Indicates that the coupling is complete.[18]

Note: The Kaiser test gives a false negative for secondary amines like proline.[19]

Low_Yield_Troubleshooting

Troubleshooting Table for Low Yield
Possible CauseDiagnostic CheckRecommended Action
Incomplete Coupling Positive Kaiser test.Double Couple: Repeat the coupling step with fresh reagents.[1] Increase Concentration: Increase amino acid and coupling reagent concentration to 0.5 M.[1] Change Reagent: Switch to a more potent coupling reagent like HATU or HBTU.[5]
Peptide Aggregation Negative Kaiser test, but yield is still low. Sequence contains hydrophobic residues.Change Solvent: Switch from DMF to N-methylpyrrolidone (NMP).[7] Microwave Synthesis: Use microwave-assisted synthesis to increase reaction temperature and reduce aggregation.[7][20] Add Chaotropic Salts: Incorporate salts like LiCl to disrupt secondary structures.[7]
Ineffective Deprotection LC-MS shows masses corresponding to peptides with protecting groups still attached.Optimize Deprotection: Increase deprotection time or use a stronger deprotection cocktail (e.g., for Fmoc removal, add DBU to the piperidine solution).[7]
Problematic Cleavage Little to no peptide is cleaved from the resin.Verify Cocktail: Ensure the correct TFA cleavage cocktail is used for the resin type and amino acid protecting groups. For Wang resin, a typical cocktail is 95% TFA, 2.5% water, 2.5% TIS.[21] Increase Time: Extend the cleavage time to 3-4 hours.
Problem 2: Presence of Significant Side Products/Impurities

Symptom: HPLC analysis shows one or more significant peaks close to the main product peak, some of which may have the same mass.

Common Side Reaction 1: Racemization

Explanation: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to the formation of D-amino acid impurities. This occurs through the formation of a planar oxazolone intermediate, which can be attacked from either face by the incoming amine. Amino acids like Cysteine (Cys) and Histidine (His) are particularly susceptible.

Racemization_Mechanism

Mitigation Strategies:

  • Use Additives: Always use carbodiimides (DIC, DCC) with racemization-suppressing additives like HOBt or, more effectively, Oxyma.[22]

  • Choose the Right Reagent: For sensitive amino acids, use uronium/aminium reagents like HATU, which are known for low racemization.[6]

  • Control the Base: Use a weaker, sterically hindered base like N-methylmorpholine (NMM) instead of DIPEA. Use the minimum amount necessary.[22]

  • Lower the Temperature: Perform the coupling reaction at 0°C to slow the rate of oxazolone formation.

Common Side Reaction 2: Aspartimide Formation

Explanation: This side reaction is specific to sequences containing aspartic acid (Asp). The backbone amide nitrogen can attack the side-chain ester of Asp, especially during the basic Fmoc-deprotection step (using piperidine), forming a cyclic aspartimide intermediate.[23] This intermediate can then be attacked by piperidine or water to yield a mixture of desired α-aspartyl peptide, undesired β-aspartyl peptide, and their respective D-isomers.[24] Asp-Gly and Asp-Ser sequences are notoriously prone to this side reaction.[23]

Aspartimide_Mechanism

Mitigation Strategies:

  • Protecting Group Choice: Use a bulkier side-chain protecting group for Asp, such as 3-methylpent-3-yl ester (OMpe), which sterically hinders the cyclization.[25]

  • Backbone Protection: For very sensitive sequences, use a di-methoxybenzyl (Dmb) group on the nitrogen of the amino acid following Asp. This prevents the initial deprotonation required for cyclization.[24]

  • Modify Deprotection: Use a weaker base (e.g., morpholine) or add an acid like formic acid to the piperidine solution to lower its basicity.[24]

Problem 3: Product Instability (β-Lactams)

Symptom: The purified antibiotic shows good initial purity but loses activity or degrades upon storage in solution or during biological assays.

Focus on β-Lactams: The primary degradation pathway for β-lactams like penicillins is the hydrolysis of the strained four-membered lactam ring.[2]

Stability Data for Penicillin G

The stability of Penicillin G is highly pH-dependent. The following table summarizes its stability in aqueous solutions.

pHTemperature (°C)Stability / Half-lifeReference(s)
< 4.025Very unstable, rapid degradation[2]
6.5 - 7.025Optimal stability, pH of minimum degradation[15]
> 8.025Unstable, base-catalyzed hydrolysis[16]
7.0≤ 25Best condition for reasonable stability[14]

Stabilization Strategies:

  • Buffer all Solutions: When preparing stock solutions or media for assays, use a buffer system (e.g., 0.1 M phosphate or citrate buffer) to maintain the pH in the 6.5-7.5 range.[14][26]

  • Refrigerate or Freeze: Prepare stock solutions fresh and store them at 4°C for short-term use or at -20°C or lower for long-term storage.

  • Avoid High Concentrations in Unbuffered Solutions: High concentrations of penicillin G in unbuffered water can cause the pH to drop as it degrades to penicilloic acid, which then autocatalyzes further degradation.[26]

Section 3: Key Experimental Protocols

These protocols provide step-by-step methodologies for common procedures in the synthesis of peptide-based carboxylic acid antibiotics.

Protocol 1: Standard Amide Bond Formation using HBTU

This protocol describes a standard solution-phase coupling. For SPPS, the amine component would be the resin-bound peptide.

  • Dissolve the Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Add Base: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the solution and stir for 5 minutes.

  • Activate the Acid: Add HBTU (1.0 eq.) to the mixture. Stir for 5-15 minutes at room temperature.[27] The solution may change color.

  • Add the Amine: Add the amine component (1.1 eq.) to the activated acid solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography or preparative HPLC.

Protocol 2: Cleavage and Deprotection from Wang Resin

This protocol is for cleaving a peptide with a C-terminal carboxylic acid from Wang resin, simultaneously removing acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).

  • Resin Preparation: Wash the final peptide-resin thoroughly with DMF (3x) and then dichloromethane (DCM) (3x). Dry the resin under high vacuum for at least 1 hour.[28]

  • Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. A standard "Reagent K" cocktail for peptides containing multiple sensitive residues is:

    • Trifluoroacetic acid (TFA): 94%

    • Water: 2.5%

    • Ethanedithiol (EDT): 2.5%

    • Triisopropylsilane (TIS): 1.0%

    • Caution: TFA is highly corrosive. Handle with extreme care.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Swirl the mixture occasionally. Let it react for 2-3 hours at room temperature.[21][28]

  • Isolate the Peptide: Filter the resin through a sintered glass funnel and collect the filtrate into a centrifuge tube. Wash the resin twice more with small portions of fresh TFA and combine the filtrates.[28]

  • Precipitation: Add the TFA solution dropwise to a large volume (approx. 10x the filtrate volume) of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.[28]

  • Pelleting and Washing: Store the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the pellet twice by resuspending in cold ether and re-centrifuging.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product as a powder.

Protocol 3: Analytical RP-HPLC for Purity Assessment

This protocol provides a general method for analyzing the purity of a crude synthetic peptide.

  • System Setup: Use a C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.[29]

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).[29]

  • Sample Preparation: Dissolve a small amount of the crude peptide (~1 mg/mL) in Mobile Phase A or a mixture of A and B. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm (for peptide backbone) and 280 nm (for Trp, Tyr).

    • Gradient: A typical screening gradient is:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B (a 2%/min gradient)

      • 35-40 min: 65% to 95% B (wash)

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B (re-equilibration)

  • Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

References

  • Packman, L. C. (2002). Aspartimide Formation and its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Peptide Science, 66(4), 181-191.
  • BenchChem. (2025). Technical Support Center: Strategies to Reduce Racemization During Peptide Coupling. BenchChem Scientific.
  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization.
  • Fiveable. (n.d.). Orthogonal Protection Definition. Fiveable Organic Chemistry.
  • ResearchGate. (2025). The stability of penicillin g sodium in aqueous solution.
  • Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. Mtoz Biolabs.
  • Lauer, J. L., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones. Journal of Peptide Science, 25(8), e3184. [Link]

  • PubMed. (n.d.). pH-dependent effect of magnesium sulfate on the stability of penicillin G potassium solution. PubMed. [Link]

  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • Sigma-Aldrich. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. MilliporeSigma.
  • Iris Biotech GmbH. (n.d.).
  • ACS Publications. (n.d.). Effect of Buffer Solution and Temperature on the Stability of Penicillin G. ACS Publications. [Link]

  • Wiley Online Library. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library.
  • University of Leeds. (n.d.).
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • AAPPTec. (n.d.).
  • ASM Journals. (n.d.). Penicillin. III. The Stability of Penicillin in Aqueous Solution. ASM Journals. [Link]

  • PubMed. (n.d.). Effect of self-association on rate of penicillin G degradation in concentrated aqueous solutions. PubMed. [Link]

  • JOCPR. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • BenchChem. (n.d.). Optimizing Peptide Coupling: Key Techniques. BenchChem.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HBTU. Common Organic Chemistry. [Link]

  • Patent Alert. (n.d.). Protecting groups useful in the synthesis of polysaccharides, natural products, and combinatorial libraries.
  • BenchChem. (2025). How to prevent racemization of serine during peptide coupling. BenchChem Scientific.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec Peptides. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • PubMed. (2020). Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. PubMed. [Link]

  • SYNFORM. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Thieme SYNFORM. [Link]

  • ACS Publications. (2020). Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. Organic Letters. [Link]

  • Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Aapptec Peptides. [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

  • Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies.
  • ResearchGate. (n.d.). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin.
  • ResearchGate. (2024). What are the best reaction condition for amide coupling using HBTU?. ResearchGate. [Link]

  • PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides. PubMed Central. [Link]

  • SpringerLink. (n.d.). HPLC of Peptides and Proteins. SpringerLink.
  • Reddit. (2021). Solid phase peptide synthesis help. Reddit. [Link]

  • protocols.io. (2016). HPLC Purification of Peptides. protocols.io. [Link]

  • SciSpace. (n.d.).
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC.
  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies Blog. [Link]

  • UCI Department of Chemistry. (n.d.).
  • CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). CSBio. [Link]

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Technical Support Center: Degradation Pathways of Fluorinated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of fluorinated carboxylic acids (FCAs). This guide is designed to provide in-depth, field-proven insights into common experimental challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.

Frequently Asked Questions (FAQs)
Section 1: General Principles & Analytical Considerations

Question: My degradation experiment shows minimal reduction of the parent FCA compound. What are the primary factors limiting degradation?

Answer: The extreme stability of the carbon-fluorine (C-F) bond is the fundamental challenge in degrading fluorinated carboxylic acids.[1] Conventional chemical treatments are often insufficient to break this bond.[1] The success of any degradation strategy hinges on generating highly energetic conditions or reactive species capable of overcoming this stability. Key limiting factors include:

  • Insufficient Energy Input: Methods like sonolysis, photolysis, and electrochemical oxidation require a critical level of energy to initiate bond cleavage.

  • Reaction Mechanism: The primary degradation mechanism must be appropriate for the target molecule. For instance, oxidative degradation often starts at the carboxylic acid headgroup.[2][3]

  • Matrix Effects: Components in your sample matrix (e.g., natural organic matter, inorganic ions in groundwater) can scavenge reactive species or compete for active sites on catalysts, significantly reducing efficiency.[4][5][6]

  • Mass Transfer Limitations: In heterogeneous systems (e.g., photocatalysis, electrochemical oxidation), the rate at which FCA molecules transfer from the bulk solution to the active surface of the catalyst or electrode can be the rate-limiting step.[3][7]

Question: How can I confidently identify the intermediate products of FCA degradation?

Answer: Identifying transient intermediates is crucial for elucidating degradation pathways. The standard approach is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[8][9] However, several challenges exist:

  • Lack of Standards: Many intermediate products are not commercially available as analytical standards. Identification often relies on high-resolution mass spectrometry (HRMS) to determine accurate mass and propose elemental formulas.[10]

  • Isomer Differentiation: Different isomers may be formed, which can be difficult to separate and identify without specific standards.

  • Precursor Transformations: Be aware that some precursor compounds can transform into terminal PFCAs during sample storage or the analytical process itself.[11]

For robust identification, a combination of targeted analysis for expected intermediates (e.g., shorter-chain PFCAs) and non-targeted analysis using HRMS is recommended.[10]

Question: I am observing significant variability and poor reproducibility in my LC-MS/MS quantification. What are the common sources of error in PFAS analysis?

Answer: PFAS analysis is notoriously prone to error due to their ubiquitous nature and analytical behavior.[12]

  • Background Contamination: A primary source of error is background contamination from lab equipment, reagents, and even personal care products.[13][14] All consumables (vials, tubing, solvents) should be certified PFAS-free or rigorously tested.[9]

  • Matrix Effects: Co-extracted substances from your sample can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification.[15][16][17] The use of isotopically labeled internal standards is critical to correct for these effects, though they may not fully compensate in highly complex matrices.[15]

  • Carryover: PFAS can adhere to surfaces in the LC system, leading to carryover between injections. A rigorous flushing routine is essential.[13]

A troubleshooting workflow for analytical issues is presented below.

Troubleshooting Flowchart: Low Analyte Recovery in LC-MS/MS

A common issue encountered during the analysis of degradation experiment samples.

G start Low Analyte Recovery or High Variability contamination_check 1. Check for Contamination start->contamination_check run_blanks Analyze Reagent Blanks & Instrument Blanks contamination_check->run_blanks blanks_ok Blanks Clean? run_blanks->blanks_ok source_id Identify & Eliminate Source: - Reagents (e.g., Ammonium Acetate) - Consumables (Vials, Filters) - System Carryover blanks_ok->source_id No matrix_check 2. Assess Matrix Effects blanks_ok->matrix_check Yes spike_recovery Perform Spike-Recovery in Sample Matrix matrix_check->spike_recovery recovery_ok Recovery within 70-130%? spike_recovery->recovery_ok mitigate_matrix Mitigate Matrix Effects: - Dilute Sample - Optimize Sample Cleanup (SPE) - Use Matrix-Matched Calibrants recovery_ok->mitigate_matrix No method_check 3. Verify Method Parameters recovery_ok->method_check Yes check_is Check Internal Standard (IS) Response method_check->check_is is_ok IS Response Stable? check_is->is_ok is_issue Troubleshoot IS: - Wrong IS for analyte? - Degradation of IS? - Inconsistent Spiking? is_ok->is_issue No check_spe Evaluate SPE Protocol: - Breakthrough? - Incomplete Elution? is_ok->check_spe Yes

Caption: Troubleshooting workflow for low analyte recovery.

Section 2: Specific Degradation Technologies

Question: My photocatalytic degradation of PFOA using TiO₂ is inefficient. How can I improve it?

Answer: The efficiency of TiO₂ photocatalysis for PFCAs can be limited but is highly dependent on experimental conditions.

  • Acidic pH is Crucial: Lowering the pH enhances the decomposition of PFCAs.[18] An acidic medium promotes the creation and sustenance of photoholes on the TiO₂ surface, which are the primary oxidation sites for PFCAs.[18]

  • Role of Oxygen: Oxygen serves as both an oxidant and an electron acceptor, preventing the recombination of electron-hole pairs.[18] Ensure your solution is adequately aerated.

  • Chain Length Dependence: Longer-chain PFCAs often show higher degradation rates than shorter-chain ones in certain systems.[2]

  • Mechanism: The process typically involves the decomposition of the parent PFCA into shorter-chain PFCAs and fluoride ions.[18] Complete mineralization is often difficult to achieve.[18]

Question: I'm performing sonochemical degradation of PFCAs in groundwater, and the rate is much lower than in pure water. Why is this happening?

Answer: This is a classic case of matrix interference. The high temperatures generated at the bubble-water interface during acoustic cavitation are responsible for pyrolytic degradation of PFCAs.[4]

  • Volatile Organic Compounds (VOCs): VOCs in the groundwater can scavenge radicals and compete with PFCAs for the high-temperature interfacial region, reducing degradation efficiency.[4]

  • Inorganic Anions: Certain anions, particularly bicarbonate (HCO₃⁻), have been shown to reduce sonochemical degradation rates.[5][6] This is hypothesized to be due to their interaction with the bubble-water interface.[6] Acidifying the sample to remove bicarbonate as CO₂ can sometimes rectify this rate reduction.[5]

Matrix Component Effect on Sonochemical Degradation Rate of PFOA/PFOS Reference
Volatile OrganicsNegative (Reduced Rate)[4]
Bicarbonate (HCO₃⁻)Negative (Reduced Rate)[5][6]
Sulfate (SO₄²⁻)Negative (Reduced Rate)[5]
Perchlorate (ClO₄⁻)Positive (Enhanced Rate)[5]
Chloride (Cl⁻), Nitrate (NO₃⁻)Moderate Enhancement or Negligible Effect[5]

Question: In my electrochemical oxidation experiment, what is the best anode material to use, and what degradation pathway should I expect?

Answer: Anode material is a critical factor determining the efficiency and mechanism of electrochemical oxidation.[19]

  • High-Performing Anodes: Boron-doped diamond (BDD) electrodes are highly effective, often achieving over 99% removal for various PFAS.[20] Magnéli phase titanium suboxides (e.g., Ti₄O₇) are also promising.[21] These materials have high oxygen evolution potential, which favors the oxidation of refractory compounds like PFCAs.

  • Degradation Pathways: Degradation can occur via two main routes:

    • Direct Oxidation: An electron is transferred directly from the PFCA molecule to the anode.[19][21] This is often the rate-limiting step.[22]

    • Indirect Oxidation: The process is mediated by powerful, electrochemically generated oxidants, most notably hydroxyl radicals (•OH).[19] However, recent studies suggest that direct electron transfer (oxidation by valence band holes, h⁺) may dominate PFCA mineralization.

  • Mechanism: The process typically starts with the decarboxylation of the carboxylic acid group.[3] This is followed by a series of reactions that can lead to the stepwise removal of CF₂ units or other complex pathways that do not necessarily generate shorter-chain PFCAs as stable intermediates.[7][23]

Question: Can fluorinated carboxylic acids be degraded by microorganisms?

Answer: While perfluorinated acids are generally considered recalcitrant to microbial degradation, recent research has shown that biotransformation is possible under specific conditions and for specific molecular structures.[24][25][26]

  • Anaerobic Conditions are Key: Reductive defluorination by anaerobic microbial communities has been demonstrated.[24][25]

  • Structural Requirements: The presence of a carbon-carbon double bond (unsaturation), particularly near the carboxyl group (α,β-unsaturation), appears to be a crucial feature for microbial attack.[24][25][26]

  • Combined Pathways: A potential strategy involves anaerobic microbes breaking down a complex FCA into smaller, partially defluorinated products, which could then be further degraded by aerobic microorganisms.[24] This highlights the potential of microbial consortia.[24]

Experimental Protocols & Workflows
Protocol 1: General Experimental Workflow for a Degradation Study

This diagram outlines the critical steps for any FCA degradation experiment, from initial setup to final analysis.

Caption: General experimental workflow for FCA degradation studies.

Protocol 2: Step-by-Step Heterogeneous Photocatalysis of PFOA

This protocol provides a framework for a typical photocatalytic degradation experiment based on common methodologies.[18]

  • Reagent and Reactor Preparation:

    • Prepare a stock solution of Perfluorooctanoic acid (PFOA) in PFAS-free water (e.g., 50 mg/L).

    • Weigh the TiO₂ photocatalyst (e.g., Degussa P25) to achieve a desired loading (e.g., 1 g/L).

    • Set up a quartz photoreactor vessel with a magnetic stirrer and a UV lamp source (e.g., mercury lamp). Ensure the reactor is equipped with ports for sampling and aeration.

  • Experimental Procedure:

    • Add the desired volume of PFOA stock solution to the reactor and dilute to the final volume with PFAS-free water.

    • Adjust the pH of the solution to an acidic value (e.g., pH 3) using perchloric acid. Perchloric acid is often used as it is a poor ligand and does not readily adsorb to the TiO₂ surface.[18]

    • Add the TiO₂ catalyst to the solution.

    • Stir the suspension in the dark for 30-60 minutes to allow for adsorption/desorption equilibrium to be reached between the PFOA and the catalyst surface.

    • Take an initial (t=0) sample.

    • Turn on the UV lamp to initiate the photoreaction. Simultaneously, begin bubbling air or pure oxygen through the solution at a constant flow rate.

    • Collect aliquots (e.g., 1-2 mL) at set time intervals (e.g., 0, 15, 30, 60, 120, 240 min).

  • Sample Processing and Analysis:

    • Immediately after collection, filter each sample through a 0.22 µm syringe filter (ensure filter material is PFAS-free, e.g., polypropylene) to remove the TiO₂ catalyst.

    • Analyze the filtrate for the remaining PFOA concentration and the formation of shorter-chain PFCA intermediates using LC-MS/MS.

    • Analyze the filtrate for the concentration of fluoride ions (F⁻) using an ion chromatograph with a conductivity detector to determine the extent of mineralization.

Visualizing Degradation Pathways

The degradation of long-chain PFCAs often proceeds through the loss of the carboxyl group followed by the sequential shortening of the perfluoroalkyl chain. However, other pathways exist.[27]

Generalized Degradation Pathway of a Perfluorinated Carboxylic Acid (PFCA)

G Simplified PFCA Degradation via Decarboxylation & Chain Shortening PFCAn CnF2n+1COOH Parent PFCA (e.g., PFOA) Radical CnF2n+1• Perfluoroalkyl Radical PFCAn->Radical PFCAn_1 Cn-1F2n-1COOH Shorter-chain PFCA Radical->PFCAn_1 + H2O - HF Fluoride {F- | Fluoride Ion} PFCAn_1->Fluoride Further Degradation CO2 {CO2 | Carbon Dioxide} PFCAn_1->CO2

Caption: Simplified PFCA degradation via decarboxylation.

This represents a common but not universal pathway. For example, thermal degradation may produce perfluorinated α-lactones as intermediates,[23] while other methods might involve H/F exchange or C-O bond cleavage in ether-containing structures.[28][29]

References
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  • Che, S., Zhang, S., & Men, Y. (2022). Microbial Defluorination of Unsaturated Per- and Polyfluorinated Carboxylic Acids under Anaerobic and Aerobic Conditions: A Structure Specificity Study. ACS Publications. [Link]

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  • Janda, V., & Baudisova, D. (2021). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. National Institutes of Health. [Link]

  • da Silva, J. A. F., & da Silva, E. A. (2022). Nanomaterial-Based Advanced Oxidation/Reduction Processes for the Degradation of PFAS. MDPI. [Link]

  • Che, S., Zhang, S., & Men, Y. (2022). Microbial Defluorination of Unsaturated Per- and Polyfluorinated Carboxylic Acids under Anaerobic and Aerobic Conditions: A Structure Specificity Study. ResearchGate. [Link]

  • Verma, G., & Head, L. M. (2024). Defluorination Mechanisms and Real-Time Dynamics of Per- and Polyfluoroalkyl Substances on Electrified Surfaces. ChemRxiv. [Link]

  • Trang, B., Li, Y., & Dichtel, W. R. (2022). Low-temperature mineralization of perfluorocarboxylic acids. Science. [Link]

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  • Liu, J., & Mejia Avendaño, S. (2013). Microbial degradation of polyfluoroalkyl chemicals in the environment: a review. PubMed. [Link]

  • Chen, J., Zhang, P., & Liu, J. (2007). Photodegradation of perfluorooctanoic acid by 185 nm vacuum ultraviolet light. PubMed. [Link]

  • Liu, S., Hopkins, Z. R., & Schrlau, J. E. (2024). Challenges in PFAS Postdegradation Analysis: Insights from the PFAS-CTAB Model System. ACS Publications. [Link]

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Technical Support Center: Strategies for Enhancing the Stability of Furan-Based Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to advancing your research with furan-based polymers. This guide is designed for researchers, scientists, and professionals in drug development who are working with these promising bio-based materials. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to optimize your polymer systems for enhanced performance and reliability.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of furan-based polymers, providing concise and scientifically grounded answers.

Q1: What are the primary factors that contribute to the instability of furan-based polymers?

A1: The instability of furan-based polymers primarily stems from the chemical structure of the furan ring itself. The furan heterocycle is susceptible to oxidation, particularly at elevated temperatures, which can lead to chain scission, crosslinking, and the formation of colored byproducts. Additionally, the presence of residual impurities from synthesis, such as monomers, solvents, or catalyst residues, can initiate degradation at lower temperatures than expected. The molecular weight of the polymer also plays a role, with lower molecular weight polymers generally exhibiting lower thermal stability.

Q2: What is the typical thermal decomposition temperature for furan-based polyesters?

A2: The thermal stability of furan-based polyesters can vary significantly depending on their specific chemical structure, molecular weight, and purity. For example, poly(ethylene 2,5-furandicarboxylate) (PEF) is known to be thermally stable up to approximately 350°C. Other derivatives, such as poly(hexamethylene 2,5-furan dicarboxylate) (PHF), also show decomposition starting above 350°C. However, factors such as the presence of aliphatic segments in the polymer backbone can influence these values[1].

Q3: Can furan-based polymers be recycled?

A3: Yes, one of the exciting aspects of certain furan-based polymers is their potential for recyclability. Through the use of thermoreversible cross-linking, such as the Diels-Alder reaction between furan and maleimide groups, it is possible to create polymer networks that can be de-crosslinked at elevated temperatures, allowing for reprocessing and healing of the material[2][3]. This dynamic covalent chemistry opens the door to creating more sustainable and circular polymer systems.

Q4: Are there any safety concerns associated with the degradation of furan-based polymers?

A4: The thermal degradation of furan-based materials can lead to the formation of various volatile organic compounds, including furan itself[4]. Furan is classified as a possible human carcinogen, and therefore, appropriate safety precautions, such as adequate ventilation and the use of personal protective equipment, should be taken when processing these polymers at high temperatures[5]. It is crucial to be aware of the potential hazards and to handle these materials in a well-controlled laboratory or industrial setting.

Troubleshooting Guides

This section provides practical solutions to specific problems you may encounter during your experiments with furan-based polymers.

Issue 1: My furan-based polymer is degrading at a lower temperature than anticipated.

Potential Causes:

  • Impurities: The presence of residual monomers, solvents, or catalyst residues can act as initiation sites for thermal degradation, significantly lowering the decomposition temperature. Impurities in monomers, such as furan itself, can also negatively impact the thermal stability of the final polymer[6][7].

  • Low Molecular Weight: Polymers with a lower degree of polymerization have a higher concentration of chain ends, which are often less stable and can initiate degradation at lower temperatures.

  • Oxidative Degradation: The furan ring is susceptible to oxidation, especially in the presence of oxygen at elevated temperatures. This can lead to a rapid decrease in thermal stability.

  • Incorrect Thermal Analysis Parameters: Inaccurate measurements from Thermogravimetric Analysis (TGA) can be misleading. A high heating rate can artificially shift the decomposition temperature to a higher value, while a very slow rate might reveal an earlier onset of degradation than expected under processing conditions.

Recommended Solutions:

  • Purification: Thoroughly purify your polymer to remove any low molecular weight impurities. Techniques such as precipitation in a non-solvent or dialysis can be effective. Ensure the polymer is completely dried under vacuum to eliminate residual solvents.

  • Optimize Synthesis for Higher Molecular Weight: Adjust your polymerization conditions to target a higher molecular weight. For polyesters, techniques like solid-state polycondensation (SSP) can be employed to increase the molecular weight of a pre-polymer[8].

  • Utilize an Inert Atmosphere: Whenever possible, process and handle the polymer under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation. This is particularly important during thermal analysis and high-temperature processing steps.

  • Standardize TGA/DSC Parameters: Use standardized heating rates (e.g., 10 or 20 °C/min) for your thermal analysis to ensure comparability of your results with literature data.

Issue 2: My furan-based polymer is showing significant discoloration (e.g., yellowing or browning) during melt processing.

Potential Causes:

  • Formation of Conjugated Systems: Thermal degradation can lead to the formation of conjugated double bonds along the polymer backbone. These conjugated systems can absorb light in the visible spectrum, resulting in discoloration.

  • Oxidation: The furan ring's susceptibility to oxidation can lead to the formation of colored byproducts. This is often exacerbated by the presence of oxygen during melt processing.

  • Harsh Processing Conditions: Excessively high temperatures or long residence times during melt processing can accelerate degradation and discoloration[9].

Recommended Solutions:

  • Incorporate Antioxidants: The addition of antioxidants is a highly effective strategy to mitigate discoloration. Antioxidants work by interrupting the oxidative degradation process[10].

    • Primary Antioxidants (Radical Scavengers): Hindered phenolic antioxidants are commonly used. They donate a hydrogen atom to reactive radical species, terminating the degradation chain reaction[11].

    • Secondary Antioxidants (Peroxide Decomposers): Phosphite-based antioxidants can be used in conjunction with primary antioxidants to decompose hydroperoxides, which are unstable intermediates in the oxidation process.

  • Process Under an Inert Atmosphere: As with preventing premature degradation, processing in an oxygen-free environment is crucial to minimize discoloration.

  • Optimize Processing Conditions: Carefully control the processing temperature and minimize the residence time in the melt to reduce the extent of thermal degradation.

  • "Phenol-Free" Stabilization Systems: In color-critical applications, consider using "phenol-free" stabilization systems to avoid discoloration that can sometimes be associated with the transformation products of phenolic antioxidants[12].

Strategies for Enhancing Stability: Protocols and Mechanisms

This section provides detailed protocols for key stabilization strategies and visual diagrams to illustrate the underlying mechanisms.

Strategy 1: Thermoreversible Crosslinking via Diels-Alder Reaction

Introducing cross-links between polymer chains restricts their thermal motion and significantly increases the degradation temperature. The thermoreversible Diels-Alder reaction between furan moieties on the polymer backbone and a bismaleimide crosslinker is a highly effective method for achieving this.[3]

Experimental Protocol: Crosslinking of a Furan-Based Polyester with Bismaleimide

  • Dissolution: Separately dissolve the furan-containing polyester (e.g., 0.50 g) and the bismaleimide (e.g., BM-689) in a suitable solvent like chloroform (e.g., 4 mL and 1 mL, respectively)[3]. The molar ratio of furan to maleimide groups can be varied (e.g., 1.0:0.50 or 1.0:0.25) to control the crosslink density[3][13].

  • Mixing and Casting: Combine the two solutions and pour the mixture into an open mold.

  • Crosslinking and Solvent Evaporation: Place the mold on a preheated hot plate at a moderate temperature (e.g., 55-60 °C) to facilitate the Diels-Alder reaction and allow the solvent to evaporate over an extended period (e.g., 16 hours)[3].

  • Final Curing: Transfer the mold to an oven at a similar temperature (e.g., 60 °C) for a final curing step (e.g., 6 hours) to ensure complete reaction[3].

  • Characterization: The resulting crosslinked polymer can be characterized by its insolubility in solvents at room temperature. The reversibility of the crosslinking can be confirmed by heating the material to a higher temperature (e.g., 120 °C), at which point it should dissolve as the retro-Diels-Alder reaction occurs[3][14].

Diagram: Diels-Alder Crosslinking Mechanism

Diels_Alder_Crosslinking cluster_reactants Reactants cluster_product Product Furan-Polymer_1 Furan-containing Polymer Chain Crosslinked_Network Thermoreversible Crosslinked Network Furan-Polymer_1->Crosslinked_Network Diels-Alder Reaction Bismaleimide Bismaleimide Crosslinker Bismaleimide->Crosslinked_Network Furan-Polymer_2 Furan-containing Polymer Chain Furan-Polymer_2->Crosslinked_Network Crosslinked_Network->Furan-Polymer_1 Retro-Diels-Alder (Heat) Crosslinked_Network->Bismaleimide Crosslinked_Network->Furan-Polymer_2 Nanocomposite_Workflow Start Start Dispersion Disperse Nanoparticles in Solvent (Ultrasonication) Start->Dispersion Dissolution Dissolve Furan Polymer in Solvent Start->Dissolution Mixing Mix Nanoparticle Dispersion and Polymer Solution (Vigorous Stirring) Dispersion->Mixing Dissolution->Mixing Casting Cast Mixture and Evaporate Solvent Mixing->Casting Drying Dry Nanocomposite Film under Vacuum Casting->Drying Characterization Characterize Thermal and Mechanical Properties Drying->Characterization End End Characterization->End Antioxidant_Mechanism cluster_degradation Oxidative Degradation Cycle cluster_stabilization Stabilization by Antioxidants Polymer Polymer Chain Radical Polymer Radical (P.) Polymer->Radical Initiation (Heat, Stress) Peroxy_Radical Peroxy Radical (POO.) Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + PH Stable_Radical Stable Antioxidant Radical Peroxy_Radical->Stable_Radical Radical Scavenging Degraded_Polymer Degraded Polymer (Chain Scission, etc.) Hydroperoxide->Degraded_Polymer Decomposition Stable_Products Stable, Non-radical Products Hydroperoxide->Stable_Products Decomposition Primary_AO Primary Antioxidant (e.g., Phenolic) Primary_AO->Stable_Radical Secondary_AO Secondary Antioxidant (e.g., Phosphite) Secondary_AO->Stable_Products

Sources

Technical Support Center: One-Pot Synthesis Strategies for Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for one-pot synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to design, optimize, and troubleshoot multi-step synthetic sequences performed in a single reaction vessel. As a strategy, one-pot synthesis offers profound advantages in efficiency, sustainability, and resource management by eliminating the need for intermediate isolation and purification.[1][2] However, the complexity of a reaction mixture containing multiple reagents, catalysts, and intermediates presents unique challenges.[3][4]

This document provides field-proven insights and solutions to common problems encountered during these experiments, grounding practical advice in fundamental chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts to build a strong understanding of one-pot synthesis design.

Q1: What are the primary classifications of one-pot synthesis?

A: One-pot syntheses are generally categorized into three main types based on how the transformations occur.[5] Understanding these distinctions is critical for reaction design and troubleshooting.

  • Cascade (or Domino) Reactions: A sequence of intramolecular or intermolecular transformations where each subsequent reaction is triggered by the functionality formed in the previous step, all under the same reaction conditions.[6][7] The process is self-propagating after an initial trigger.

  • Multicomponent Reactions (MCRs): Three or more reactants are combined in a single operation to form a product that incorporates portions of all reactants.[8][9] MCRs are highly convergent and excellent for building molecular diversity.

  • One-Pot Stepwise Synthesis (OPSS): Multiple reaction steps are performed sequentially in the same vessel, but conditions (e.g., temperature, reagents) are altered at each stage.[5] This offers greater flexibility than cascade reactions as incompatible reagents can be added sequentially.[1]

G cluster_0 One-Pot Synthesis Strategies A Cascade / Domino Reaction A_desc Single trigger, constant conditions, self-propagating sequence. A->A_desc B Multicomponent Reaction (MCR) B_desc ≥3 reactants combined in a single operation to form one product. B->B_desc C One-Pot Stepwise Synthesis (OPSS) C_desc Sequential steps, conditions/reagents changed for each step. C->C_desc

Caption: Classifications of one-pot synthesis strategies.

Q2: What are the key challenges when designing a one-pot synthesis?

A: The primary challenge is ensuring the compatibility of all starting materials, intermediates, reagents, catalysts, and byproducts within the same flask.[10] Key considerations include:

  • Reagent and Catalyst Incompatibility: A reagent for step two might quench the catalyst for step one. For instance, a strong base added for a deprotonation may neutralize an acid catalyst required for a prior cyclization.

  • Solvent Compromise: A single solvent must be suitable for all reaction steps, which may have different polarity or temperature requirements. Finding a "compromise" solvent that allows all stages to proceed effectively can be demanding.[3]

  • Byproduct Interference: Byproducts from one step can inhibit or react in subsequent steps. For example, the phosphate byproduct from a Horner-Wadsworth-Emmons reaction can interfere with acid-sensitive catalysts downstream.[11]

  • Reaction Monitoring: Tracking the consumption of intermediates in a complex mixture is difficult. It is crucial to know when one step is complete before initiating the next.[3]

Q3: How can I effectively monitor the progress of a one-pot reaction?

A: Analytical monitoring is non-negotiable for a successful one-pot synthesis. Simply mixing reagents and hoping for the best is a recipe for failure.

  • Thin-Layer Chromatography (TLC): The simplest method. Before adding reagents for the next step, take a small aliquot of the reaction mixture. Run a TLC alongside the starting material and, if available, the expected intermediate. This confirms the completion of the current step.

  • Crude NMR/MS: For more complex mixtures, diluting an aliquot and taking a quick ¹H NMR or running a direct-injection mass spectrum can provide definitive evidence of intermediate formation and consumption.

  • Process Analytical Technology (PAT): In a development setting, in-situ monitoring tools like FT-IR or Raman spectroscopy can track the concentration of key species in real-time without sampling, offering precise control over when to add the next reagent.[3]

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental failures. The underlying logic is to isolate the problematic step and address the root cause.

G Start Low or No Yield CheckTLC Analyze reaction mixture (TLC, LC-MS, Crude NMR) Start->CheckTLC Identify What is the major species? CheckTLC->Identify SM Starting Material Identify->SM Intermediate Intermediate Identify->Intermediate SideProduct Complex Mixture / Side Product Identify->SideProduct Step1Fail Step 1 Failed SM->Step1Fail Step2Fail Subsequent Step Failed Intermediate->Step2Fail SelectivityFail Selectivity Issue SideProduct->SelectivityFail Sol_Step1 Action: Maximize conversion of Step 1. Increase temp/time, check reagent purity. Step1Fail->Sol_Step1 Sol_Step2 Action: Investigate catalyst poisoning or reagent incompatibility for the failed step. Step2Fail->Sol_Step2 Sol_Selectivity Action: Re-evaluate conditions. Lower temp, change solvent/catalyst. SelectivityFail->Sol_Selectivity

Caption: Troubleshooting workflow for low-yield one-pot reactions.

Q: My reaction gives a low yield of the final product. Where do I start?

A: A low yield is the most common failure mode. The key is to determine which step failed.

  • Identify the Point of Failure: Before extensive optimization, you must know if the first step was incomplete, or if a subsequent step failed. Run the reaction again and take an aliquot for analysis (TLC, LC-MS) after the time allotted for each step.

  • Probable Cause 1: Incomplete Conversion of an Early Step.

    • Why it happens: The conditions chosen were a "compromise" that was too great, leading to sluggish kinetics for one transformation. Leftover starting material from step one can complicate subsequent steps and the final purification.

    • Solution: Maximize the conversion of the initial reaction.[5] Before designing a one-pot sequence, optimize each step individually to find robust conditions. You may need to increase the temperature or reaction time for the first step, then cool the vessel before adding reagents for the second, more sensitive step.

  • Probable Cause 2: Catalyst Deactivation or Reagent Incompatibility.

    • Why it happens: A reagent or byproduct from step 'A' is poisoning the catalyst for step 'B'. For example, if step 'A' is a Sonogashira coupling (Pd/Cu catalyst) and step 'B' is an acid-catalyzed cyclization, the amine base (e.g., Et₃N) from the coupling will neutralize the acid catalyst.

    • Solution:

      • Sequential Addition: Ensure incompatible reagents are never active at the same time. In the example above, one could add the acid for step 'B' which would also serve to quench the amine from step 'A'.

      • Orthogonal Catalysis: Choose catalysts that do not interfere with each other. This is a significant challenge but a core focus of multicatalysis research.[12]

      • Check Substrate Scope: Ensure your specific substrate is tolerant of all planned conditions. A functional group on your starting material may be unexpectedly interfering.[5]

Q: My final product is a complex, inseparable mixture. What went wrong?

A: This typically points to a lack of selectivity or interference from byproducts.

  • Probable Cause 1: Functional Group Intolerance.

    • Why it happens: A reagent intended for one transformation is reacting with a functional group elsewhere on an intermediate. For example, a reducing agent meant for a nitro group might also reduce a ketone if not chosen carefully.

    • Solution:

      • Re-evaluate Reagent Choice: Select more chemoselective reagents. For the above example, a catalytic transfer hydrogenation might be more selective for the nitro group than a harsher reagent like NaBH₄ under certain conditions.

      • Protecting Groups: While the goal is often to avoid them, a temporary protecting group that can be removed in situ might be necessary to mask a reactive functional group during a specific step.[13]

  • Probable Cause 2: Byproduct-Induced Side Reactions.

    • Why it happens: A seemingly innocuous byproduct from step one (e.g., water, an acid, or a salt) alters the chemical environment and promotes undesired pathways in step two.

    • Solution:

      • In-situ Quenching/Scavenging: Add a reagent to neutralize or remove the problematic byproduct before the next step. For example, adding molecular sieves to adsorb water generated in a condensation step before initiating a water-sensitive reaction.

      • Reaction Selection: Choose reactions that generate minimal or benign byproducts.[11] For instance, an addition reaction is inherently cleaner than a condensation that produces water.

Section 3: Data & Reagent Considerations

Careful planning of solvents and reagents is foundational to success.

Table 1: Solvent Selection for One-Pot Synthesis

SolventPolarityBoiling Point (°C)Common Applications & Compatibility Notes
TolueneNon-polar111Good for many transition-metal catalyses. Can often azeotropically remove water.
Tetrahydrofuran (THF)Polar Aprotic66Excellent solvating properties. Peroxide formation risk. Can be incompatible with strong acids.
Acetonitrile (MeCN)Polar Aprotic82Common in polar reactions. Can coordinate to metal centers, sometimes inhibiting catalysis.
Dichloromethane (DCM)Polar Aprotic40Volatile, useful for reactions near room temp. Can be reactive with strong nucleophiles.
N,N-Dimethylformamide (DMF)Polar Aprotic153High boiling point, good for high-temp reactions. Difficult to remove; can decompose to form amines.
Ethanol (EtOH)Polar Protic78Protic nature can interfere with organometallics or strong bases. Good for reductions, some condensations.

Table 2: Reagent Compatibility Checklist

QuestionWhy It MattersExample
Are any reagents strong acids or bases? Risk of neutralizing other reagents/catalysts or causing undesired side reactions (e.g., elimination, hydrolysis).A Grignard reagent (strong base/nucleophile) will be quenched by an acidic catalyst like p-TsOH.
Does any step generate water? Water can hydrolyze sensitive functional groups or deactivate water-sensitive reagents (e.g., organometallics, some Lewis acids).A Fischer esterification generates H₂O, which would prevent a subsequent Grignard addition.
Are any catalysts known to be sensitive? Transition metal catalysts can be "poisoned" by species like thiols, phosphines, or even byproducts from other steps.A Pd(PPh₃)₄ catalyst can be inhibited by excess phosphine byproduct from a Wittig reaction.
Are any intermediates unstable? Highly reactive or unstable intermediates must be consumed quickly by the next step to avoid decomposition or side reactions.Generating an unstable ylide in situ for immediate reaction is a classic one-pot strategy.[11]
Section 4: Example Protocol: One-Pot Gassman Indole Synthesis

This protocol illustrates the stepwise addition of reagents and control of reaction conditions in a one-pot procedure.

Objective: Synthesize 2-methylindole from aniline.

Reaction Steps:

  • S-Chlorination: Aniline is reacted with t-butyl hypochlorite (t-BuOCl) to form the N-chloroaniline.

  • Ylide Formation: The N-chloroaniline is reacted with a thioether to form a sulfonium salt, which is then deprotonated to form a sulfonium ylide.

  • [3][14]-Sigmatropic Rearrangement & Cyclization: The ylide rearranges and the resulting intermediate is cyclized to form the indole product.

Step-by-Step Methodology:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an N₂ atmosphere, add aniline (1.0 eq) and dry dichloromethane (DCM, 0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Step 1 (Chlorination): Add t-butyl hypochlorite (1.05 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the reaction at -78 °C for 30 minutes.

    • Self-Validation: At this point, a TLC analysis should show complete consumption of aniline.

  • Step 2 (Ylide Formation): In a single portion, add methylthioacetone (1.1 eq). Stir for 15 minutes at -78 °C. Then, add triethylamine (Et₃N, 1.2 eq) dropwise. The solution may change color.

  • Step 3 (Rearrangement/Cyclization): Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Self-Validation: Monitor the reaction by TLC until the intermediate formed after thioether addition is fully consumed.

  • Workup: Quench the reaction by adding 20 mL of water. Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (e.g., 95:5 Hexanes:EtOAc) to yield the 2-methylindole product.

References
  • Zhang, C., & Yi, W. (2021). Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. Frontiers in Chemistry. [Link]

  • Broadwater, S. J., & McQuade, D. T. (2005). One-pot multi-step synthesis: A challenge spawning innovation. Organic & Biomolecular Chemistry. [Link]

  • Kumar, A., & Sharma, S. (2023). One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing. International Journal of Pharmaceutical Sciences. [Link]

  • Banik, B. K. (2017). One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests. Modern Chemistry & Applications. [Link]

  • Wikipedia contributors. (n.d.). One-pot synthesis. Wikipedia. [Link]

  • Hayashi, Y. (2016). Pot economy and one-pot synthesis. Chemical Science. [Link]

  • Quora. (2016). What is the Principle of one pot synthesis? & advantages and disadvantages?. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Chemistry Stack Exchange. (2015). The difference between one pot synthetic method and one step reaction. [Link]

  • Element 39. (2022). "One-Pot" Synthesis [Video]. YouTube. [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition. [Link]

  • de la Torre, J. C., & Sierra, M. A. (2018). Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. Catalysts. [Link]

  • Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews. [Link]

  • Martínez, A. G., & Barroso, S. (2021). Challenges and Opportunities in Multicatalysis. ACS Catalysis. [Link]

  • Kocienski, P. J. (n.d.). Protective Groups. University of Leeds. [Link]

  • Ion, R. M., & Ion, A. C. (2001). DOMINO REACTIONS – A VERSATILE SYNTHETIC METHODOLOGY IN ORGANIC CHEMISTRY. PART I. Annals of West University of Timişoara, Series of Chemistry. [Link]

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Validation & Comparative

A Comparative Guide to Carbonic Anhydrase Inhibitors: Evaluating 1-(2,6-Difluorophenyl)cyclobutanecarboxylic Acid Against Established Clinical Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid, a compound of research interest, with established enzyme inhibitors targeting the carbonic anhydrase family. While direct experimental data on the inhibitory activity of this compound is not yet prevalent in public literature, its structural features—namely the carboxylic acid moiety and the difluorophenyl group—suggest a potential role as a carbonic anhydrase inhibitor. This guide will, therefore, proceed on this hypothesis, offering a framework for its evaluation and a detailed comparison with clinically relevant carbonic anhydrase inhibitors.

The Target: Carbonic Anhydrases - Ubiquitous Metalloenzymes with Diverse Roles

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO2) and water to bicarbonate and protons.[1] This seemingly simple reaction is fundamental to a host of physiological processes, including respiration, pH homeostasis, and fluid balance.[1] In humans, there are 15 known isoforms of carbonic anhydrase, each with distinct tissue distribution and subcellular localization, making them attractive targets for therapeutic intervention in a variety of diseases.[2][3]

Dysregulation of CA activity is implicated in several pathologies. For instance, the overactivity of CA II and CA IV in the ciliary body of the eye contributes to the elevated intraocular pressure seen in glaucoma.[4][5] In the central nervous system, CAs are involved in the production of cerebrospinal fluid, and their inhibition can be beneficial in conditions like idiopathic intracranial hypertension.[6] Furthermore, certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer progression and metastasis.[7][8]

The Contender: this compound - A Putative Carbonic Anhydrase Inhibitor

This compound is a synthetic organic compound characterized by a central cyclobutane ring, a carboxylic acid functional group, and a 2,6-difluorophenyl substituent. While its primary application to date has been as a building block in medicinal chemistry, its structure warrants investigation as a potential enzyme inhibitor.

The rationale for hypothesizing its activity against carbonic anhydrase lies in the established mechanisms of non-classical CA inhibitors. The active site of carbonic anhydrases features a zinc ion that is crucial for catalysis.[1] While classical inhibitors like sulfonamides coordinate directly to this zinc ion, a growing class of non-classical inhibitors, including carboxylic acids, have been shown to interact with the active site in a manner that disrupts the enzyme's function.[9][10] The carboxylic acid moiety of this compound could potentially act as a zinc-binding group, or interact with key residues in the active site to inhibit catalysis. The difluorophenyl group can also contribute to binding affinity and selectivity for specific CA isoforms.

The Comparators: Established Carbonic Anhydrase Inhibitors

To provide a meaningful comparison, we will evaluate our compound of interest against three well-characterized carbonic anhydrase inhibitors with distinct profiles:

  • Acetazolamide: A first-generation, systemic carbonic anhydrase inhibitor.[11] It is used as a diuretic, in the treatment of glaucoma, epilepsy, and acute mountain sickness.[6][12]

  • Dorzolamide: A second-generation, topically administered carbonic anhydrase inhibitor primarily used in the treatment of glaucoma.[4][5] Its topical application minimizes systemic side effects.

  • SLC-0111: A more recently developed, isoform-selective inhibitor targeting the tumor-associated CA IX and CA XII.[7][13] It is under investigation as an anti-cancer agent.[14][15]

Performance Comparison: A Data-Driven Analysis

The following table summarizes the inhibitory activity of the established CA inhibitors against key human carbonic anhydrase isoforms. It is important to note that the inhibitory constants (Ki or IC50 values) for this compound are yet to be determined and would require experimental validation using the protocols outlined later in this guide.

InhibitorTarget Isoform(s)Inhibitory Potency (Ki/IC50)Route of AdministrationPrimary Clinical Use
This compound Hypothesized: CA isoformsTo be determinedTo be determinedResearch
Acetazolamide Non-selective (inhibits multiple CA isoforms)hCA I: ~250 nM, hCA II: ~12 nM, hCA IV: ~74 nMOral, IntravenousGlaucoma, Epilepsy, Altitude Sickness, Diuretic
Dorzolamide Primarily CA II and CA IVhCA I: ~600 nM (IC50), hCA II: ~0.18 nM (IC50)Topical (ophthalmic)Glaucoma
SLC-0111 Selective for CA IX and CA XIIhCA IX: ~45 nM, hCA XII: Potent inhibitorOralInvestigational (Cancer)

Data for Acetazolamide and Dorzolamide are compiled from multiple sources.[5] Data for SLC-0111 is based on its known selectivity profile.[13]

Experimental Validation: Protocols for Determining Carbonic Anhydrase Inhibition

The following are detailed protocols for in vitro assays to determine the inhibitory activity of this compound and other compounds against various carbonic anhydrase isoforms.

Stopped-Flow CO2 Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases by directly monitoring the enzyme's physiological reaction.

Principle: A buffered solution containing a pH indicator is rapidly mixed with a CO2-saturated solution. The CA-catalyzed hydration of CO2 produces protons, leading to a change in pH, which is monitored by the change in absorbance of the pH indicator.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES-Tris buffer, pH 7.5, containing 100 mM NaClO4.

    • Enzyme Solution: Prepare a stock solution of the desired human carbonic anhydrase isoform (e.g., hCA II) in the assay buffer. The final concentration in the assay will typically be in the nanomolar range.

    • Inhibitor Solutions: Prepare a stock solution of this compound and control inhibitors (e.g., Acetazolamide) in a suitable solvent (e.g., DMSO). Make serial dilutions in the assay buffer.

    • CO2 Solution: Prepare a saturated solution of CO2 by bubbling CO2 gas through chilled, deionized water.

    • pH Indicator: A suitable pH indicator, such as p-nitrophenol, is included in the assay buffer.

  • Assay Procedure:

    • Equilibrate the enzyme and inhibitor solutions at 25°C.

    • In the stopped-flow instrument, one syringe contains the enzyme and inhibitor solution in the assay buffer with the pH indicator. The other syringe contains the CO2-saturated water.

    • Rapidly mix the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator over time at a specific wavelength.

    • The initial rate of the reaction is determined from the slope of the absorbance versus time curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.

p-Nitrophenyl Acetate (p-NPA) Hydrolysis Assay

This is a colorimetric assay that is simpler to perform than the stopped-flow method and is suitable for high-throughput screening.

Principle: Carbonic anhydrase can catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA), a colorless substrate, to p-nitrophenol (p-NP), a yellow-colored product. The rate of p-NP formation is monitored spectrophotometrically at 405 nm.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO4 buffer, pH 7.6.

    • Enzyme Solution: Prepare a working solution of the CA isoform in the assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the test compound and a positive control (e.g., Acetazolamide) in the assay buffer.

    • Substrate Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, the inhibitor solution (or vehicle for control), and the enzyme solution.

    • Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate solution to each well.

    • Immediately measure the absorbance at 405 nm in a microplate reader in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 values as described for the stopped-flow assay.

Visualizing the Landscape of Carbonic Anhydrase Inhibition

To better understand the relationships and workflows discussed, the following diagrams are provided.

cluster_0 Hypothetical Evaluation Workflow Compound 1-(2,6-Difluorophenyl) cyclobutanecarboxylic acid Hypothesis Putative Carbonic Anhydrase Inhibitor Compound->Hypothesis Structural Analysis Assay In Vitro Inhibition Assays (Stopped-Flow, p-NPA) Hypothesis->Assay Experimental Validation Data Determine IC50/Ki Values Assay->Data Comparison Compare with Established Inhibitors Data->Comparison

Caption: Workflow for the hypothetical evaluation of a novel compound as a carbonic anhydrase inhibitor.

cluster_reaction Catalytic Reaction CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 Hydration H2CO3->CO2_H2O Dehydration HCO3_H HCO3- + H+ H2CO3->HCO3_H Dissociation HCO3_H->H2CO3 Association CA Carbonic Anhydrase (CA II, IV, IX, XII) CA->H2CO3 Inhibition Inhibitor CA Inhibitor (e.g., Acetazolamide, Dorzolamide, This compound) Inhibitor->CA

Caption: The catalytic reaction of carbonic anhydrase and its inhibition.

Conclusion

While this compound remains a compound of research interest with uncharacterized biological activity, its chemical structure provides a compelling rationale for its investigation as a carbonic anhydrase inhibitor. This guide has laid out a comprehensive framework for such an investigation, from the underlying biological context to detailed experimental protocols. By comparing its potential performance against established inhibitors like acetazolamide, dorzolamide, and SLC-0111, researchers can better position this novel compound within the landscape of carbonic anhydrase-targeted therapeutics. The provided methodologies will enable the robust characterization of its inhibitory potency and isoform selectivity, which are critical first steps in the drug discovery and development process.

References

  • Supuran, C. T. (2022). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2245-2256.
  • Guglielmi, P., et al. (2018). A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 707-713.
  • Fisher, Z., et al. (2019). Carbonic anhydrase II in complex with carboxylic acid-based inhibitors.
  • Singh, S., et al. (2013). Structure, function and applications of carbonic anhydrase isozymes. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(3), 590-602.
  • Jamalzadeh, F., et al. (2022). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Oncology, 12, 943992.
  • Hoffman, B. C., et al. (1998). Development of Quantitative Structure−Activity Relationship and Classification Models for a Set of Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 41(12), 2068-2075.
  • IUPHAR/BPS Guide to PHARMACOLOGY. SLC-0111. Retrieved from [Link]

  • De Monte, C., et al. (2018). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1373-1379.
  • Wikipedia. (n.d.). Carbonic anhydrase. Retrieved from [Link]

  • Angeli, A., et al. (2019). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1155-1169.
  • Fisher, Z., et al. (2019). Carbonic anhydrase II in complex with carboxylic acid-based inhibitors. PubMed Central. Retrieved from [Link]

  • Le, A., et al. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. American Journal of Clinical Oncology, 43(7), 484-490.
  • Scribd. (n.d.). Structure Activity Relationship of Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Nocentini, A., et al. (2017). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Medicinal Chemistry Letters, 8(8), 849-854.
  • Hobbs, C., et al. (2021). Structure-Activity Relationship Studies of Acetazolamide-Based Carbonic Anhydrase Inhibitors with Activity against Neisseria gonorrhoeae. ACS Infectious Diseases, 7(7), 1969-1984.
  • Ferraro, M. G., et al. (2022). Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion. Journal of Experimental & Clinical Cancer Research, 41(1), 122.
  • LibreTexts Chemistry. (2023). 2.1: About Carbonic Anhydrase. Retrieved from [Link]

  • YouTube. (2018). Carbonic Anhydrase and Bicarbonate Reabsorption. Retrieved from [Link]

  • Scribd. (n.d.). Structure Activity Relationship of Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Acetazolamide?. Retrieved from [Link]

  • Angeli, A., et al. (2013). Inhibition of the β-class carbonic anhydrases from Mycobacterium tuberculosis with carboxylic acids. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 393-397.
  • Britannica. (2025). Carbonic anhydrase. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Acetazolamide. In StatPearls. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetazolamide. Retrieved from [Link]

  • Guglielmi, P., et al. (2018). A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors. PubMed Central. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of acetazolamide?. Retrieved from [Link]

  • Review of Optometry. (2015). Acetazolamide: Considerations for Systemic Administration. Retrieved from [Link]

  • MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved from [Link]

  • MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved from [Link]

  • Science.gov. (n.d.). anhydrase inhibitor dorzolamide: Topics by Science.gov. Retrieved from [Link]

  • Mount Sinai Scholars Portal. (n.d.). Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. Retrieved from [Link]

  • Sugrue, M. F. (1996). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 12(3), 363-376.
  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]

  • Maren, T. H., et al. (1997). Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 13(1), 23-34.

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A Comparative Analysis of the Biological Efficacy of 1-(2,6-Difluorophenyl)cyclobutanecarboxylic Acid as a Putative Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the biological efficacy of 1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid against other known inhibitors of Fatty Acid Amide Hydrolase (FAAH). The content herein is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for Targeting FAAH with Novel Chemical Scaffolds

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (AEA).[1][2][3] Inhibition of FAAH leads to an increase in the levels of anandamide and other bioactive lipids, which in turn can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[4] This makes FAAH a compelling therapeutic target for a range of neurological and inflammatory disorders.[2][5]

The chemical scaffold of this compound presents a unique combination of a rigid cyclobutane core and a difluorinated phenyl ring. The cyclobutane moiety can enforce a specific conformational restraint on the molecule, potentially leading to higher selectivity and potency for its biological target.[6] The difluorophenyl group is a common feature in many bioactive molecules, often enhancing metabolic stability and modulating binding affinity.[7] While direct biological efficacy data for this specific molecule is not extensively published, its structural characteristics suggest its potential as a modulator of enzymatic activity, possibly as a competitive inhibitor of FAAH.

This guide will therefore explore the hypothetical biological efficacy of this compound as a reversible FAAH inhibitor. We will outline a series of validated experimental protocols to assess its potency, selectivity, and cellular activity in comparison to established irreversible and reversible FAAH inhibitors.

Comparative Compounds

To provide a robust comparison, we have selected two well-characterized FAAH inhibitors with distinct mechanisms of action:

  • PF-04457845 (Redafamdastat): A potent and selective irreversible inhibitor of FAAH that has been evaluated in clinical trials.[8][9][10][11] It acts by covalently modifying the catalytic serine residue of the enzyme.[9]

  • JNJ-42165279: A potent, selective, and slowly reversible FAAH inhibitor that has also undergone clinical investigation for mood and anxiety disorders.[12][13][14][15][16]

Experimental Validation of Biological Efficacy

The following experimental workflows are designed to provide a comprehensive evaluation of the biological efficacy of this compound as a putative FAAH inhibitor.

In Vitro FAAH Enzyme Inhibition Assay

This initial experiment aims to determine the direct inhibitory effect of the test compound on purified FAAH enzyme and to determine its potency (IC50 value).

Workflow Diagram:

FAAH_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound 1-(2,6-Difluorophenyl) cyclobutanecarboxylic acid (in DMSO) Incubation Incubate Enzyme with Test Compounds/Comparators Test_Compound->Incubation Comparators PF-04457845 JNJ-42165279 (in DMSO) Comparators->Incubation FAAH_Enzyme Purified Human FAAH Enzyme FAAH_Enzyme->Incubation Substrate Fluorogenic FAAH Substrate (e.g., AM4054) Add_Substrate Add Fluorogenic Substrate Substrate->Add_Substrate Incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Substrate->Measure_Fluorescence Plot_Data Plot % Inhibition vs. Log[Concentration] Measure_Fluorescence->Plot_Data Calculate_IC50 Calculate IC50 (Non-linear Regression) Plot_Data->Calculate_IC50 Reversibility_Assay cluster_incubation Pre-incubation cluster_dilution Dilution and Activity Measurement High_Conc_Inhibitor High Concentration of Test Compound/Comparators Incubate Incubate Enzyme with Inhibitor High_Conc_Inhibitor->Incubate FAAH_Enzyme FAAH Enzyme FAAH_Enzyme->Incubate Dilute Rapid and Large Dilution of Enzyme-Inhibitor Complex Incubate->Dilute Add_Substrate Add Fluorogenic Substrate Dilute->Add_Substrate Measure_Activity Measure Enzyme Activity Add_Substrate->Measure_Activity

Caption: Workflow for determining the reversibility of FAAH inhibition.

Detailed Protocol:

  • Pre-incubation: Incubate a high concentration (e.g., 100x IC50) of the test compound and comparators with the FAAH enzyme for an extended period (e.g., 60 minutes).

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into assay buffer containing the fluorogenic substrate.

  • Activity Measurement: Immediately measure the enzyme activity over time.

  • Analysis:

    • Reversible Inhibitors: A rapid recovery of enzyme activity will be observed as the inhibitor dissociates from the enzyme upon dilution.

    • Irreversible Inhibitors: Little to no recovery of enzyme activity will be observed, as the covalent bond between the inhibitor and the enzyme is stable to dilution.

Cell-Based FAAH Activity Assay

This assay assesses the ability of the compounds to inhibit FAAH activity within a cellular context, providing insights into cell permeability and target engagement in a more physiologically relevant system.

Workflow Diagram:

Cell_Based_Assay Cell_Culture Culture Human Neuroblastoma Cells (e.g., SH-SY5Y) Treat_Cells Treat Cells with Test Compounds and Comparators Cell_Culture->Treat_Cells Lyse_Cells Lyse Cells and Collect Supernatant Treat_Cells->Lyse_Cells LC_MS_Analysis Quantify Anandamide (AEA) Levels by LC-MS/MS Lyse_Cells->LC_MS_Analysis Data_Analysis Calculate EC50 for AEA Elevation LC_MS_Analysis->Data_Analysis

Caption: Workflow for cell-based FAAH activity assay.

Detailed Protocol:

  • Cell Culture: Culture a human cell line with endogenous FAAH expression (e.g., SH-SY5Y neuroblastoma cells) to confluence in appropriate cell culture plates.

  • Compound Treatment: Treat the cells with various concentrations of this compound and the comparator compounds for a defined period (e.g., 2-4 hours).

  • Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and then lyse them to release intracellular contents.

  • Anandamide Quantification: Collect the cell lysates and quantify the levels of anandamide (AEA) using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Plot the fold-increase in AEA levels against the logarithm of the compound concentration and determine the EC50 value, which represents the concentration required to achieve 50% of the maximal increase in AEA.

Comparative Efficacy Data

The following table summarizes hypothetical, yet plausible, experimental data for this compound in comparison to the established FAAH inhibitors.

CompoundIn Vitro FAAH IC50 (nM)Mechanism of ActionCell-Based AEA Elevation EC50 (nM)
This compound 150Reversible450
PF-04457845 7.2 [8][9][10]Irreversible20
JNJ-42165279 70 [12][14]Reversible (Slow)180

Interpretation of Results and Scientific Discussion

Based on our hypothetical data, this compound demonstrates moderate potency as a reversible FAAH inhibitor. Its in vitro IC50 of 150 nM is higher than that of the highly potent irreversible inhibitor PF-04457845 and the reversible inhibitor JNJ-42165279. This suggests a lower binding affinity for the FAAH active site compared to these clinical candidates.

The cell-based assay results, with an EC50 of 450 nM for anandamide elevation, indicate that the compound is cell-permeable and can engage with its intracellular target. The approximately three-fold shift between the enzymatic IC50 and the cellular EC50 is not uncommon for small molecule inhibitors and can be attributed to factors such as cell membrane permeability, intracellular protein binding, and potential efflux transporter activity.

The reversibility of inhibition for this compound, as would be confirmed by the dilution assay, could be a desirable characteristic. While irreversible inhibitors can offer prolonged target engagement, they also carry a higher risk of off-target effects and idiosyncratic toxicity. A reversible mechanism of action may offer a better safety profile, although this would require further investigation through selectivity profiling against other serine hydrolases and in vivo toxicity studies.

The structure-activity relationship (SAR) of this compound class warrants further exploration. The cyclobutane core and the difluorophenyl moiety are likely key contributors to its activity. Future studies could involve synthesizing and testing analogs with modifications to these groups to potentially improve potency and optimize pharmacokinetic properties. For example, altering the substitution pattern on the phenyl ring or modifying the carboxylic acid group could lead to enhanced interactions with the FAAH active site.

Conclusion

This comparative guide has outlined a comprehensive strategy for validating the biological efficacy of this compound as a putative FAAH inhibitor. Based on our hypothetical data and the established scientific rationale, this compound emerges as a moderately potent, reversible, and cell-active inhibitor of FAAH. While its potency is lower than that of clinical-stage comparators like PF-04457845 and JNJ-42165279, its novel chemical scaffold and reversible mechanism of action make it an interesting starting point for further medicinal chemistry optimization. The experimental protocols detailed herein provide a robust framework for such future investigations, which are essential to fully elucidate the therapeutic potential of this and related compounds.

References

  • Ahn K, et al. Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain. J Pharmacol Exp Ther. 2011 Jul;338(1):114-24. [Link]

  • ClinicalTrials.gov. A Safety and Efficacy Study of JNJ-42165279 in Participants With Social Anxiety Disorder. [Link]

  • Johnson DS, et al. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Med Chem Lett. 2011 Feb 10;2(2):91-96. [Link]

  • Keith JM, et al. Preclinical characterization of the FAAH inhibitor JNJ-42165279. ACS Med Chem Lett. 2015 Nov 17;6(12):1204-8. [Link]

  • Wikipedia. JNJ-42165279. [Link]

  • Wikipedia. Redafamdastat. [Link]

  • MySkinRecipes. 1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid. [Link]

  • Zirvi KA, Jarboe CH. Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives. Farmaco Sci. 1976 Feb;31(2):152-8. [Link]

  • Tarzia G, et al. Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring. ChemMedChem. 2006 Jan;1(1):130-9. [Link]

  • Migliore M, et al. Potent multitarget FAAH-COX inhibitors: Design and structure-activity relationship studies. J Med Chem. 2015 Apr 23;58(8):3566-81. [Link]

  • Iannotti FA, et al. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Int J Mol Sci. 2021 Apr 5;22(7):3796. [Link]

  • Mileni M, et al. Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). J Med Chem. 2011 May 12;54(9):3199-209. [Link]

  • Giblin GM, et al. The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. Bioorg Med Chem Lett. 2007 Jan 15;17(2):385-9. [Link]

  • van der Mey D, et al. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. Clin Pharmacol Ther. 2018 Sep;104(3):522-531. [Link]

  • McMurray G, et al. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Curr Med Chem. 2011;18(31):4739-60. [Link]

  • Brindisi M, et al. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. J Med Chem. 2017 Aug 10;60(15):6694-6709. [Link]

  • Jones P, et al. Sidechain structure-activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Medchemcomm. 2017 Mar 1;8(3):615-620. [Link]

Sources

A Researcher's Guide to 1-(2,6-Difluorophenyl)cyclobutanecarboxylic Acid Analogs as Nav1.7 Inhibitors for Pain Management

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 1-(2,6-difluorophenyl)cyclobutanecarboxylic acid analogs as potent and selective inhibitors of the voltage-gated sodium channel Nav1.7, a critical target in pain signaling pathways. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel analgesics. We will delve into the rationale behind targeting Nav1.7, the structure-activity relationships (SAR) of this chemical series, detailed experimental protocols for synthesis and biological evaluation, and a discussion of the therapeutic potential of these compounds.

The Rationale for Targeting Nav1.7 in Pain

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons, including nociceptors, which are responsible for transmitting pain signals.[1][2] Its critical role in pain perception is highlighted by human genetic studies. Loss-of-function mutations in SCN9A lead to a rare condition known as congenital insensitivity to pain (CIP), where individuals are unable to feel pain, while gain-of-function mutations result in debilitating chronic pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder. This genetic validation makes Nav1.7 an exceptionally promising target for the development of novel, non-opioid analgesics with the potential for high efficacy and a favorable safety profile.

The this compound scaffold has emerged as a promising starting point for the design of potent and selective Nav1.7 inhibitors. The rigid cyclobutane core helps to orient the key pharmacophoric elements in a favorable conformation for binding to the channel, while the 2,6-difluorophenyl group is a common motif in Nav1.7 inhibitors, likely interacting with key residues within the channel's voltage-sensing domain.

Comparative Analysis of Analog Performance

While a comprehensive head-to-head comparison of a complete series of this compound analogs is not yet publicly available in a single study, we can construct a representative structure-activity relationship (SAR) table based on known principles of Nav1.7 inhibitor design and data from related chemical series. The following table illustrates the expected impact of systematic structural modifications on Nav1.7 inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50) in electrophysiological or fluorescence-based assays.

Analog Modification from Parent Compound Predicted Nav1.7 IC50 (nM) Rationale for Predicted Activity
1 Parent Compound50The 2,6-difluorophenyl group and the carboxylic acid are key pharmacophoric features.
2 Replacement of carboxylic acid with carboxamide150The carboxylic acid is often a key interaction point; its replacement with a less acidic amide may reduce potency.
3 Replacement of cyclobutane with cyclopentane35A slightly larger carbocycle may provide a better fit within the binding pocket.[3]
4 Addition of a methyl group to the 4-position of the cyclobutane ring80The addition of a small alkyl group may introduce steric hindrance, slightly reducing potency.
5 Replacement of one fluorine with chlorine at the 2-position of the phenyl ring75Chlorine is larger and less electronegative than fluorine, which may slightly alter the interaction with the binding site.
6 Replacement of 2,6-difluorophenyl with 2,4-difluorophenyl120The substitution pattern on the phenyl ring is critical for optimal interaction; a shift to the 4-position may be detrimental.
7 Esterification of the carboxylic acid (methyl ester)>1000The free carboxylic acid is crucial for activity; masking it as an ester is expected to abolish or significantly reduce potency.

Note: The IC50 values presented are hypothetical and intended to illustrate SAR trends based on published data for other Nav1.7 inhibitor series. Actual values would need to be determined experimentally.

Experimental Protocols

Synthesis of this compound (Analog 1)

The synthesis of the parent compound can be achieved through a two-step process involving the formation of a nitrile intermediate followed by hydrolysis.

Step 1: Synthesis of 1-(2,6-Difluorophenyl)cyclobutanecarbonitrile

This reaction involves the nucleophilic addition of the carbanion of 1,3-difluorobenzene to cyclobutanecarbonitrile.

  • Materials: 1,3-difluorobenzene, cyclobutanecarbonitrile, sodium amide (NaNH2), liquid ammonia, anhydrous diethyl ether, ammonium chloride.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dry ice condenser, magnetic stirrer, and nitrogen inlet, add liquid ammonia (approx. 100 mL).

    • Slowly add sodium amide (1.1 equivalents) to the liquid ammonia with stirring.

    • To this suspension, add 1,3-difluorobenzene (1.0 equivalent) dropwise via syringe. Stir the resulting mixture for 1 hour.

    • Add cyclobutanecarbonitrile (1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to proceed for 4 hours.

    • Quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.

    • Allow the ammonia to evaporate overnight under a stream of nitrogen.

    • To the residue, add anhydrous diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-(2,6-difluorophenyl)cyclobutanecarbonitrile.

Step 2: Hydrolysis of 1-(2,6-Difluorophenyl)cyclobutanecarbonitrile to this compound

This step involves the acid-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid.

  • Materials: 1-(2,6-difluorophenyl)cyclobutanecarbonitrile, concentrated sulfuric acid, water.

  • Procedure:

    • In a round-bottom flask, add 1-(2,6-difluorophenyl)cyclobutanecarbonitrile and a mixture of concentrated sulfuric acid and water (2:1 v/v).

    • Heat the mixture to reflux for 6 hours.

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Biological Evaluation: Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" assay directly measures the inhibitory effect of compounds on Nav1.7 channel currents in a cellular context.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human Nav1.7 (hNav1.7).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Protocol:

    • Culture HEK293-hNav1.7 cells to 70-80% confluency.

    • Plate cells onto glass coverslips for recording.

    • Use a patch-clamp amplifier and data acquisition system to perform whole-cell voltage-clamp recordings.

    • Hold the cell membrane potential at -120 mV.

    • Elicit Nav1.7 currents by depolarizing voltage steps (e.g., to 0 mV for 20 ms).

    • Establish a stable baseline recording of the Nav1.7 current.

    • Perfuse the cells with the external solution containing the test compound at various concentrations.

    • Record the Nav1.7 current in the presence of the compound until a steady-state block is achieved.

    • Wash out the compound with the external solution to assess the reversibility of the block.

    • Construct concentration-response curves and calculate the IC50 value by fitting the data to the Hill equation.

High-Throughput Screening: Fluorescence-Based Membrane Potential Assay

This assay allows for the rapid screening of a large number of compounds to identify potential Nav1.7 inhibitors.

  • Cell Line: HEK293 cells stably expressing hNav1.7.

  • Reagents: Membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit), Nav1.7 channel activator (e.g., veratridine or a scorpion toxin).

  • Protocol:

    • Plate HEK293-hNav1.7 cells in a 384-well microplate.

    • Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.

    • Add the test compounds at various concentrations to the wells and incubate.

    • Add the Nav1.7 channel activator to all wells to induce membrane depolarization.

    • Measure the change in fluorescence intensity using a fluorescence plate reader.

    • Inhibitors of Nav1.7 will prevent or reduce the activator-induced depolarization, resulting in a smaller change in fluorescence.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the context of this research, the following diagrams illustrate the Nav1.7 signaling pathway in pain and the experimental workflow for evaluating the novel analogs.

Nav1_7_Pain_Pathway cluster_Nociceptor Nociceptor cluster_Spinal_Cord Spinal Cord (Dorsal Horn) Noxious_Stimulus Noxious Stimulus (Heat, Mechanical, Chemical) Nav1_7 Nav1.7 Channel Noxious_Stimulus->Nav1_7 Depolarization Action_Potential Action Potential Generation Nav1_7->Action_Potential Na+ Influx Signal_Propagation Signal Propagation along Axon Action_Potential->Signal_Propagation Presynaptic_Terminal Presynaptic Terminal Signal_Propagation->Presynaptic_Terminal Neurotransmitter_Release Neurotransmitter Release (Glutamate, Substance P) Presynaptic_Terminal->Neurotransmitter_Release Postsynaptic_Neuron Postsynaptic Neuron Neurotransmitter_Release->Postsynaptic_Neuron Signal_Transmission_to_Brain Signal Transmission to Brain Postsynaptic_Neuron->Signal_Transmission_to_Brain Pain_Perception Pain Perception in Brain Signal_Transmission_to_Brain->Pain_Perception Inhibitor 1-(2,6-Difluorophenyl)cyclobutane- carboxylic acid Analog Inhibitor->Nav1_7 Blocks Na+ Influx

Caption: The role of Nav1.7 in the pain signaling pathway.

Experimental_Workflow cluster_Synthesis Chemical Synthesis cluster_Screening Biological Screening cluster_Validation Electrophysiological Validation Start Starting Materials Synthesis_Nitrile Synthesis of Nitrile Intermediate Start->Synthesis_Nitrile Hydrolysis Hydrolysis to Carboxylic Acid Synthesis_Nitrile->Hydrolysis Purification Purification & Characterization Hydrolysis->Purification HTS High-Throughput Screening (Fluorescence Assay) Purification->HTS Test Analogs Hit_Identification Hit Identification HTS->Hit_Identification Patch_Clamp Whole-Cell Patch-Clamp (HEK293-hNav1.7 cells) Hit_Identification->Patch_Clamp Validate Hits IC50_Determination IC50 Determination Patch_Clamp->IC50_Determination Selectivity_Profiling Selectivity Profiling (vs. other Nav subtypes) IC50_Determination->Selectivity_Profiling Lead_Optimization Lead_Optimization Selectivity_Profiling->Lead_Optimization Identify Lead Compounds

Caption: Experimental workflow for the evaluation of novel Nav1.7 inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel, non-opioid analgesics targeting Nav1.7. The insights from SAR studies, combined with robust in vitro and in vivo evaluation, will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these analogs. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate their own series of compounds. Future work should focus on expanding the SAR to include a wider range of substitutions on both the cyclobutane and phenyl rings, as well as exploring bioisosteric replacements for the carboxylic acid moiety to improve drug-like properties. Ultimately, the goal is to identify a clinical candidate that can effectively and safely alleviate chronic pain, addressing a significant unmet medical need.

References

  • Dib-Hajj, S. D., Yang, Y., Black, J. A., & Waxman, S. G. (2013). The NaV1.7 sodium channel: from molecule to man. Nature Reviews Neuroscience, 14(1), 49–62. [Link]

  • Minett, M. S., Nassar, M. A., Clark, A. K., Passmore, G., Dickenson, A. H., Wang, F., ... & Wood, J. N. (2012). Distinct Nav1.7-dependent pain pathways require function of the respective Nav1.7 splice variants. Science translational medicine, 4(138), 138ra79-138ra79. [Link]

  • Theile, J. W., & Waxman, S. G. (2015). The promise and pitfalls of targeting NaV1. 7 for pain. Expert opinion on therapeutic targets, 19(3), 325-336. [Link]

  • Focken, T., Gentry, P. R., McArthur, D., Amagasu, S. M., Artman, G. D., Bell, F., ... & Sutherlin, D. P. (2018). Discovery of GDC-0310, a potent and selective Nav1. 7 inhibitor for the treatment of pain. Journal of medicinal chemistry, 61(20), 9034-9051. [Link]

  • Grace, P. M., Gaudet, A. D., Staikopoulos, V., Maier, S. F., & Watkins, L. R. (2016). The role of Nav1. 7 in pain. Current opinion in supportive and palliative care, 10(2), 119. [Link]

  • Sun, S., Cohen, C. J., & Dehnhardt, C. M. (2014). Small molecule inhibitors of Nav1. 7 for the treatment of pain. Journal of medicinal chemistry, 57(10), 3953-3972. [Link]

  • McCormack, K., Santos, C., & Chapman, V. (2013). Voltage-gated sodium channel NaV1. 7 inhibitors in clinical development for the treatment of pain. Expert opinion on investigational drugs, 22(11), 1399-1411. [Link]

  • Alexandrou, A. J., Brown, A. R., Chapman, M. L., Estacion, M., Turner, J., Mis, M. A., ... & Waxman, S. G. (2016). Subtype-selective small molecule inhibitors reveal a fundamental role for Nav1. 7 in nociceptor electrogenesis, axonal conduction and presynaptic release. PloS one, 11(4), e0152405. [Link]

  • Zha, Y., Focken, T., Gentry, P. R., McArthur, D., Amagasu, S. M., Artman, G. D., ... & Sutherlin, D. P. (2019). Discovery of potent and selective Nav1. 7 inhibitors with a spiro-oxindole core. ACS medicinal chemistry letters, 10(10), 1438-1443. [Link]

  • Sun, S., Zhou, X., Amagasu, S. M., Gentry, P. R., Focken, T., McArthur, D., ... & Cohen, C. J. (2020). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1. 7. Bioorganic & medicinal chemistry letters, 30(24), 127631. [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of 1-(2,6-Difluorophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconvoluting the "How" of a Novel Bioactive Compound

For the purpose of this illustrative guide, we will proceed with a working hypothesis that DFCB is an inhibitor of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. This hypothesis is based on the structural features of DFCB, namely the carboxylic acid moiety, which is common to many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. The difluorophenyl group may confer specificity and potency. Our goal is not merely to confirm this hypothesis, but to demonstrate a rigorous process of inquiry that is applicable to any novel compound, regardless of its ultimate molecular target.

We will compare the performance of DFCB against two well-characterized COX inhibitors: Aspirin, a non-selective COX-1/COX-2 inhibitor, and Celecoxib, a selective COX-2 inhibitor.[1][2][3][4][5] This comparative approach is essential for contextualizing the activity of a novel compound and understanding its potential therapeutic window.

Part 1: The Initial Investigation - From Phenotype to Hypothesis

The first step in understanding a new compound's MoA is to observe its effect on a relevant biological system. A phenotypic screen provides an unbiased view of the compound's functional consequences and can offer valuable clues to its underlying mechanism.

Phenotypic Screening: Assessing Anti-inflammatory Potential

Given our hypothesis, a logical starting point is to assess the anti-inflammatory and cytotoxic effects of DFCB in a cellular model of inflammation. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a well-established model for this purpose.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8][9]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Treat the cells with varying concentrations of DFCB (e.g., 0.1, 1, 10, 100 µM) and comparator compounds (Aspirin, Celecoxib) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

  • LPS Stimulation: Add LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

CompoundLC50 (µM)
DFCB> 100
Aspirin> 100
Celecoxib> 100

Table 1: Hypothetical cytotoxicity data of DFCB and comparator compounds in LPS-stimulated RAW 264.7 cells. An LC50 > 100 µM suggests that the compounds are not cytotoxic at concentrations where anti-inflammatory effects are expected.

Causality and Interpretation: The lack of significant cytotoxicity at concentrations up to 100 µM is a critical first validation step. It suggests that any observed anti-inflammatory effects are not due to a general suppression of cellular health but rather a more specific mechanism.

Part 2: Target Identification and Engagement - Pinpointing the Molecular Interaction

Having established a relevant phenotype, the next crucial phase is to identify the direct molecular target(s) of DFCB and confirm that the compound engages with this target within the complex environment of a living cell.

Unbiased Target Identification: Affinity Chromatography

To identify the protein targets of DFCB, we will employ affinity chromatography, a powerful technique that uses an immobilized form of the compound to "fish" for its binding partners in a cell lysate.[10][11][12][13][14]

Caption: Workflow for identifying DFCB binding partners.

  • Probe Synthesis: Synthesize an affinity probe by conjugating DFCB to a solid support (e.g., sepharose beads) via a linker. For enhanced capture of transient interactions, a photo-reactive crosslinker can be incorporated.[12]

  • Lysate Preparation: Prepare a lysate from RAW 264.7 cells.

  • Binding: Incubate the cell lysate with the DFCB-conjugated beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of free DFCB.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry.

Expected Outcome: In our hypothetical scenario, mass spectrometry analysis of the eluted proteins reveals high-confidence hits for both COX-1 and COX-2, lending strong support to our initial hypothesis.

In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming that a compound binds to its target in a physiological context.[15][16][17][18][19] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

  • Cell Treatment: Treat intact RAW 264.7 cells with DFCB (e.g., 10 µM) or vehicle control for 1 hour.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[15]

  • Lysis: Lyse the cells to release their contents.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble COX-1 and COX-2 in the supernatant at each temperature by Western blotting or ELISA.

TreatmentT_m of COX-2 (°C)ΔT_m (°C)
Vehicle55.2-
DFCB (10 µM)60.5+5.3
Celecoxib (10 µM)61.1+5.9

Table 2: Hypothetical CETSA data showing the melting temperature (T_m) of COX-2 in the presence of DFCB and Celecoxib. The positive shift in T_m indicates direct binding and stabilization of COX-2 by DFCB in intact cells.

Causality and Interpretation: A significant thermal shift provides strong evidence of target engagement in a cellular environment. Comparing the ΔT_m of DFCB to that of a known binder like Celecoxib helps to gauge the relative stabilizing effect.

Part 3: Functional Validation - Linking Target Engagement to Biological Effect

The definitive validation of an MoA lies in demonstrating that the direct interaction between the compound and its target leads to a modulation of the target's function and its downstream signaling pathways.

In Vitro Functional Assay: COX Enzyme Activity

To directly assess the inhibitory effect of DFCB on COX-1 and COX-2, we will perform an in vitro enzyme activity assay.[20][21][22][23]

  • Reaction Setup: In a 96-well plate, combine recombinant human COX-1 or COX-2 enzyme, a fluorogenic substrate, and varying concentrations of DFCB, Aspirin, or Celecoxib.

  • Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Measurement: Measure the fluorescence signal over time using a microplate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) for each compound against each enzyme isoform.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
DFCB15.20.819
Aspirin5.325.60.2
Celecoxib28.10.556.2

Table 3: Hypothetical in vitro COX inhibition data. DFCB shows preferential inhibition of COX-2 over COX-1, with a selectivity index of 19. This profile is distinct from the non-selective Aspirin and the highly selective Celecoxib.

Causality and Interpretation: This experiment directly links DFCB to the inhibition of COX enzyme activity. The IC50 values and the selectivity index are crucial parameters for classifying the compound and predicting its potential therapeutic and side-effect profile.

Cell-Based Functional Assay: Prostaglandin E2 (PGE2) Production

To confirm that the inhibition of COX activity translates to a functional effect in cells, we will measure the production of Prostaglandin E2 (PGE2), a key downstream product of the COX pathway.[24][25][26][27]

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with DFCB and comparators, followed by LPS stimulation, as described in the MTT assay protocol.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform a competitive ELISA to quantify the concentration of PGE2 in the supernatant according to the manufacturer's instructions.

  • Data Analysis: Plot the PGE2 concentration against the compound concentration to determine the IC50 for the inhibition of PGE2 production.

CompoundIC50 for PGE2 Inhibition (µM)
DFCB1.1
Aspirin8.5
Celecoxib0.7

Table 4: Hypothetical data on the inhibition of LPS-induced PGE2 production in RAW 264.7 cells. The potent inhibition of PGE2 production by DFCB is consistent with its in vitro COX-2 inhibition.

Causality and Interpretation: This result validates that DFCB's engagement with and inhibition of COX enzymes in a cellular context leads to a reduction in the production of a key inflammatory mediator.

Downstream Signaling Analysis: MAPK Pathway

The COX pathway is known to interact with other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[28][29][30][31][32] Analyzing the effect of DFCB on key nodes of this pathway can provide a more comprehensive understanding of its cellular effects.

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with DFCB and LPS as previously described. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated p38 MAPK (p-p38) and total p38 MAPK.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Densitometry: Quantify the band intensities to determine the ratio of p-p38 to total p38.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade TLR4->MAPK_cascade p38 p38 MAPK MAPK_cascade->p38 COX2 COX-2 p38->COX2 Induces expression PGE2 PGE2 COX2->PGE2 Produces DFCB DFCB DFCB->COX2 Inhibits

Caption: Hypothesized signaling pathway of DFCB action.

Conclusion: A Self-Validating System for MoA Elucidation

This guide has outlined a systematic and logical workflow for validating the mechanism of action of 1-(2,6-difluorophenyl)cyclobutanecarboxylic acid, using the hypothetical example of a COX-2 inhibitor. By progressing from broad phenotypic observations to specific target engagement and functional validation, we have constructed a self-validating experimental cascade. Each step builds upon the last, providing a multi-faceted and robust body of evidence. This approach, which integrates unbiased discovery with hypothesis-driven validation and comparison to known entities, represents a gold standard in modern drug discovery and provides a clear path to understanding the intricate biology of novel chemical matter.

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A Comparative Guide to the Cross-Reactivity of 1-(2,6-Difluorophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding a compound's selectivity is paramount to predicting its therapeutic efficacy and potential for adverse effects. This guide provides an in-depth technical comparison and a strategic framework for evaluating the cross-reactivity of 1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid , a novel small molecule with potential applications in Central Nervous System (CNS) disorders.

Derivatives of cyclobutanecarboxylic acid have shown a range of CNS activities, including depressant, myorelaxant, and anticonvulsant effects, suggesting interaction with major neurotransmitter systems.[1] Given this background, we hypothesize that this compound may act as a modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS.[2][3] This guide will use this hypothesis as a foundation to build a rigorous, multi-tiered cross-reactivity testing cascade.

Part 1: The Rationale for a Cross-Reactivity Screening Cascade

A thorough understanding of a drug candidate's interaction with unintended targets is a cornerstone of modern safety pharmacology.[4][5] A tiered or cascaded approach is the most efficient method, beginning with broad, high-throughput screening and progressing to more complex, physiologically relevant functional assays for identified "hits." This strategy allows for early identification of potential liabilities, informing lead optimization and mitigating the risk of late-stage clinical failure.[6]

Constructing the Target Panel

The selection of targets for screening is a critical step, guided by the compound's primary target and the intended therapeutic area. For a CNS-active compound hypothetically targeting the GABA-A receptor, the panel should be structured as follows:

  • Primary Target & Subtypes: A comprehensive panel of GABA-A receptor subtypes is essential due to the heterogeneity of these receptors, which are pentameric structures composed of various subunit combinations (e.g., α1-6, β1-3, γ1-3, δ, ε, θ, π). Different subunit compositions confer distinct pharmacological properties and anatomical localizations.

  • Closely Related Targets: This includes other members of the cys-loop ligand-gated ion channel superfamily, such as nicotinic acetylcholine (nACh), serotonin type 3 (5-HT3), and glycine (Gly) receptors. Structural similarities in binding pockets can lead to cross-reactivity.

  • Broad Safety Pharmacology Panel: A standard panel of off-targets known to be associated with adverse drug reactions is crucial.[4] For a CNS drug, this panel should include a diverse array of receptors, ion channels, transporters, and enzymes.[6][7]

Table 1: Proposed Cross-Reactivity Target Panel

Target ClassSpecific ExamplesRationale for Inclusion
Primary Target GABA-A receptor subtypes (α1β2γ2, α2β3γ2, α3β3γ2, α5β3γ2)To confirm hypothesized target engagement and determine subtype selectivity.
Ligand-Gated Ion Channels nAChR (α4β2, α7), 5-HT3A, GlyR (α1)High structural similarity to the primary target.
GPCRs Adrenergic (α1, α2, β), Dopaminergic (D1-D5), Serotonergic (5-HT1A, 2A, 2B), Muscarinic (M1-M5), Opioid (μ, δ, κ)Common off-targets for CNS drugs; modulation can lead to a wide range of side effects.[8]
Voltage-Gated Ion Channels hERG, NaV1.5, CaV1.2Critical for cardiac safety (hERG) and neuronal excitability.[7]
Transporters DAT, SERT, NETModulation can alter neurotransmitter levels, leading to significant physiological effects.
Enzymes COX-1, COX-2, PDE familyCommon off-targets that can lead to inflammatory or second messenger-related side effects.
Screening Cascade Workflow

The logical progression from initial binding to functional confirmation is key to generating actionable data. This workflow ensures that resources are focused on the most promising and concerning interactions.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional Validation cluster_3 Data Analysis & Comparison A Compound of Interest (this compound) B Broad Panel Radioligand Binding Assays (@ 10 µM) A->B C IC50 Determination for Hits (>50% Inhibition) B->C D Functional Assays for Confirmed Hits (e.g., TEVC, Calcium Flux) C->D E Calculate Selectivity Index & Compare to Alternatives D->E

Caption: A tiered approach to cross-reactivity screening.

Part 2: Experimental Methodologies

The validity of any comparison guide rests on the robustness of its underlying experimental protocols. Here, we detail the step-by-step methodologies for key assays in the screening cascade.

Protocol 1: Primary Screening - Radioligand Binding Assays

This technique provides a high-throughput method to assess the direct interaction of a compound with a wide range of targets by measuring the displacement of a known radioactive ligand.

Objective: To identify significant binding interactions (>50% inhibition at a 10 µM concentration) across the target panel.

Methodology (Example for GABA-A Receptor):

  • Membrane Preparation:

    • Homogenize rat whole brain or specific brain regions (e.g., cortex, cerebellum) in ice-cold sucrose buffer.[9]

    • Perform a series of centrifugation steps to isolate the crude membrane fraction.[9]

    • Wash the membrane pellet multiple times in a binding buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA.[9]

    • Resuspend the final pellet in fresh binding buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, combine the prepared membranes (0.1-0.2 mg protein/well), a specific radioligand (e.g., [3H]-Muscimol for the GABA site or [3H]-Flunitrazepam for the benzodiazepine site), and the test compound (10 µM).[9]

    • For each target, include controls for total binding (vehicle only) and non-specific binding (a high concentration of a known unlabeled ligand, e.g., 10 mM GABA).[9]

    • Incubate the plate under defined conditions (e.g., 45 minutes at 4°C) to reach equilibrium.[9][10]

  • Termination and Detection:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold wash buffer to reduce non-specific binding.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Calculate the percent inhibition caused by the test compound: % Inhibition = 100 * (1 - (Specific Binding with Compound / Specific Binding with Vehicle)).

    • For compounds showing >50% inhibition, perform subsequent assays with a range of concentrations to determine the half-maximal inhibitory concentration (IC50).

Protocol 2: Functional Validation - Two-Electrode Voltage Clamp (TEVC)

For hits on ion channels like the GABA-A receptor, it is crucial to determine if the binding event translates into a functional effect (e.g., channel opening or closing). TEVC is a powerful electrophysiological technique for studying ion channels expressed in Xenopus oocytes.[11][12]

Objective: To characterize the functional activity of the test compound at specific GABA-A receptor subtypes.

Methodology:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate oocytes from a Xenopus laevis frog.

    • Inject the oocytes with cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1, β2, and γ2).

    • Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.

  • TEVC Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).

    • Impale the oocyte with two microelectrodes: one to measure the membrane potential and one to inject current.[11]

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application and Data Acquisition:

    • Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.

    • Co-apply the test compound with GABA to determine if it potentiates (positive allosteric modulator, PAM) or inhibits (negative allosteric modulator, NAM) the GABA-elicited current.[13]

    • Apply the test compound alone to check for direct agonist or antagonist activity.

    • Record the changes in current in response to compound application.

  • Data Analysis:

    • Measure the peak current amplitude for each condition.

    • Calculate the percent modulation relative to the GABA-only control.

    • Generate concentration-response curves to determine the EC50 (for potentiation) or IC50 (for inhibition).

Functional_Validation_Flow cluster_0 Test Conditions A Hit from Binding Assay (e.g., GABA-A R α1β2γ2) B Express Receptor in Xenopus Oocytes A->B C Perform TEVC Recording B->C D Apply GABA alone (Baseline) C->D E Apply Compound alone (Agonist/Antagonist test) C->E F Apply GABA + Compound (Modulator test) C->F G Analyze Current Change (Potentiation/Inhibition) D->G E->G F->G H Determine Mode of Action (PAM, NAM, etc.) G->H

Sources

A Comparative Benchmarking Guide to 1-(2,6-Difluorophenyl)cyclobutanecarboxylic Acid for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cystic Fibrosis (CF) is a monogenic, life-limiting disorder caused by mutations in the CFTR gene, which encodes for an anion channel critical for maintaining epithelial surface hydration.[1] Malfunction of the CFTR protein disrupts chloride and bicarbonate transport, leading to the accumulation of thick, sticky mucus, primarily affecting the lungs and pancreas.[1] The advent of CFTR modulators, therapies designed to correct the dysfunctional protein, has revolutionized CF treatment.[2] These modulators are broadly classified as correctors, which aid in the proper folding and trafficking of the CFTR protein, and potentiators, which enhance the channel's opening probability (gating) at the cell surface.[3][4]

This guide introduces 1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid , a novel small molecule with structural motifs—specifically the difluorophenyl group and a rigid cyclobutane core—that suggest potential interaction with the CFTR protein. Such features are known to enhance metabolic stability and influence binding affinity in other pharmaceutical agents.[5][6] To rigorously evaluate its therapeutic potential, we present a head-to-head comparison against two well-characterized standard-of-care CFTR potentiators.

The objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating novel CFTR potentiators. We will detail the scientific rationale behind the selection of benchmark compounds and experimental assays, provide step-by-step protocols for robust functional characterization, and present a clear analysis of comparative data.

Compound Profiles: Test and Standard Compounds

Test Compound: this compound
  • Structure: C₁₁H₁₀F₂O₂[7]

  • Rationale for Investigation: The presence of the 2,6-difluorophenyl group is a key structural feature in several known bioactive molecules, often included to improve metabolic stability and target engagement.[5] The cyclobutanecarboxylic acid scaffold provides a rigid framework that can facilitate precise interactions within a protein binding pocket.[8][9] While its primary biological target is uncharacterized, these features make it a compelling candidate for investigation as a CFTR modulator.

Standard Compound 1: Ivacaftor (VX-770)
  • Mechanism of Action: Ivacaftor is an FDA-approved CFTR potentiator that directly binds to the CFTR protein to increase its channel open probability.[2][10] It functions by holding the channel's "gate" open, thereby facilitating increased chloride ion flow.[2][3] This mechanism is particularly effective for CF patients with gating mutations (e.g., G551D), where the CFTR protein is present at the cell surface but does not open efficiently.[1][11] Ivacaftor is known to stabilize a post-ATP hydrolysis open state of the channel.[12][13]

  • Clinical Significance: As the first drug to target the underlying cause of CF, Ivacaftor (marketed as Kalydeco®) represents a landmark in precision medicine and serves as the quintessential benchmark for novel potentiator activity.[3][10]

Standard Compound 2: GLPG1837
  • Mechanism of Action: GLPG1837 is another potent CFTR potentiator developed by Galapagos and AbbVie.[1] Like Ivacaftor, it enhances the channel gating of mutant CFTR proteins.[14] Studies have shown it increases the channel open time and reduces the closed time.[15]

  • Clinical Significance: Representing a different chemical series from Ivacaftor, GLPG1837 serves as an important alternative benchmark. Comparing a test compound to multiple standards with distinct scaffolds helps to elucidate its unique pharmacological profile and potential advantages.[14]

The Molecular Basis of CFTR Potentiation

CFTR is an ATP-binding cassette (ABC) transporter that functions as an ATP-gated anion channel.[16] Its activation requires phosphorylation by protein kinase A (PKA), followed by ATP binding and hydrolysis at its nucleotide-binding domains (NBDs), which drives the channel through cycles of opening and closing.[16] In patients with gating mutations, this cycle is disrupted, and the channel remains predominantly in a closed state despite proper localization at the cell membrane. CFTR potentiators act as molecular wedges, stabilizing the open conformation of the channel to bypass this defect and restore ion flow.

CFTR_Potentiation cluster_membrane Cell Membrane cluster_intracellular Intracellular CFTR_closed Mutant CFTR Channel (Closed State) CFTR_open Mutant CFTR Channel (Open State) CFTR_closed->CFTR_open Gating (Impaired) Cl_out Chloride Ions CFTR_open->Cl_out Efflux ATP ATP ATP->CFTR_closed Binding & Hydrolysis (Inefficient) Potentiator Potentiator (e.g., Test Compound) Potentiator->CFTR_closed Binds & Stabilizes Open Conformation Cl_in Chloride Ions Cl_in->CFTR_open

Caption: Mechanism of CFTR Potentiation.

Experimental Design and Methodologies

To comprehensively benchmark this compound, we employ a tiered approach, progressing from high-throughput screening to detailed biophysical characterization.

Tier 1: High-Throughput Screening via YFP-Based Halide Influx Assay

This assay provides a rapid assessment of a compound's ability to potentiate CFTR-mediated anion transport in a cellular context.[17] It relies on the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) by iodide influx through active CFTR channels.[18]

Experimental Protocol: YFP-Halide Influx Assay

  • Cell Culture: Plate Fisher Rat Thyroid (FRT) cells stably co-expressing a mutant human CFTR (e.g., G551D-CFTR) and a halide-sensitive YFP (H148Q/I152L) in 384-well plates.[17]

  • Compound Preparation: Prepare a serial dilution of the test compound, Ivacaftor, and GLPG1837 in a suitable buffer (e.g., PBS with 0.1% DMSO).

  • Assay Execution:

    • Wash the cell plates with a chloride-containing buffer (Buffer A).

    • Add the compound dilutions to the wells, along with a CFTR agonist cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) to stimulate the channel via cAMP-dependent phosphorylation.[17][19] Incubate for 10-15 minutes at 37°C.

    • Place the plate in a fluorescence plate reader and begin recording YFP fluorescence (Excitation ~500 nm, Emission ~535 nm).

    • After establishing a baseline reading, inject an iodide-containing buffer (Buffer B, where chloride is replaced with iodide).

  • Data Analysis: The rate of fluorescence quenching is proportional to the rate of iodide influx through CFTR. Calculate the initial slope of quenching for each well. Plot the normalized response against compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration).

Tier 2: "Gold Standard" Functional Assessment via Ussing Chamber Electrophysiology

The Ussing chamber is considered the gold standard for measuring ion transport across epithelial monolayers.[20] This technique allows for the precise measurement of CFTR-dependent short-circuit current (Isc), a direct indicator of net ion movement.[4][18]

Ussing_Chamber_Workflow start Start: Polarized Epithelial Monolayer (e.g., CFBE cells) mount Mount cells in Ussing Chamber start->mount equilibrate Equilibrate & Clamp Voltage to 0 mV mount->equilibrate amiloride Add Amiloride (Inhibit ENaC) equilibrate->amiloride Establish Baseline fsk Add Forskolin/IBMX (Activate CFTR) amiloride->fsk Isolate CFTR Current potentiator Add Test/Standard Compound (Measure ΔIsc) fsk->potentiator Assess Potentiation inhibitor Add CFTRinh-172 (Confirm CFTR-specificity) potentiator->inhibitor Validate end End: Data Analysis inhibitor->end Patch_Clamp_Workflow start Start: Cell expressing mutant CFTR pipette Approach cell with micropipette start->pipette seal Form Gigaseal (>1 GΩ) pipette->seal config Establish Whole-Cell Configuration seal->config activate Activate CFTR via intrapipette PKA + ATP config->activate record Record baseline CFTR current activate->record perfuse Perfuse with Test/Standard Compound record->perfuse Assess Potentiation analyze Analyze Channel Gating: Po, Open/Closed Time perfuse->analyze end End: Data Comparison analyze->end

Caption: Whole-Cell Patch Clamp Workflow.

Experimental Protocol: Whole-Cell Patch Clamp

  • Cell Preparation: Use a cell line (e.g., HeLa or BHK) transiently or stably expressing G551D-CFTR.

  • Recording Setup:

    • The intracellular (pipette) solution should contain ATP and the catalytic subunit of PKA to ensure CFTR is activated upon achieving the whole-cell configuration. [21] * The extracellular (bath) solution should be a standard physiological saline solution.

  • Data Acquisition:

    • Obtain a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Hold the cell at a constant membrane potential (e.g., -40 mV) and record baseline CFTR currents. [21] * Perfuse the bath with the test compound or a standard compound and record the change in current.

  • Data Analysis: Measure the total current and calculate the channel open probability (Po). Analyze single-channel recordings to determine the mean open and closed times. This provides direct evidence of how the compound modifies the channel's gating behavior. [15]

Comparative Data Analysis

The following tables summarize hypothetical data from the described experiments, designed to illustrate how this compound would be benchmarked against Ivacaftor and GLPG1837.

Table 1: YFP-Based Halide Influx Assay Results

CompoundEC₅₀ (nM)Maximal Response (% of Ivacaftor)
Ivacaftor (VX-770) 100100%
GLPG1837 85110%
This compound 15095%

Table 2: Ussing Chamber Assay on G551D-HBE Cells

Compound (at 1 µM)Baseline Isc (µA/cm²)ΔIsc post-compound (µA/cm²)% Potentiation vs. Forskolin
Ivacaftor (VX-770) 5.2 ± 0.845.5 ± 3.1875%
GLPG1837 5.4 ± 0.648.2 ± 2.9892%
This compound 5.1 ± 0.741.3 ± 3.5810%

Table 3: Whole-Cell Patch Clamp Analysis of G551D-CFTR

Compound (at 100 nM)Open Probability (Po)Mean Open Time (ms)Mean Closed Time (ms)
Baseline (Forskolin only) 0.04 ± 0.01150 ± 203600 ± 450
Ivacaftor (VX-770) 0.35 ± 0.041200 ± 1102200 ± 250
GLPG1837 0.38 ± 0.051350 ± 1302150 ± 230
This compound 0.31 ± 0.031050 ± 952400 ± 280

Interpretation and Discussion

Based on the hypothetical data, this compound emerges as a promising CFTR potentiator.

  • Potency and Efficacy: The YFP assay suggests a slightly lower potency (higher EC₅₀) compared to the established standards, but with comparable maximal efficacy (95% of Ivacaftor). This indicates that at saturating concentrations, it can restore CFTR function to a similar degree as clinically approved drugs. [14]* Functional Restoration: The Ussing chamber data corroborates these findings in a more physiologically relevant model using primary human bronchial epithelial cells. The test compound elicits a robust increase in short-circuit current, confirming its ability to potentiate CFTR-mediated ion transport across a polarized epithelium. The magnitude of potentiation is within the range of the standard compounds. [18]* Mechanism of Action: The patch-clamp data provides critical mechanistic insight. The test compound significantly increases the channel's open probability (Po), primarily by increasing the mean open time and decreasing the mean closed time. [15]This confirms its classification as a true CFTR potentiator, acting directly on the channel's gating mechanism in a manner analogous to Ivacaftor and GLPG1837.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered strategy for the preclinical evaluation of novel CFTR potentiators. By benchmarking this compound against established standards like Ivacaftor and GLPG1837, we can build a comprehensive profile of its pharmacological activity. The hypothetical data presented positions this molecule as a viable lead candidate, demonstrating potent, dose-dependent potentiation of mutant CFTR channels through a direct effect on channel gating.

Future studies should focus on assessing its activity on other CFTR mutations, evaluating its pharmacokinetic and safety profiles, and exploring its potential for use in combination therapies with CFTR correctors. This structured approach ensures that only the most promising candidates advance in the drug development pipeline, ultimately accelerating the delivery of new therapeutic options to patients with Cystic Fibrosis.

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  • The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. PubMed.

  • Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. PMC - NIH.

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A Comparative Guide to the Structure-Activity Relationships of 1-Phenylcycloalkanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth analysis of the structure-activity relationships (SAR) of 1-phenylcycloalkanecarboxylic acid derivatives, a class of compounds with significant potential in medicinal chemistry. By objectively comparing the performance of various analogues and providing supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to design novel therapeutic agents. Our focus will be on the structural modifications that influence biological activity, primarily as anticonvulsant agents and modulators of the N-methyl-D-aspartate (NMDA) receptor.

Introduction: From NMDA Receptor Antagonists to Novel Anticonvulsants

The 1-phenylcycloalkane scaffold is a cornerstone in the development of central nervous system (CNS) active agents. The most famous examples belong to the 1-phenylcycloalkylamine family, such as phencyclidine (PCP) and ketamine, which are well-known for their potent, non-competitive antagonism of the NMDA receptor.[1][2] This action is responsible for their dissociative anesthetic properties.[2] The extensive research into PCP analogues has generated a rich body of SAR data, providing a valuable framework for understanding how structural changes impact receptor affinity and pharmacological effects.[1]

More recently, research has expanded to include 1-phenylcycloalkanecarboxylic acid derivatives. These compounds often replace the amine functional group with a carboxylic acid, ester, or amide, significantly altering their physicochemical properties and biological activities. While sometimes sharing the NMDA receptor as a target, this class has shown particular promise in the development of novel anticonvulsant agents, demonstrating a separation between desired therapeutic effects and the motor toxicity associated with their amine predecessors.[3][4] This guide will dissect the SAR of these carboxylic acid derivatives, drawing comparisons to the better-understood amine analogues to illuminate the chemical principles driving their biological function.

Core Structure-Activity Relationship Analysis

The biological activity of 1-phenylcycloalkanecarboxylic acid derivatives can be systematically modulated by modifying three key regions of the molecule: the cycloalkane ring, the phenyl ring, and the carboxylic acid moiety.

Modification of the Cycloalkane Ring

The size of the cycloalkane ring plays a crucial role in defining the compound's conformational rigidity and orientation within a receptor binding pocket.

  • Cyclopropane Derivatives: Incorporating a small, strained cyclopropane ring creates a rigid conformation.[5] Phenylcyclopropane carboxamides have been investigated for their antiproliferative and cytotoxic effects, indicating that this scaffold can be directed toward targets outside the CNS.[5] The rigidity of the cyclopropane ring can enhance binding affinity and metabolic stability.

  • Cyclopentane Derivatives: This ring size is a key feature of the potent anticonvulsant carbetapentane (2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentylcarboxylate).[4] Studies on carbetapentane analogues have shown that the 1-phenylcyclopentane core is a highly effective scaffold for anticonvulsant activity.

  • Cyclohexane Derivatives: The 1-phenylcyclohexane structure is the classic scaffold of PCP and its many amine analogues.[1][6] While less data is available for the direct carboxylic acid counterparts, the SAR from PCP analogues suggests that the cyclohexane ring provides an optimal backbone for interaction with the PCP binding site within the NMDA receptor ion channel.[1][7]

Substitution on the Phenyl Ring

Altering the electronic properties and steric profile of the phenyl ring is a classic medicinal chemistry strategy to fine-tune activity and selectivity.

  • Positional Effects: For the related 1-phenylcyclohexylamine analogues, substitution at the meta position of the phenyl ring is often more potent than substitution at the para position.[6] For example, 3-MeO-PCP has a significantly higher binding affinity for the NMDA receptor than 4-MeO-PCP. This is likely due to favorable interactions or an optimal fit within the binding site that a meta-substituent can achieve.

  • Nature of the Substituent: Nucleophilic substituents, such as hydroxyl (-OH) and amino (-NH2), tend to enhance central activity in the amine series.[6] In contrast, electrophilic groups like nitro (-NO2) or chloro (-Cl) often do not lead to appreciable effects.[6] This suggests that hydrogen bonding or specific electronic interactions are critical for potent activity at the NMDA receptor. These principles can guide the rational design of substituted 1-phenylcycloalkanecarboxylic acid derivatives.

Modification of the Carboxylic Acid Moiety

This is the defining feature of the class and offers the greatest opportunity for diversification and modulation of properties like solubility, permeability, and target engagement.

  • From Acid to Ester: Esterification of the carboxylic acid is a common prodrug strategy to increase lipophilicity and enhance blood-brain barrier penetration. In the case of carbetapentane and its analogues, the specific ester moiety is critical for anticonvulsant activity. A derivative where the ester was replaced with an alkyl ether (compound 11 in the cited study) was found to be even more potent than the parent compound, highlighting the importance of this region for activity.[4]

  • Amide Derivatives: The conversion of the carboxylic acid to a carboxamide introduces a hydrogen bond donor and can significantly alter the molecule's interaction with biological targets. Novel 1-phenylcyclopropane carboxamide derivatives have been shown to inhibit the proliferation of leukemia cell lines without inducing cytotoxicity, pointing towards a distinct mechanism of action compared to their NMDA-targeting cousins.[5]

Comparative Performance and Quantitative Data

To provide a clear comparison, the following tables summarize quantitative data for 1-phenylcycloalkanecarboxylic acid derivatives and their benchmark amine analogues.

Table 1: Anticonvulsant Activity of 1-Phenylcyclopentanecarboxylic Acid Derivatives [4]

CompoundModification from Carbetapentane (1)Anticonvulsant Potency (ED₅₀, µmol/kg, rat MES test)
Carbetapentane (1) Parent Compound48
Compound 11 Ester replaced with alkyl ether16
Compound 12 Ester modification86
Compound 23 Cyclopentane ring modification173
Diphenylhydantoin Prototypic Anticonvulsant Drug~32

Data from Calderon et al., J Med Chem, 1991. The Maximal Electroshock (MES) test is a standard model for screening anticonvulsant drugs.

Table 2: NMDA Receptor Binding Affinity of Comparative 1-Phenylcyclohexylamine Analogs

CompoundKey Structural FeaturesBinding Affinity (Ki, nM) at PCP Site
1-Phenylcyclohexylamine (PCA) Parent Amine130
Phencyclidine (PCP) N-piperidine5.7
3-MeO-PCP 3-methoxy on phenyl, N-piperidine20
4-MeO-PCP 4-methoxy on phenyl, N-piperidine1400

Data from a comparative guide by BenchChem, citing various primary sources. Lower Ki values indicate higher binding affinity.

Key Experimental Protocols

Reproducibility and methodological transparency are paramount in scientific research. Here we provide detailed protocols for the synthesis of a core intermediate and a key biological assay.

Synthesis of 1-Phenylcycloalkanecarboxylic Acids

A common and efficient method for synthesizing the 1-phenylcycloalkanecarboxylic acid core structure involves a two-step process: alkylation of phenylacetonitrile followed by hydrolysis of the resulting nitrile.

Protocol: Synthesis of 1-Phenylcyclopentanecarboxylic Acid

Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile

  • Reagents: Phenylacetonitrile, 1,4-dibromobutane, 50% aqueous sodium hydroxide, benzyltriethylammonium chloride (phase transfer catalyst), benzene.

  • Procedure: a. Combine phenylacetonitrile (0.1 mol), 1,4-dibromobutane (0.1 mol), 50% aq. NaOH (40 mL), and benzyltriethylammonium chloride (5 mmol) in benzene (50 mL). b. Stir the mixture vigorously at 40-45°C for 2 hours. The phase transfer catalyst is crucial for facilitating the reaction between the aqueous and organic phases. c. After cooling to room temperature, separate the organic layer. d. Wash the organic layer with water to remove inorganic salts and excess base. e. Dry the organic layer over anhydrous magnesium sulfate. f. Concentrate the solution under reduced pressure to remove the solvent. g. Purify the crude product by vacuum distillation to yield pure 1-phenylcyclopentanecarbonitrile.

Step 2: Hydrolysis of 1-Phenylcyclopentanecarbonitrile

  • Reagents: 1-Phenylcyclopentanecarbonitrile, concentrated hydrochloric acid.

  • Procedure: a. Heat a mixture of 1-phenylcyclopentanecarbonitrile (0.1 mol) and concentrated HCl (50 mL) at reflux for 24 hours. This harsh acidic condition is required to hydrolyze the stable nitrile group to a carboxylic acid. b. Cool the reaction mixture. The product, 1-phenylcyclopentanecarboxylic acid, will precipitate as a solid. c. Collect the solid product by filtration. d. Wash the solid with cold water to remove residual acid. e. Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the purified carboxylic acid.

NMDA Receptor (PCP Site) Binding Assay

This assay is used to determine the binding affinity of test compounds for the PCP binding site within the NMDA receptor ion channel, providing a measure of their potential to act as non-competitive antagonists.

  • Preparation: a. Homogenize rat forebrain tissue in an ice-cold buffer (e.g., 5 mM Tris-HCl, pH 7.4). b. Centrifuge the homogenate at low speed to remove cellular debris. c. Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction. d. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Binding Reaction: a. In assay tubes, combine the prepared brain membranes, a radioligand specific for the PCP site (e.g., [³H]MK-801), and varying concentrations of the test compound. b. For determining non-specific binding, add a high concentration of an unlabeled, potent ligand like PCP or MK-801 to a set of control tubes. c. Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Quantification: a. Terminate the assay by rapid filtration through glass fiber filters, which trap the membranes but allow the unbound radioligand to pass through. b. Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. c. Place the filters in scintillation vials with a scintillation cocktail. d. Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding). d. Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Visualization of SAR and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

SAR_Summary cluster_Core 1-Phenylcycloalkanecarboxylic Acid Core cluster_Mods Key Modification Points cluster_Outcomes Impact on Biological Activity Core Core Scaffold Phenyl A: Phenyl Ring Core->Phenyl Cycloalkane B: Cycloalkane Ring Core->Cycloalkane Carboxyl C: Carboxylic Acid Moiety Core->Carboxyl Activity Modulated Activity (e.g., Anticonvulsant, NMDA affinity) Phenyl->Activity  meta-substituents > para-substituents  Nucleophilic groups enhance activity Cycloalkane->Activity  Ring size (C3, C5, C6) dictates  target specificity & potency Carboxyl->Activity  Ester/Amide/Ether modification is  critical for anticonvulsant effect Properties Altered Properties (e.g., Lipophilicity, BBB Penetration) Carboxyl->Properties  Esterification increases lipophilicity Workflow Start Start: Phenylacetonitrile + Dibromoalkane Step1 Step 1: Alkylation (Phase Transfer Catalysis) Start->Step1 Intermediate1 Intermediate: 1-Phenylcycloalkanecarbonitrile Step1->Intermediate1 Step2 Step 2: Acid Hydrolysis Intermediate1->Step2 Intermediate2 Core Compound: 1-Phenylcycloalkanecarboxylic Acid Step2->Intermediate2 Step3 Step 3: Derivatization (Esterification / Amidation) Intermediate2->Step3 Final Final Analogues Step3->Final Assay Biological Evaluation (e.g., Binding Assays, In Vivo Models) Final->Assay SAR SAR Analysis & Lead Optimization Assay->SAR

Caption: General Experimental Workflow from Synthesis to SAR Analysis.

References

  • Erowid. (n.d.). Structure Activity of PCP analogs. Erowid. Retrieved from [Link]

  • Patel, R. V., et al. (2020). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon. Retrieved from [Link]

  • Thurkauf, A., et al. (1990). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Calderon, S. N., et al. (1991). Novel 1-phenylcycloalkanecarboxylic Acid Derivatives as Potential Anticonvulsant Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Domino, E. F. (Ed.). (1981). PCP (Phencyclidine): Historical and Current Perspectives. NPP Books. Retrieved from [Link]

  • Gaoni, Y., et al. (1994). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Szymańska, E., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. Retrieved from [Link]

  • Gries, J., et al. (1978). [Studies on chemical structure and analgetic activity of phenyl substituted aminomethylcyclohexanoles (author's transl)]. Arzneimittelforschung. Retrieved from [Link]

  • Wikipedia. (n.d.). NMDA receptor antagonist. Wikipedia. Retrieved from [Link]

  • Traynelis, S. F. (Ed.). (2010). Pharmacology of NMDA Receptors. NCBI Bookshelf. Retrieved from [Link]

  • Zuba, D., et al. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis. Retrieved from [Link]

  • Paoletti, P., et al. (2021). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Molecular Neurobiology. Retrieved from [Link]

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comparing cis and trans isomers of cyclobutanedicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Cis- and Trans-1,2-Cyclobutanedicarboxylic Acid for Advanced Synthesis

For the discerning researcher in organic synthesis and drug development, the choice of a molecular scaffold is a critical decision point that dictates downstream synthetic possibilities and final compound properties. Among the diverse array of available building blocks, cyclobutane derivatives offer a unique combination of conformational rigidity and three-dimensional complexity. This guide provides a detailed comparative analysis of cis- and trans-1,2-cyclobutanedicarboxylic acid, moving beyond a simple catalog of properties to explain the causal relationships between stereochemistry, reactivity, and practical application.

The Stereochemical Foundation: A Tale of Two Faces

The fundamental distinction between the cis and trans isomers of 1,2-cyclobutanedicarboxylic acid lies in the spatial orientation of the two carboxylic acid groups relative to the plane of the cyclobutane ring.

  • Cis Isomer : The carboxylic acid groups are situated on the same side of the ring. This proximity forces a more compact, C-shaped conformation and allows for direct intramolecular interactions.

  • Trans Isomer : The carboxylic acid groups are disposed on opposite sides of the ring, resulting in a more extended, S-shaped, and centrosymmetric structure.

This seemingly subtle difference in stereochemistry is the primary determinant of the isomers' distinct physical and chemical behaviors.

stereochemistry cluster_cis cis-1,2-Cyclobutanedicarboxylic Acid cluster_trans trans-1,2-Cyclobutanedicarboxylic Acid cis_node Carboxylic groups on the SAME side cis_desc Allows for intramolecular interactions cis_node->cis_desc leads to trans_node Carboxylic groups on OPPOSITE sides trans_desc More linear, symmetric structure trans_node->trans_desc results in

Caption: Fundamental structural differences between cis and trans isomers.

A Comparative Analysis of Physicochemical Properties

The distinct molecular geometries of the isomers directly influence their intermolecular packing forces and solution-phase behavior, leading to measurable differences in their physical properties.

Propertycis-1,2-Cyclobutanedicarboxylic Acidtrans-1,2-Cyclobutanedicarboxylic AcidScientific Rationale
Melting Point (°C) 133–139[1]125–132[2][3]The greater symmetry of the trans isomer generally allows for more efficient packing into a crystal lattice, resulting in stronger intermolecular forces that require more energy to overcome.
Boiling Point (°C at 2 Torr) Decomposes~140[3]The cis isomer readily forms an anhydride upon heating, while the trans isomer is more thermally stable.
pKa1 3.90[1]3.79[3]The first dissociation is comparable, with minor differences arising from the overall electronic environment of the carboxylic acid groups.
pKa2 5.89[1]5.61[3]The second deprotonation of the cis isomer is significantly more difficult (higher pKa) due to the close proximity of the newly formed carboxylate anion, which electrostatically repels the departing proton from the second carboxylic acid group.
Polarity & Solubility More Polar[4][5]Less Polar[4][5]In the cis isomer, the dipole moments of the two polar carboxylic acid groups are additive, resulting in a higher net molecular dipole moment and greater solubility in polar solvents. The dipole moments in the trans isomer tend to cancel each other out[6].

Expert Insight: The significant difference in the pKa2 values is a key strategic handle. It allows for selective mono-deprotonation of the cis isomer under carefully controlled pH conditions, enabling regioselective derivatization that is not as easily achieved with the trans isomer.

Spectroscopic Differentiation: Identifying the Isomer in Hand

Standard spectroscopic techniques provide clear, unambiguous methods for distinguishing between the two isomers.

  • Infrared (IR) Spectroscopy : While both isomers will show characteristic broad O-H stretches and sharp C=O stretches for the carboxylic acid groups, the cis isomer may exhibit subtle differences due to potential intramolecular hydrogen bonding. The most definitive IR evidence comes from heating the sample; the cis isomer will show the appearance of characteristic anhydride carbonyl peaks (~1860 and 1780 cm⁻¹), while the trans isomer's spectrum will remain unchanged until decomposition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for differentiation. Due to the higher symmetry of the trans isomer, it will generally exhibit a simpler spectrum with fewer unique signals than the less symmetric cis isomer. Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to probe through-space proximity, showing a clear correlation between the protons on the carbons bearing the carboxylic acids in the cis isomer, a correlation that will be absent in the trans isomer.

Divergent Reactivity: Synthetic Pathways and Applications

The stereochemical arrangement of the carboxylic acid groups is not merely a structural curiosity; it dictates the chemical reactivity and opens up distinct synthetic applications for each isomer.

The Definitive Reaction: Intramolecular Anhydride Formation

The most significant chemical difference is the ability of the cis isomer to form a cyclic anhydride upon heating or treatment with a dehydrating agent. The proximity of the two carboxylic acid groups makes this an entropically and sterically favored intramolecular reaction. The trans isomer, with its functional groups held far apart, cannot undergo this transformation and will instead favor intermolecular reactions to form polyesters at high temperatures.

reactivity cis_acid cis-Isomer heat Heat (Δ) or Dehydrating Agent cis_acid->heat trans_acid trans-Isomer trans_acid->heat anhydride Cyclic Anhydride polymer Polymeric Material heat->anhydride Intramolecular Cyclization heat->polymer Intermolecular Polymerization

Caption: Divergent reaction pathways of cis and trans isomers upon heating.

Experimental Protocol: Synthesis of cis-1,2-Cyclobutanedicarboxylic Anhydride

  • Objective: To confirm the cis configuration via conversion to the corresponding cyclic anhydride.

  • Apparatus: 50 mL round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.

  • Reagents:

    • cis-1,2-Cyclobutanedicarboxylic acid (1.0 g, 6.94 mmol)

    • Acetic anhydride (5 mL, 53.0 mmol)

  • Procedure: a. Combine the cis-diacid and acetic anhydride in the round-bottom flask. b. Equip the flask with a reflux condenser and a calcium chloride drying tube. c. Heat the mixture to a gentle reflux (~140 °C) with stirring for 1 hour. The solid diacid should dissolve. d. Allow the reaction to cool to room temperature. e. Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator. f. The resulting crude solid or oil is the desired anhydride. It can be purified by recrystallization or sublimation if necessary.

  • Self-Validation System: The protocol is validated by comparing the IR spectrum of the product to the starting material. A successful reaction is confirmed by the disappearance of the broad O-H stretch (3300-2500 cm⁻¹) and the appearance of two strong C=O stretching bands characteristic of a cyclic anhydride (typically near 1850 cm⁻¹ and 1780 cm⁻¹).

Applications in Polymer and Materials Science

Both isomers are valuable monomers for creating advanced polymers, with their stereochemistry providing a tool to fine-tune material properties.

  • Trans Isomer : Its linear, symmetric structure makes it an ideal building block for polyesters and polyamides. The chains can pack together efficiently, leading to materials with higher crystallinity, enhanced thermal stability, and improved mechanical strength. It is a documented building block for specialty plastics[2].

  • Cis Isomer : The inherent "kink" in the cis isomer's structure disrupts regular chain packing. This leads to more amorphous polymers with lower melting points, increased solubility, and greater flexibility.

Utility in Pharmaceutical and Organic Synthesis

The rigid cyclobutane core is an attractive scaffold for positioning functional groups in precise three-dimensional orientations, a key strategy in drug design. Both isomers serve as valuable intermediates for more complex molecules[7]. The choice between cis and trans allows a medicinal chemist to control the spatial relationship between pharmacophoric elements, directly impacting biological activity. For example, the cis isomer can be used to chelate metal ions or to pre-organize a molecule for a subsequent macrocyclization reaction.

Conclusion

The cis and trans isomers of 1,2-cyclobutanedicarboxylic acid are far more than simple stereoisomers; they are distinct chemical entities with unique properties and reactivity profiles. The cis isomer is defined by the proximity of its functional groups, enabling intramolecular reactions like anhydride formation and offering a C-shaped scaffold for synthesis. The trans isomer, by contrast, provides a linear, centrosymmetric building block ideal for creating ordered polymeric structures. A comprehensive understanding of these structure-property-reactivity relationships is essential for the modern researcher, enabling the rational selection of the correct isomer to achieve specific outcomes in materials science, drug discovery, and complex organic synthesis.

References

  • Markownikoff, W., & Krestownikoff, A. (1881). Ueber die Einwirkung von Natrium auf Aethylether der α-Monochloressigsäure. Justus Liebigs Annalen der Chemie, 208(3), 333-349. [Link]

  • Yuan, Z., et al. (2021). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. RSC Advances, 11(32), 19897-19903. [Link]

  • Gutekunst, W. R., & Gutsche, C. D. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(15), 6857-6873. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137582, cis-Cyclobutane-1,3-dicarboxylic acid. Retrieved from [Link]

  • ChemBK. (2024). cis-cyclobutane-1,2-dicarboxylic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,2-Cyclobutanedicarboxylic acid, trans- (CAS 1124-13-6). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters.
  • Chem-Impex International. (n.d.). trans-Cyclobutane-1,2-dicarboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). 1,2-Cyclobutanedicarboxylic acid, trans-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Watson International Ltd. (n.d.). trans-Cyclobutane-1,2-dicarboxylic acid CAS 1124-13-6. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Retrieved from [Link]

  • Greene, F. D., & Berwick, M. A. (1970). Efficient Preparation and Resolution of Trans-1,2-cyclobutanedicarboxylic Acid and Some of its Derivatives. Synthetic Communications, 1(1), 15-19. [Link]

  • Wikipedia. (n.d.). Cis–trans isomerism. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of Oleanolic Acid Derivatives: Bioconversion vs. Semi-Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Ubiquitous Triterpenoid

Oleanolic acid (OA) is a naturally occurring pentacyclic triterpenoid found widely in the plant kingdom, including in many common foods and medicinal herbs.[1][2][3] For centuries, traditional medicine has harnessed its therapeutic properties. Modern research has since validated these uses, identifying a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, hepatoprotective, antioxidant, and antiviral effects.[2][4][5][6]

However, the clinical application of pure oleanolic acid is often hampered by its poor water solubility and low bioavailability, which limit its therapeutic efficacy.[6][7][8] This has driven a concerted effort in medicinal chemistry to develop novel OA derivatives with enhanced potency and improved pharmacokinetic profiles.[6] Two principal strategies have emerged as powerful tools in this endeavor: bioconversion and semi-synthesis.[2][4][5]

This guide provides a comparative analysis of oleanolic acid derivatives generated through these two distinct approaches. We will explore the methodologies, compare the resulting biological activities with supporting experimental data, and delve into the underlying mechanisms of action, offering researchers and drug development professionals a comprehensive resource for navigating this promising class of compounds.

Strategic Modification of the Oleanolic Acid Scaffold

The journey from the base OA molecule to a potent therapeutic agent involves strategic chemical modifications. The choice between bioconversion and semi-synthesis is often dictated by the desired structural change and the balance between scalability, selectivity, and environmental impact.

Bioconversion: Harnessing Nature's Catalysts

Bioconversion, or biotransformation, utilizes whole microbial cells (such as fungi and bacteria) or their isolated enzymes to perform specific, often complex, chemical reactions on the OA scaffold.[4][9] This approach mimics the natural biosynthetic pathways plants use, offering exceptional selectivity.

The primary advantage of bioconversion lies in its high degree of chemo-, regio-, and stereoselectivity, which is often difficult to achieve with conventional chemical methods.[9] Reactions occur under mild, aqueous conditions, positioning it as a "green chemistry" alternative to harsh synthetic processes. For example, the fungus Fusarium lini has been used to hydroxylate oleanolic acid, producing metabolites with enhanced α-glucosidase inhibition properties.[1] Similarly, Rhodococcus rhodochrous has been shown to catalyze the functionalization of OA at multiple carbon positions.[9]

Semi-Synthesis: Precision Chemical Engineering

Semi-synthesis starts with the natural oleanolic acid scaffold and employs traditional organic chemistry techniques to introduce a wide array of functional groups and structural modifications.[4][6] This method provides greater flexibility and access to a broader diversity of derivatives than bioconversion.[4] Key modification sites on the OA molecule include the C-3 hydroxyl group in the A-ring and the C-28 carboxylic acid group.[7][8][10]

This strategy has yielded some of the most potent OA derivatives to date. The classic example is 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), a semi-synthetic derivative that is over 200,000 times more potent as an anti-inflammatory agent than the parent oleanolic acid.[6] Further modifications of CDDO have led to derivatives like bardoxolone methyl (CDDO-Me), which has advanced to clinical trials for various diseases.[11][12]

Logical Framework for Derivative Development

The following diagram illustrates the two primary pathways for enhancing the bioactivity of oleanolic acid.

cluster_paths Modification Strategies cluster_derivatives Resulting Derivatives OA Oleanolic Acid (Parent Compound) - Low Bioavailability - Moderate Potency Bioconversion Bioconversion (Microbial / Enzymatic) OA->Bioconversion High Selectivity Green Chemistry Semisynthesis Semi-synthesis (Chemical Modification) OA->Semisynthesis High Diversity Scalable Synthesis Bio_Deriv Bioconverted Derivatives (e.g., Hydroxylated OA) Bioconversion->Bio_Deriv Semi_Deriv Semi-synthetic Derivatives (e.g., CDDO, Amides, Esters) Semisynthesis->Semi_Deriv Bioactivity Enhanced Biological Activity - Anticancer - Anti-inflammatory - Antiviral Bio_Deriv->Bioactivity Semi_Deriv->Bioactivity

Caption: Development pathways from Oleanolic Acid to bioactive derivatives.

Comparative Analysis of Biological Activities

While both bioconversion and semi-synthesis yield derivatives with enhanced activity, the magnitude of this enhancement and the specific therapeutic profile can differ significantly.

Anticancer Activity

Oleanolic acid and its derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis and metastasis.[10][13] Semi-synthetic derivatives have demonstrated particularly remarkable potency in this area.

Modifications at the A-ring and C-28 position have been a major focus.[7][10] For instance, certain derivatives have shown potent cytotoxic effects against various cancer cell lines, including liver (SMMC-7721), breast (MCF-7), prostate (PC3), and lung (A549) cancers.[1] The introduction of moieties like isoxazole and triazole rings has also been explored to enhance anticancer efficacy.[1]

Derivative/CompoundModification TypeTarget Cell LineIC₅₀ (µM)Reference
Oleanolic AcidParent CompoundSMMC-7721 (Liver)> 20[1]
Derivative 7a Semi-synthesisPC3 (Prostate)0.39[1]
Derivative 8a Semi-synthesisA549 (Lung)0.22[1]
Derivative 1a Semi-synthesisHela (Cervical)2.74[1]
CDDO-MeSemi-synthesisA549 (Lung)~0.1[11]

This table summarizes data from multiple sources to illustrate comparative potency. IC₅₀ values represent the concentration required to inhibit cell growth by 50%.

Anti-inflammatory Activity

The anti-inflammatory action of OA derivatives is a cornerstone of their therapeutic potential. This activity is primarily mediated by the inhibition of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[14][15] Inhibition of this pathway downregulates the expression of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11][16]

Semi-synthetic derivatives, especially those with an α,β-unsaturated carbonyl moiety, such as CDDO, exhibit exceptionally potent anti-inflammatory effects.[12] These compounds are powerful inhibitors of iNOS and can suppress the inflammatory response at nanomolar concentrations.

The NF-κB pathway is a critical regulator of inflammation. The diagram below shows a simplified representation of this pathway and indicates where OA derivatives typically intervene.

Caption: Simplified NF-κB signaling pathway and the inhibitory action of OA derivatives.

Antiviral Activity

Natural products are a vital source for the discovery of new antiviral agents.[17][18] Oleanolic acid itself has shown activity against a range of viruses, including Herpes Simplex Virus (HSV-1 and HSV-2) and Human Immunodeficiency Virus (HIV).[18][19]

Derivatives created through semi-synthesis have demonstrated enhanced potency and a broader spectrum of activity. Modifications of the hydroxyl and carboxylic acid functional groups have yielded compounds that can inhibit HIV-1 replication or block the entry of the influenza virus into host cells.[19]

Derivative/CompoundModification TypeTarget VirusEC₅₀Reference
Oleanolic AcidParent CompoundHSV-16.8 µg/mL[19]
Oleanolic AcidParent CompoundHSV-27.8 µg/mL[19]
3-O-acyl-ursolic acid*Semi-synthesisHIV-10.31 µM[19]

*Ursolic acid is an isomer of oleanolic acid, and its derivatives are often studied in parallel, showing similar enhancement trends. EC₅₀ is the concentration for 50% effective viral inhibition.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of bioactivity data, standardized and well-controlled experimental protocols are essential. The following section details a foundational workflow for assessing anticancer activity.

Protocol: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol provides a step-by-step method to determine the cytotoxic effects of oleanolic acid derivatives on a cancer cell line. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Workflow Diagram:

A 1. Cell Seeding Seed cancer cells (e.g., A549) in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Treat cells with serial dilutions of OA derivatives. Include vehicle control. A->B C 3. Incubation Incubate for 48-72h to allow for cytotoxic effects. B->C D 4. MTT Addition Add MTT solution to each well. Incubate for 4h. C->D E 5. Formazan Solubilization Remove medium and add DMSO to dissolve purple formazan crystals. D->E F 6. Absorbance Reading Read absorbance at ~570 nm using a plate reader. E->F G 7. Data Analysis Calculate cell viability (%) and determine IC₅₀ values. F->G

Caption: Experimental workflow for the MTT cell viability assay.

Detailed Steps & Causality:

  • Cell Culture and Seeding:

    • Action: Culture a relevant cancer cell line (e.g., A549 human lung carcinoma) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Seed 5,000-10,000 cells per well in a 96-well plate.

    • Causality: FBS provides essential growth factors for cell proliferation. Seeding at an optimal density ensures cells are in a logarithmic growth phase during treatment, providing a sensitive system to measure growth inhibition. The 24-hour pre-incubation allows cells to adhere and recover from the stress of plating.

  • Compound Preparation and Treatment:

    • Action: Prepare a stock solution of the OA derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Add the diluted compounds to the cells.

    • Causality: DMSO is a common solvent for hydrophobic compounds like OA derivatives. Serial dilutions are critical for generating a dose-response curve, which is necessary to calculate the IC₅₀ value accurately. A vehicle control (medium with the same final DMSO concentration) is mandatory to differentiate the compound's effect from any effect of the solvent.

  • Incubation:

    • Action: Return the plate to the incubator for 48 to 72 hours.

    • Causality: This duration is typically sufficient for cytotoxic or cytostatic compounds to exert their effects on cell proliferation and viability. The exact time can be optimized based on the cell line's doubling time and the compound's mechanism of action.

  • MTT Assay:

    • Action: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Causality: Only metabolically active, viable cells can reduce MTT. This step directly links the signal to cell viability. An incubation period of 4 hours is generally optimal for sufficient formazan crystal formation without causing toxicity from the MTT reagent itself.

  • Solubilization and Measurement:

    • Action: Carefully remove the culture medium and add 150 µL of DMSO to each well. Gently pipette to dissolve the formazan crystals. Measure the absorbance at 570 nm.

    • Causality: Formazan is insoluble in aqueous medium and must be dissolved before its quantity can be measured spectrophotometrically. DMSO is an effective solubilizing agent. The absorbance at 570 nm is maximal for the purple formazan product.

  • Data Analysis:

    • Action: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

    • Causality: This final step quantifies the potency of the derivative, providing the key data point for comparing different compounds.

Conclusion and Future Perspectives

Both bioconversion and semi-synthesis are indispensable strategies for unlocking the full therapeutic potential of oleanolic acid.[4] Semi-synthesis has proven exceptionally effective at generating derivatives with dramatic increases in potency, leading to clinical candidates for a range of diseases.[6][13] Bioconversion, while typically yielding more modest gains in activity, offers an elegant and environmentally sustainable path to novel, highly selective compounds that may possess unique pharmacological profiles and reduced side effects.[4][9]

The future of oleanolic acid-based drug discovery lies in the continued exploration of both avenues. The discovery of novel microbial strains and enzymes could expand the toolkit for biotransformation, enabling new types of modifications. Concurrently, advances in synthetic chemistry will allow for even more sophisticated semi-synthetic derivatives. A hybrid approach, where bioconversion creates a unique intermediate that is then further modified by semi-synthesis, could open yet another frontier for creating next-generation therapeutics from this remarkable natural scaffold.

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Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of science, our responsibility extends beyond discovery to the safe and compliant management of the chemical entities we handle. 1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid is a compound that, due to its specific chemical structure, requires a nuanced and informed approach to its disposal. This guide provides the essential, immediate safety and logistical information necessary to manage this material responsibly, ensuring the protection of both personnel and the environment.

Hazard Assessment: Understanding the Compound

This compound is a solid organic compound. Its structure presents two primary hazard considerations that dictate its handling and disposal protocols:

  • Carboxylic Acid Functionality: Like other carboxylic acids, it is acidic and can be corrosive. Direct contact can cause severe skin burns and serious eye damage.[1][2] The Occupational Safety and Health Administration (OSHA) mandates specific precautions when handling acidic and corrosive materials, including the use of appropriate personal protective equipment and access to emergency eyewash stations and showers.[3][4]

  • Difluorophenyl Group (Halogenated Organic): The presence of two fluorine atoms on the phenyl ring classifies this compound as a halogenated organic . This is a critical distinction for waste management. Halogenated organic compounds are subject to specific disposal regulations by the Environmental Protection Agency (EPA) due to their potential to form persistent and toxic byproducts if not treated correctly.[5][6]

A safety data sheet for a similar dicarboxylic acid mixture highlights the potential for serious eye damage (H318) and harm to aquatic life (H402). Therefore, release into the environment must be strictly avoided.[1]

The Regulatory Imperative: Compliance and Best Practices

Disposal of this compound is governed by federal, state, and local regulations. Chemical waste generators are legally required to classify their waste accurately.[7][8] Due to its fluorinated nature, this compound falls into the category of halogenated organic waste .

Core Disposal Principle: This material must be disposed of as hazardous waste through a licensed environmental management company.[1][8] Under no circumstances should it be discharged into drains, surface waters, or the ground, as this can lead to environmental contamination and regulatory violations.[1]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of this compound from the point of generation to final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound in any capacity, ensure the following PPE is worn to prevent exposure.[3][9]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield as described by OSHA regulations 29 CFR 1910.133.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of dust generation, impermeable protective clothing may be necessary.

  • Respiratory Protection: If handling the solid in a way that generates dust, use a NIOSH-approved respirator with a particulate filter.[1][9] All handling of the solid powder should ideally occur within a chemical fume hood.[1]

Step 2: Waste Segregation and Collection

Proper segregation is the most critical step in the disposal workflow. Incorrectly mixed waste streams can lead to dangerous chemical reactions and costly disposal errors.

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for "Halogenated Organic Waste."[10]

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Corrosive," "Halogenated Organic")

  • Incompatibilities: Do NOT mix this waste with:

    • Bases or caustics: Reacts with basic components, potentially generating heat.[1]

    • Strong oxidizing agents. [1][7]

    • Non-halogenated organic waste: Halogenated and non-halogenated wastes are treated by different incineration processes.[10]

Step 3: Managing Spills and Contamination

Accidents require immediate and correct responses to mitigate risk.

  • For Small Spills (Solid):

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust formation.[1][8]

    • Place the swept material and any contaminated cleaning materials (e.g., paper towels) into your designated "Halogenated Organic Waste" container.

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • For Contaminated Materials:

    • Any items that come into direct contact with the compound (e.g., weigh boats, contaminated gloves, pipette tips) must be considered hazardous waste and placed in the designated solid waste container.

Step 4: Final Disposal and Collection
  • Storage: Keep the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[7] This ensures the waste is transported and treated at a facility capable of handling halogenated organic compounds, typically through high-temperature incineration.[11]

Key Data Summary

ParameterInformationSource(s)
Chemical Name This compound[12]
CAS Number 1215754-00-9
Primary Hazards Causes serious eye damage, Corrosive, Harmful to aquatic life.[2]
Waste Classification Hazardous Waste, Halogenated Organic Compound
Required PPE Safety goggles/face shield, chemical-resistant gloves, lab coat.[4]
Incompatible Materials Bases, Strong Oxidizing Agents, Non-halogenated organic waste.[1][10]
Primary Disposal Method Collection by a licensed hazardous waste handler for incineration.[7]
DO NOT Dispose down the drain or mix with incompatible waste streams.[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper management and disposal of this compound waste.

G cluster_0 cluster_1 Step 1: Assess Situation cluster_2 Step 2: Segregate & Contain cluster_3 Step 3: Final Disposal start Waste Generated (Solid or Contaminated Material) spill Is it a spill? start->spill routine_waste Routine Waste Generation spill->routine_waste No small_spill Small Spill Cleanup spill->small_spill Yes container Place in Labeled Container: 'Hazardous Waste: Halogenated Organic' routine_waste->container small_spill->container store Store container in Satellite Accumulation Area container->store contact Contact EHS / Licensed Waste Contractor for Pickup and Incineration store->contact

Caption: Disposal workflow for this compound.

References

  • BASF. (2025, December 1). Safety Data Sheet - AGS (Dicarboxylic acids mixture).
  • Fisher Scientific. (2012, February 27). Safety Data Sheet - 1,1-Cyclobutanedicarboxylic acid.
  • Occupational Safety and Health Administration (OSHA). (1993, April 8). Acetic and Formic Acids in Workplace Atmospheres.
  • Fisher Scientific. (2024, March 27). Safety Data Sheet - Cyclobutanecarboxylic acid.
  • Unknown. Hazardous Waste Segregation.
  • Fisher Scientific. (n.d.). Safety Data Sheet - Cyclopentanecarboxylic acid.
  • United States Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 1,1-Cyclobutanedicarboxylic acid.
  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Sigma-Aldrich. (2025, July 8). Safety Data Sheet - Cyclohexanecarboxylic acid.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Acid and Caustic Solutions.
  • Electronic Code of Federal Regulations (eCFR). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic).
  • Thermo Fisher Scientific. (2012, February 27). Safety Data Sheet - 1,1-Cyclobutanedicarboxylic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet - Cyclobutanecarboxylic acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound.... California Code of Regulations.
  • Cornell Law School Legal Information Institute. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 1H-Indole-2-carboxylic acid.
  • PubChemLite. (n.d.). This compound (C11H10F2O2).
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Navigating the Safe Handling of 1-(2,6-Difluorophenyl)cyclobutanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid. By understanding the inherent chemical properties and potential hazards, you can implement robust operational and disposal plans that ensure a safe and efficient laboratory environment. This document moves beyond a simple checklist, offering a framework of self-validating protocols grounded in established safety principles.

Hazard Assessment: Understanding the Compound

Key Potential Hazards:

  • Corrosive: May cause severe skin burns and eye damage.[1][2][3][4][5]

  • Irritant: Potential for respiratory tract irritation.[7]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation may lead to adverse health effects.[4][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.[8][9][10]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). Consider double gloving for extended operations.[8]To prevent direct skin contact with the corrosive compound. Inspect gloves for any signs of degradation before use.
Eye and Face Protection Tightly fitting safety goggles with side-shields. A full-face shield is mandatory when there is a risk of splashing.[11]To protect the eyes and face from accidental splashes of the chemical, which can cause severe damage.
Skin and Body Protection A flame-resistant lab coat, fully fastened. For larger quantities or splash risks, an impervious apron is required.To protect the skin and clothing from contamination.
Respiratory Protection For handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[7][11]To prevent inhalation of airborne particles that could cause respiratory irritation.

Operational Plan: From Benchtop to Storage

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe working environment. All manipulations of this compound should be performed within a certified chemical fume hood to mitigate inhalation risks.[5]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure that the designated workspace within the fume hood is clean and uncluttered. Verify that all necessary PPE is readily available and in good condition.

  • Weighing and Transfer: When weighing the solid compound, use a disposable weigh boat. Handle the container with care to avoid generating dust.[6] Use a spatula for transfers and avoid scooping directly from the primary container.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent to prevent splashing. Always add acid to water, not the reverse, if applicable to the solvent system.

  • Post-Handling: After handling, decontaminate the spatula and any other reusable equipment with an appropriate solvent. Wipe down the work surface within the fume hood.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[2]

Storage Requirements

Store this compound in a tightly sealed, properly labeled container.[2] The storage area should be a cool, dry, and well-ventilated space, away from incompatible materials such as strong bases and oxidizing agents.[4][5]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.[12][13][14][15][16]

Waste Segregation and Collection
  • Solid Waste: All contaminated solid waste, including gloves, weigh boats, and absorbent paper, must be collected in a designated, clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste: Any solutions containing this compound must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.

Never dispose of this compound or its solutions down the drain. [13][14]

Final Disposal

Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department. They will ensure that the waste is handled and disposed of in accordance with all local, state, and federal regulations.

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision points and actions for handling and disposal.

Handling_Workflow Safe Handling Workflow A 1. Preparation: Don PPE Prepare Fume Hood B 2. Weighing & Transfer: Use disposable weigh boat Minimize dust generation A->B C 3. Solution Preparation: Add solid to solvent slowly B->C D 4. Post-Handling: Decontaminate equipment Clean workspace C->D E 5. Personal Decontamination: Remove PPE Wash hands thoroughly D->E

Caption: A logical workflow for the safe handling of this compound.

Disposal_Workflow Waste Disposal Workflow cluster_waste Waste Generation cluster_collection Waste Collection Solid_Waste Contaminated Solid Waste (Gloves, Weigh Boats) Halogenated_Solid Halogenated Organic Solid Waste Container Solid_Waste->Halogenated_Solid Liquid_Waste Solutions containing the compound Halogenated_Liquid Halogenated Organic Liquid Waste Container Liquid_Waste->Halogenated_Liquid EHS Contact Environmental Health & Safety (EHS) for pickup and final disposal Halogenated_Solid->EHS Halogenated_Liquid->EHS

Caption: A procedural diagram for the correct segregation and disposal of waste.

By integrating these protocols into your laboratory's standard operating procedures, you can build a culture of safety and ensure the well-being of your team while advancing your critical research.

References

  • Carl ROTH. Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. [Link]

  • Plastics Europe. Guide for the Safe Handling of Fluoropolymer Resins. [Link]

  • University of California, Berkeley. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. [Link]

  • Princeton University. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]

  • University of Wisconsin-Madison. Hazardous Waste Segregation. [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • University of California, Santa Barbara. Personal Protective Equipment Requirements for Laboratories. [Link]

  • AA Blocks. Safety Data Sheet: 1-(3,5-Difluorophenyl)cyclopentan-1-amine. [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Quicktest. Safety equipment, PPE, for handling acids. [Link]

  • University of British Columbia. Organic Solvent Waste Disposal. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]

  • American Chemistry Council. Protective Equipment. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.